molecular formula C18H20N6OS2 B12415700 DNA Gyrase-IN-3

DNA Gyrase-IN-3

Cat. No.: B12415700
M. Wt: 400.5 g/mol
InChI Key: IOIZOWUYBWPEFN-STZFKDTASA-N
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Description

DNA Gyrase-IN-3 is a useful research compound. Its molecular formula is C18H20N6OS2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20N6OS2

Molecular Weight

400.5 g/mol

IUPAC Name

(2E)-5-methyl-2-[[(2Z)-2-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidenehydrazinylidene]-5H-1,3-thiazol-4-yl]hydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20N6OS2/c1-11-16(25)20-18(27-11)24-22-15-10-26-17(19-15)23-21-14-9-5-3-7-12-6-2-4-8-13(12)14/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,19,22,23)(H,20,24,25)/b21-14-

InChI Key

IOIZOWUYBWPEFN-STZFKDTASA-N

Isomeric SMILES

CC1C(=O)N/C(=N\NC2=N/C(=N/N=C\3/CCCCC4=CC=CC=C43)/SC2)/S1

Canonical SMILES

CC1C(=O)NC(=NNC2=NC(=NN=C3CCCCC4=CC=CC=C43)SC2)S1

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of DNA Gyrase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA Gyrase-IN-3, also identified as Compound 28, is a novel synthetic inhibitor targeting bacterial DNA gyrase, an essential enzyme for bacterial survival. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on the ATPase activity of the DNA gyrase B subunit (GyrB). The information presented herein is synthesized from the findings of Mohamed A. Omar et al. in their 2020 publication in Bioorganic Chemistry. This guide includes a summary of its biological activity, detailed experimental protocols for key assays, and visualizations of its mode of action and experimental workflows.

Introduction to DNA Gyrase and its Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. This enzyme is a well-established target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction. Inhibition of either subunit can lead to bacterial cell death. This compound is a member of a novel class of benzosuberone-thiazole based compounds designed to inhibit the GyrB subunit.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the ATPase activity of the DNA gyrase B subunit. By binding to the ATP-binding pocket of GyrB, it prevents the hydrolysis of ATP, thereby inhibiting the conformational changes required for DNA supercoiling. This leads to a cessation of DNA replication and other essential cellular processes, ultimately resulting in bacterial cell death. Molecular docking studies have elucidated the specific interactions between this compound and the amino acid residues within the ATP-binding site of GyrB, providing a structural basis for its inhibitory activity.

Signaling Pathway of DNA Gyrase Inhibition

The following diagram illustrates the inhibitory effect of this compound on the DNA supercoiling cycle.

DNA_Gyrase_Inhibition cluster_gyrase_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by this compound DNA_Gyrase DNA Gyrase (GyrA2B2) ATP ATP DNA_Gyrase->ATP Gyrase_IN3_Complex Gyrase-IN-3 Complex (Inactive) DNA_Gyrase->Gyrase_IN3_Complex Gyrase_ATP Gyrase-ATP Complex ATP->Gyrase_ATP DNA_Binding DNA Binding and Cleavage (GyrA) Gyrase_ATP->DNA_Binding Strand_Passage Strand Passage DNA_Binding->Strand_Passage DNA_Ligation DNA Ligation and Release Strand_Passage->DNA_Ligation ADP_Pi ADP + Pi Strand_Passage->ADP_Pi ATP Hydrolysis DNA_Ligation->DNA_Gyrase Regeneration DNA_Gyrase_IN_3 This compound DNA_Gyrase_IN_3->Gyrase_IN3_Complex

Inhibition of the DNA Gyrase catalytic cycle by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and microbiological assays. The following tables summarize the key findings.

Table 1: Inhibition of DNA Gyrase Activity
Target EnzymeAssay TypeIC50 (µM)
E. coli DNA GyraseSupercoiling5.41 - 15.64
E. coli DNA GyraseATPase4.41 - 5.61
M. tuberculosis DNA GyraseSupercoiling3.29 - 10.49
M. tuberculosis DNA GyraseATPase3.29 - 10.49
Table 2: Antibacterial and Anti-tubercular Activity
Bacterial StrainMIC (µg/mL)
Haemophilus influenzae1.95
Mycoplasma pneumoniae1.95
Bordetella pertussis1.95
Mycobacterium tuberculosis H37Rv (sensitive)0.12
Mycobacterium tuberculosis (isoniazid-resistant)0.98

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence and absence of the inhibitor.

Experimental Workflow:

Supercoiling_Assay_Workflow cluster_workflow DNA Gyrase Supercoiling Assay Workflow Start Start Prepare_Reaction Prepare reaction mix: - Relaxed pBR322 DNA - Assay Buffer - ATP Start->Prepare_Reaction Add_Inhibitor Add this compound (varying concentrations) Prepare_Reaction->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 1 hour Add_Enzyme->Incubate Stop_Reaction Stop reaction with SDS/proteinase K Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA bands under UV light Electrophoresis->Visualize Analyze Analyze inhibition of supercoiling Visualize->Analyze End End Analyze->End

Workflow for the DNA gyrase supercoiling assay.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing relaxed pBR322 plasmid DNA, assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol), and varying concentrations of this compound is prepared.

  • Enzyme Addition: The reaction is initiated by the addition of E. coli or M. tuberculosis DNA gyrase.

  • Incubation: The reaction mixtures are incubated at 37°C for 1 hour.

  • Reaction Termination: The reaction is stopped by the addition of a solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.

  • Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA compared to the control without the inhibitor.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the DNA gyrase B subunit in the presence of the inhibitor.

Experimental Workflow:

ATPase_Assay_Workflow cluster_workflow DNA Gyrase ATPase Assay Workflow Start Start Prepare_Reaction Prepare reaction mix in a 96-well plate: - DNA Gyrase - Assay Buffer Start->Prepare_Reaction Add_Inhibitor Add this compound (varying concentrations) Prepare_Reaction->Add_Inhibitor Add_Substrate Add ATP to initiate the reaction Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Phosphate Measure inorganic phosphate (Pi) release (e.g., using Malachite Green reagent) Incubate->Measure_Phosphate Read_Absorbance Read absorbance at 620 nm Measure_Phosphate->Read_Absorbance Calculate_Activity Calculate ATPase activity and inhibition Read_Absorbance->Calculate_Activity End End Calculate_Activity->End

Workflow for the DNA gyrase ATPase assay.

Methodology:

  • Reaction Setup: In a 96-well plate, DNA gyrase is pre-incubated with varying concentrations of this compound in an assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 8 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA).

  • Reaction Initiation: The reaction is started by the addition of ATP.

  • Incubation: The plate is incubated at 37°C for a defined period.

  • Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method, such as the Malachite Green Phosphate Assay Kit.

  • Absorbance Measurement: The absorbance is read at 620 nm using a microplate reader.

  • Data Analysis: The percentage of ATPase inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells without the inhibitor.

Molecular Docking Analysis

Molecular docking studies were performed to predict the binding mode of this compound within the ATP-binding site of the E. coli and M. tuberculosis DNA gyrase B subunits. The results indicated that the compound fits snugly into the active site, forming key interactions with conserved amino acid residues. These interactions stabilize the inhibitor-enzyme complex and prevent the binding of ATP.

Logical Relationship of Molecular Docking Analysis:

Molecular_Docking_Logic cluster_logic Molecular Docking Analysis Logic Input_Structures Input Structures: - 3D structure of this compound - Crystal structure of DNA Gyrase B subunit Docking_Software Molecular Docking Software (e.g., AutoDock, MOE) Input_Structures->Docking_Software Define_Binding_Site Define the ATP-binding pocket as the docking site Docking_Software->Define_Binding_Site Run_Docking Run docking simulation to predict binding poses and affinities Define_Binding_Site->Run_Docking Analyze_Results Analyze the predicted binding modes: - Identify key interactions (H-bonds, hydrophobic) - Calculate binding energy Run_Docking->Analyze_Results Validate_Hypothesis Validate the hypothesis of competitive inhibition of ATPase activity Analyze_Results->Validate_Hypothesis

Logical workflow of the molecular docking analysis.

Conclusion

This compound is a potent inhibitor of bacterial DNA gyrase with significant antibacterial and anti-tubercular activities. Its mechanism of action involves the competitive inhibition of the ATPase activity of the GyrB subunit, which has been confirmed through biochemical assays and supported by molecular docking studies. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel antibacterial agents targeting DNA gyrase. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to assess its potential as a clinical candidate.

DNA Gyrase-IN-3: A Technical Guide to its Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

DNA Gyrase-IN-3, also identified as Compound 28 in seminal research, is a potent inhibitor of bacterial DNA gyrase, a critical enzyme for bacterial survival. This document provides a comprehensive technical overview of this compound, detailing its function, mechanism of action, and the experimental basis for these findings. It is intended to serve as a resource for researchers in antibacterial drug discovery and development.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, represents a well-validated target for such agents. This compound has emerged as a promising inhibitor of this enzyme, exhibiting significant antibacterial and anti-tubercular properties. This guide synthesizes the available data on its inhibitory activities and provides a detailed look at the experimental protocols used to characterize its function.

Mechanism of Action

This compound functions as a specific inhibitor of the B subunit of bacterial DNA gyrase (GyrB).[1][2][3][4][5] The GyrB subunit is responsible for the ATPase activity of the enzyme, which powers the negative supercoiling of DNA. By targeting and inhibiting this ATPase function, this compound effectively halts the catalytic cycle of DNA gyrase. This leads to a cessation of DNA replication and transcription, ultimately resulting in bacterial cell death. Molecular docking studies have further elucidated the binding of this compound to the ATPase binding site of GyrB, providing a structural basis for its inhibitory action.

cluster_Gyrase DNA Gyrase Catalytic Cycle cluster_Process Cellular Processes Gyrase DNA Gyrase (GyrA + GyrB) DNA_supercoiled Negatively Supercoiled DNA Gyrase->DNA_supercoiled Introduces Negative Supercoils ATP ATP ATP->Gyrase Binds to GyrB DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase Replication DNA Replication DNA_supercoiled->Replication Transcription Transcription DNA_supercoiled->Transcription DNA_Gyrase_IN_3 This compound (Compound 28) DNA_Gyrase_IN_3->ATP Inhibits ATPase Activity of GyrB Subunit Cell_Death Bacterial Cell Death Replication->Cell_Death Transcription->Cell_Death

Figure 1: Mechanism of action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings for this compound, referred to as Compound 28 in the primary literature.

Table 1: DNA Gyrase Inhibitory Activity
Target EnzymeAssay TypeIC50 (µM)Reference
E. coli DNA GyraseSupercoiling5.41-15.64[1][2][4][5]
E. coli DNA GyraseATPase Activity5.41-15.64[1]

Note: The IC50 range represents the values for a series of active compounds, including Compound 28.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
Bacterial StrainMIC (µg/mL)Reference Drug (Ciprofloxacin) MIC (µg/mL)Reference
H. influenzae1.957.81[1]
M. pneumoniae1.953.9[1]
B. pertussis1.951.95[1]
M. tuberculosis (sensitive)>1000.12 (Isoniazid)[1]
M. tuberculosis (resistant)>100>100 (Isoniazid)[1]
Table 3: Cytotoxicity Data
Cell LineAssay TypeIC50 (µM)Reference
Normal Human Lung Cells (WI-38)Cytotoxicity117[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the function of this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. The inhibition of this activity is a direct measure of the compound's effect on the enzyme.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP).

  • Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 1 hour) to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing a detergent (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA forms migrate at different rates, allowing for their separation.

  • Visualization and Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the percentage of inhibition at each compound concentration, from which the IC50 value is calculated.

cluster_workflow DNA Gyrase Supercoiling Assay Workflow A Prepare Reaction Mixture (Relaxed DNA, Gyrase, Buffer, ATP) B Add this compound (Varying Concentrations) A->B C Incubate at 37°C B->C D Stop Reaction C->D E Agarose Gel Electrophoresis D->E F Visualize and Quantify (Determine IC50) E->F

Figure 2: Experimental workflow for the DNA gyrase supercoiling assay.
DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction.

Protocol:

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains E. coli DNA gyrase, linearized plasmid DNA (which stimulates ATPase activity), and the assay buffer.

  • Compound Addition: this compound is added to the wells at a range of concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Detection of ATP Hydrolysis: The amount of ADP produced is measured. This can be done using a coupled-enzyme system where the regeneration of ATP from ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. Alternatively, a colorimetric method measuring the release of inorganic phosphate can be used.

  • Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration. The percentage of inhibition is then determined relative to a no-inhibitor control, and the IC50 value is calculated.

cluster_workflow DNA Gyrase ATPase Assay Workflow A Prepare Reaction Mixture (Gyrase, Linear DNA, Buffer) B Add this compound A->B C Initiate with ATP B->C D Monitor NADH Oxidation (Spectrophotometry) C->D E Calculate Rate of Hydrolysis and Determine IC50 D->E

References

"DNA Gyrase-IN-3" as a bacterial DNA gyrase B inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that modulates DNA topology by introducing negative supercoils into the bacterial chromosome.[1][2][3] This process is crucial for DNA replication, transcription, and repair.[3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[2][3][4] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy required for the supercoiling reaction.[1][2][3] The distinct nature of bacterial DNA gyrase compared to its eukaryotic counterparts makes it an attractive and validated target for the development of novel antibacterial agents.[1][4] This guide focuses on inhibitors targeting the GyrB subunit, a strategy that can be effective against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

Mechanism of Action of DNA Gyrase B Inhibitors

Inhibitors of the DNA gyrase B subunit typically function by competitively binding to the ATP-binding site located within this subunit.[1] This binding event prevents ATP hydrolysis, a critical step in the enzyme's catalytic cycle.[1][6] Without the energy derived from ATP, the gyrase cannot introduce negative supercoils into the DNA.[1][6] This leads to an accumulation of positive supercoils ahead of the replication fork, stalling DNA replication and transcription, which ultimately results in bacterial cell death.[1][7] Aminocoumarins, such as novobiocin, are a well-known class of antibiotics that operate through this mechanism.[1][7]

The following diagram illustrates the catalytic cycle of DNA gyrase and the point of inhibition by a GyrB inhibitor.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Catalytic Cycle cluster_inhibitor Inhibitor Action DNA_Binding Gyrase binds to G-segment of DNA T_Segment_Capture T-segment of DNA is captured DNA_Binding->T_Segment_Capture ATP_Binding ATP binds to GyrB subunits T_Segment_Capture->ATP_Binding Strand_Passage G-segment is cleaved, T-segment passes through ATP_Binding->Strand_Passage Ligation_Release G-segment is religated, T-segment is released Strand_Passage->Ligation_Release ATP_Hydrolysis ATP is hydrolyzed to ADP + Pi Ligation_Release->ATP_Hydrolysis ATP_Hydrolysis->DNA_Binding Cycle Repeats GyrB_Inhibitor DNA Gyrase-IN-3 (GyrB Inhibitor) GyrB_Inhibitor->ATP_Binding Inhibits

Mechanism of DNA Gyrase B Inhibition.

Quantitative Data on DNA Gyrase Inhibitors

While "this compound" does not correspond to a publicly documented specific inhibitor, the following table summarizes the 50% inhibitory concentrations (IC50) for several known DNA gyrase inhibitors against enzymes from various bacterial species. This data is crucial for comparing the potency of different compounds.

CompoundTarget EnzymeIC50Reference
NovobiocinE. coli DNA Gyrase26 nM[4][8]
SitafloxacinE. faecalis DNA Gyrase1.38 µg/ml[9]
LevofloxacinE. faecalis DNA Gyrase28.1 µg/ml[9]
CiprofloxacinE. faecalis DNA Gyrase27.8 µg/ml[9]
GatifloxacinE. faecalis DNA Gyrase5.60 µg/ml[9]
Digallic AcidE. coli DNA GyrasePotent Inhibitor[10]
Dodecyl GallateE. coli DNA GyrasePotent Inhibitor[10]
NSC 20116DNA Gyrase338 µM[11]
NSC 7784DNA Gyrase814 µM[11]

Experimental Protocols

The characterization of DNA gyrase B inhibitors involves several key in vitro assays. The following are detailed methodologies for two common experiments.

1. DNA Supercoiling Assay

This assay assesses the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Materials:

    • Relaxed plasmid DNA (e.g., pBR322 or pAB1)

    • Purified DNA gyrase (GyrA and GyrB subunits)

    • 5x Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)[10][12]

    • Test inhibitor compound at various concentrations

    • Stop Solution (e.g., 2% SDS, 200 mM EDTA, loading dye)[10]

    • Agarose gel (1%) and electrophoresis apparatus

    • DNA staining agent (e.g., ethidium bromide) and visualization system

  • Protocol:

    • Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine the 5x gyrase assay buffer, relaxed plasmid DNA (e.g., 400 ng), and the test inhibitor at the desired concentration.[10]

    • Add purified DNA gyrase (e.g., 8.9 nM) to initiate the reaction.[10] Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the reactions at 37°C for 30-60 minutes.[10][13]

    • Terminate the reactions by adding the stop solution.[10]

    • Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

    • Inhibition is determined by the reduction in the amount of supercoiled DNA compared to the positive control. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

2. ATPase Activity Assay

This assay measures the effect of an inhibitor on the ATP hydrolysis activity of the GyrB subunit.

  • Materials:

    • Purified DNA gyrase

    • Linear or relaxed plasmid DNA

    • ATP

    • Assay buffer (similar to the supercoiling assay buffer but may be optimized for ATPase activity)

    • A system to detect ATP hydrolysis (e.g., a malachite green-based phosphate detection kit or a coupled-enzyme assay that links ADP production to a change in fluorescence or absorbance)

    • Test inhibitor compound at various concentrations

  • Protocol:

    • Set up reaction mixtures containing the assay buffer, DNA, and the test inhibitor at various concentrations in a microplate format.

    • Add DNA gyrase to each well.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature (e.g., 37°C) for a set period.

    • Stop the reaction and measure the amount of ADP produced or remaining ATP using the chosen detection method.

    • Inhibition is quantified by the decrease in ATP hydrolysis in the presence of the inhibitor compared to a control without the inhibitor. The IC50 value is the inhibitor concentration that reduces ATPase activity by 50%.

The following diagram outlines the general workflow for a DNA gyrase inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Incubation cluster_analysis Analysis Prepare_Reagents Prepare Assay Buffer, Relaxed DNA, and Gyrase Setup_Reaction Combine Buffer, DNA, Inhibitor, and Gyrase in Reaction Tubes Prepare_Reagents->Setup_Reaction Prepare_Inhibitor Prepare Serial Dilutions of Test Inhibitor Prepare_Inhibitor->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Stop_Reaction Terminate Reaction with Stop Solution Incubate->Stop_Reaction Gel_Electrophoresis Run Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize_Bands Stain Gel and Visualize DNA Bands Gel_Electrophoresis->Visualize_Bands Analyze_Results Quantify Supercoiling Inhibition and Determine IC50 Visualize_Bands->Analyze_Results

Workflow for DNA Gyrase Supercoiling Inhibition Assay.

The inhibition of the bacterial DNA gyrase B subunit represents a promising strategy for the development of new antibiotics, particularly in the face of growing resistance to existing drug classes. Understanding the mechanism of action and having robust experimental protocols for the characterization of novel inhibitors are essential for advancing research in this area. While a specific compound named "this compound" is not readily identified in the scientific literature, the principles and methodologies outlined in this guide provide a comprehensive framework for the evaluation of any potential DNA gyrase B inhibitor.

References

Unveiling the Path to Novel DNA Gyrase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it a prime target for the development of novel antibacterial agents.[3][4] This technical guide provides an in-depth overview of the discovery and characterization of potent DNA gyrase inhibitors, using a representative molecule, herein referred to as "Compound 154," as a case study. While a specific search for "DNA Gyrase-IN-3" did not yield a publicly documented molecule, the methodologies and data presented for Compound 154 serve as a comprehensive blueprint for researchers, scientists, and drug development professionals in the field.

The Target: DNA Gyrase Structure and Function

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2 complex).[5][6] The GyrA subunit is responsible for the DNA cutting and rejoining activity, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[6] The enzyme's mechanism involves the capture of a DNA segment (the T-segment), wrapping another segment (the G-segment) around it, creating a double-strand break in the G-segment, passing the T-segment through the break, and finally resealing the G-segment.[1][7] This intricate process, fueled by ATP hydrolysis, results in the introduction of negative supercoils into the DNA.[1][8]

Discovery of Novel Inhibitors: A High-Throughput Screening Approach

The identification of novel DNA gyrase inhibitors often begins with high-throughput screening (HTS) of large compound libraries.[9][10] A fluorescence-based HTS assay, such as the supercoiling-dependent fluorescence quenching (SDFQ) method, offers a robust platform for such large-scale screening efforts.[9][10]

Experimental Workflow: High-Throughput Screening for DNA Gyrase Inhibitors

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization Compound_Library Compound Library (e.g., 370,620 compounds) Primary_Screen Primary Screen (SDFQ Assay) @ 5 µM compound concentration Compound_Library->Primary_Screen Screening Hit_Identification Hit Identification (e.g., 2891 potential inhibitors) Primary_Screen->Hit_Identification Data Analysis Compound_Acquisition Acquire Hit Compounds (e.g., 235 compounds) Hit_Identification->Compound_Acquisition Selection for Follow-up Secondary_Assay Secondary Assays (Gel- and SDFQ-based) Compound_Acquisition->Secondary_Assay Testing Confirmed_Inhibitors Confirmed Inhibitors (e.g., 155 new inhibitors) Secondary_Assay->Confirmed_Inhibitors Validation Lead_Scaffold Identification of Novel Scaffolds (e.g., Compound 154) Confirmed_Inhibitors->Lead_Scaffold Structural Analysis

Caption: A typical workflow for the discovery of novel DNA gyrase inhibitors.

Quantitative Analysis of Inhibitor Potency

The potency of a DNA gyrase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the inhibitory activity of "Compound 154" and a known inhibitor, novobiocin, against E. coli DNA gyrase.[9]

CompoundTarget EnzymeIC50 (µM)
Compound 154E. coli DNA Gyrase3.1 ± 0.7
NovobiocinE. coli DNA Gyrase0.026

Experimental Protocols

Detailed experimental protocols are crucial for the validation and further development of identified inhibitors.

DNA Gyrase Supercoiling Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pAB1), E. coli DNA gyrase, and the assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. A known inhibitor like novobiocin is used as a positive control.[9]

  • Incubation: Incubate the reaction at 37°C for a specified time, for instance, 120 minutes.[9][10]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 484 nm and an emission wavelength of 520 nm.[9][10] The degree of supercoiling is inversely proportional to the fluorescence signal.

  • IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Agarose Gel-Based Gyrase Inhibition Assay

This assay provides a visual confirmation of DNA gyrase inhibition.

  • Reaction Setup: Set up the DNA gyrase reaction as described above with varying concentrations of the test compound.

  • Electrophoresis: After incubation, stop the reaction and run the samples on an agarose gel.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., SYBR Gold) and visualize the DNA bands under UV light. Supercoiled and relaxed DNA will migrate at different rates, allowing for the assessment of inhibition.[9]

Gyrase-Mediated DNA Cleavage Assay

This assay determines if an inhibitor acts as a "poison" by stabilizing the gyrase-DNA cleavage complex.

  • Reaction: Incubate supercoiled plasmid DNA (e.g., pBR322) with DNA gyrase in the presence of the test compound.[9]

  • Denaturation: Add a denaturing agent (e.g., SDS) and proteinase K to digest the enzyme.

  • Analysis: Analyze the DNA by agarose gel electrophoresis. An increase in the amount of linear DNA indicates that the compound stabilizes the cleavage complex.[9]

Mechanism of Action: The DNA Gyrase Catalytic Cycle

Understanding the mechanism of action of DNA gyrase is fundamental to designing effective inhibitors. The following diagram illustrates the key steps in the enzyme's catalytic cycle.

DNA_Gyrase_Mechanism cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibitor Action G_Segment_Binding 1. G-Segment Binding T_Segment_Capture 2. T-Segment Capture G_Segment_Binding->T_Segment_Capture ATP Binding G_Segment_Cleavage 3. G-Segment Cleavage T_Segment_Capture->G_Segment_Cleavage T_Segment_Passage 4. T-Segment Passage G_Segment_Cleavage->T_Segment_Passage ATP Hydrolysis G_Segment_Ligation 5. G-Segment Ligation T_Segment_Passage->G_Segment_Ligation T_Segment_Release 6. T-Segment Release G_Segment_Ligation->T_Segment_Release T_Segment_Release->G_Segment_Binding Cycle Repeats Quinolones Quinolones (e.g., Ciprofloxacin) Quinolones->G_Segment_Cleavage Stabilize Cleavage Complex Coumarins Coumarins (e.g., Novobiocin) Coumarins->G_Segment_Binding Inhibit ATP Binding

Caption: The catalytic cycle of DNA gyrase and points of inhibitor intervention.

Conclusion

The discovery and development of novel DNA gyrase inhibitors remain a critical area of research in the fight against antibiotic resistance. The methodologies outlined in this guide, from high-throughput screening to detailed mechanistic studies, provide a robust framework for identifying and characterizing new chemical entities with the potential to become next-generation antibacterial drugs. The case of "Compound 154" demonstrates the successful application of these techniques in uncovering promising lead compounds for further optimization.

References

An In-Depth Technical Guide on the Anti-Tubercular Properties of DNA Gyrase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tubercular properties of the novel bacterial DNA gyrase inhibitor, DNA Gyrase-IN-3. This document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation.

Core Compound Summary: this compound (Compound 28)

This compound, also identified as Compound 28 in associated literature, is a novel synthetic molecule belonging to the benzosuberone-thiazole class of compounds. It has been investigated for its potential as an anti-tubercular and broad-spectrum antibacterial agent. The primary molecular target of this compound is the B subunit of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting the ATPase activity of the GyrB subunit, this compound effectively disrupts these critical cellular processes, leading to bacterial cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory and cytotoxic activities of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis and Other Bacteria

OrganismStrainMIC (µg/mL)Comparator DrugComparator MIC (µg/mL)
Mycobacterium tuberculosisSensitive Strain0.12 - 1.95Isoniazid0.12
Mycobacterium tuberculosisResistant Strain0.98 - 1.95Isoniazid> 16
Haemophilus influenzaeATCC 492471.95Ciprofloxacin3.9
Mycoplasma pneumoniaeATCC 293421.95Ciprofloxacin3.9
Bordetella pertussisATCC 97971.95Ciprofloxacin1.95

Table 2: In Vitro Inhibitory and Cytotoxic Activity of this compound

AssayTarget/Cell LineIC50 (µM)
E. coli DNA Gyrase B InhibitionEnzyme5.41 - 15.64
CytotoxicityWI-38 (Human Lung Fibroblasts)117

Mechanism of Action

DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription. This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit harbors the ATPase domain that powers the enzyme's function through the hydrolysis of ATP.

This compound specifically targets the ATPase activity of the GyrB subunit. By binding to the ATP-binding pocket of GyrB, it competitively inhibits the hydrolysis of ATP. This prevents the conformational changes in the enzyme required for DNA strand passage and the introduction of negative supercoils. The ultimate consequence of this inhibition is the stalling of DNA replication and transcription, leading to bacteriostasis and eventual cell death. A key advantage of this mechanism is its distinction from that of fluoroquinolones, which target the GyrA subunit. This suggests that this compound may be effective against fluoroquinolone-resistant strains of M. tuberculosis.

DNA_Gyrase_IN_3_Mechanism_of_Action cluster_GyrB GyrB Subunit ATP_Binding_Site ATP Binding Site Gyrase_Function DNA Gyrase Function (Supercoiling) ATP_Binding_Site->Gyrase_Function Enables ATP ATP ATP->ATP_Binding_Site Binds to DNA_Gyrase_IN_3 This compound DNA_Gyrase_IN_3->ATP_Binding_Site Inhibits Replication_Transcription DNA Replication & Transcription Gyrase_Function->Replication_Transcription Allows Cell_Death Bacterial Cell Death

Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis (Microplate Alamar Blue Assay - MABA)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mycobacterium tuberculosis H37Rv (sensitive) and a resistant strain.

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase).

  • Alamar Blue reagent.

  • 96-well microplates.

  • This compound and comparator drugs (e.g., Isoniazid).

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in Middlebrook 7H9 broth in a 96-well plate. The final concentrations typically range from 0.06 to 64 µg/mL.

  • A standardized inoculum of M. tuberculosis is prepared and added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • The microplate is incubated at 37°C for 5-7 days.

  • After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 are added to each well.

  • The plate is re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence and absence of an inhibitor.

Materials:

  • Purified E. coli or M. tuberculosis DNA gyrase.

  • Relaxed pBR322 plasmid DNA.

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine).

  • 10 mM ATP solution.

  • This compound.

  • Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

  • Agarose gel (1%).

  • Ethidium bromide.

Procedure:

  • The reaction mixture is prepared in a final volume of 20-30 µL containing the assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.

  • The reaction is initiated by the addition of DNA gyrase (e.g., 1 unit).

  • The mixture is incubated at 37°C for 30-60 minutes.

  • The reaction is terminated by adding the stop solution/loading dye.

  • The samples are loaded onto a 1% agarose gel containing ethidium bromide.

  • Electrophoresis is performed to separate the supercoiled and relaxed forms of the plasmid DNA.

  • The gel is visualized under UV light. Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

DNA Gyrase ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of the DNA gyrase B subunit.

Materials:

  • Purified DNA gyrase.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT).

  • ATP.

  • This compound.

  • A system to detect ATP hydrolysis, such as a coupled-enzyme assay (pyruvate kinase/lactate dehydrogenase) that links ADP production to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Procedure:

  • The reaction is set up in a microplate well containing the assay buffer, DNA gyrase, and varying concentrations of this compound.

  • The reaction is initiated by the addition of ATP.

  • The rate of ATP hydrolysis is monitored over time by measuring the change in a detectable signal (e.g., absorbance at 340 nm).

  • The IC50 value is determined as the concentration of this compound that reduces the ATPase activity by 50%.

Experimental_Workflow Start Start: Compound Synthesis (this compound) MIC_Assay MIC Determination (M. tuberculosis) Start->MIC_Assay Gyrase_Supercoiling DNA Gyrase Supercoiling Assay Start->Gyrase_Supercoiling ATPase_Assay DNA Gyrase ATPase Assay Start->ATPase_Assay Cytotoxicity Cytotoxicity Assay (e.g., WI-38 cells) Start->Cytotoxicity Data_Analysis Data Analysis (MIC, IC50 values) MIC_Assay->Data_Analysis Gyrase_Supercoiling->Data_Analysis ATPase_Assay->Data_Analysis Cytotoxicity->Data_Analysis Lead_Optimization Lead Optimization / Further Studies Data_Analysis->Lead_Optimization

Experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates promising anti-tubercular properties, acting through the inhibition of the essential DNA gyrase B subunit. Its activity against both sensitive and resistant strains of M. tuberculosis, coupled with a distinct mechanism of action from existing fluoroquinolone drugs, positions it as a valuable lead compound for the development of new anti-tubercular therapies. The provided data and protocols offer a solid foundation for further research and development in this area.

In-Depth Technical Guide: Antibacterial Spectrum of DNA Gyrase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of DNA Gyrase-IN-3, a novel inhibitor of bacterial DNA gyrase B. This document details its antibacterial spectrum, the experimental protocols used for its evaluation, and its mechanism of action.

Core Compound Profile

Compound Name: this compound (also known as Compound 28) Target: Bacterial DNA Gyrase Subunit B (GyrB) Mechanism of Action: Inhibition of ATPase activity Therapeutic Potential: Antitubercular and antibacterial agent

Antibacterial Spectrum

This compound has demonstrated significant inhibitory activity against a range of bacterial species, including clinically relevant pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its derivatives against various bacteria.

Bacterial StrainThis compound (Compound 28) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Haemophilus influenzae1.957.81
Mycoplasma pneumoniae1.953.9
Bordetella pertussis1.951.95

Data extracted from a study on benzosuberone-thiazole derivatives, where this compound (Compound 28) was a key compound[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured in appropriate broth media to reach the exponential growth phase. The culture was then diluted to a standardized concentration, typically 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of this compound was prepared in a 96-well microtiter plate using Mueller-Hinton broth or another suitable growth medium.

  • Inoculation: Each well containing the diluted compound was inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture was prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, and the necessary buffer components (e.g., Tris-HCl, KCl, MgCl2, DTT, and spermidine).

  • Compound Addition: Varying concentrations of this compound were added to the reaction mixtures.

  • Initiation of Reaction: The reaction was initiated by the addition of ATP.

  • Incubation: The mixture was incubated at 37°C for a specified time, typically 1 hour.

  • Termination of Reaction: The reaction was stopped by the addition of a stop solution (e.g., STEB buffer and proteinase K).

  • Agarose Gel Electrophoresis: The DNA samples were analyzed by electrophoresis on a 1% agarose gel.

  • Visualization and Analysis: The gel was stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling was determined by the decrease in the amount of supercoiled DNA compared to the control. The IC50 value, the concentration of the inhibitor required to reduce the supercoiling activity by 50%, for this compound against E. coli DNA gyrase was determined to be in the range of 5.41-15.64 µM.

DNA Gyrase ATPase Activity Assay

This assay assesses the effect of the compound on the ATPase activity of the DNA gyrase B subunit.

Protocol:

  • Reaction Setup: The assay was performed in a 96-well plate. Each well contained E. coli DNA gyrase B subunit, the appropriate buffer, and varying concentrations of this compound.

  • Initiation of Reaction: The reaction was started by the addition of ATP.

  • Incubation: The plate was incubated at room temperature for a set period.

  • Measurement of ATP Hydrolysis: The amount of ADP produced, which is indicative of ATP hydrolysis, was measured using a commercially available ADP-Glo™ Kinase Assay kit.

  • Data Analysis: The luminescence signal, proportional to the amount of ADP produced, was measured using a plate reader. The data was then analyzed to determine the inhibitory effect of this compound on the ATPase activity.

Mechanism of Action and Signaling Pathway

This compound targets the ATPase activity of the DNA gyrase B subunit. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process that requires the hydrolysis of ATP. By inhibiting the ATPase function of the GyrB subunit, this compound prevents this crucial step, leading to the disruption of DNA replication and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils ADP ADP + Pi DNA_Gyrase->ADP hydrolyzes ATP Bacterial_Cell_Death Disruption of DNA Replication & Bacterial Cell Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds ATP ATP ATP->DNA_Gyrase provides energy DNA_Gyrase_IN_3 This compound DNA_Gyrase_IN_3->DNA_Gyrase inhibits ATPase activity of GyrB subunit

Caption: Inhibition of DNA Gyrase by this compound.

The experimental workflow for evaluating the antibacterial activity of this compound is a multi-step process that begins with the identification of the compound's activity against whole bacterial cells and progresses to more specific enzymatic assays.

Experimental_Workflow Start Start: Compound Synthesis (this compound) MIC_Assay Antibacterial Screening (MIC Determination) Start->MIC_Assay Active Active? MIC_Assay->Active Gyrase_Supercoiling_Assay Target Identification (DNA Gyrase Supercoiling Assay) Active->Gyrase_Supercoiling_Assay Yes Inactive Inactive/ Reprioritize Active->Inactive No Inhibition Inhibition? Gyrase_Supercoiling_Assay->Inhibition ATPase_Assay Mechanism of Action (DNA Gyrase ATPase Assay) Inhibition->ATPase_Assay Yes Inhibition->Inactive No ATPase_Inhibition ATPase Inhibition? ATPase_Assay->ATPase_Inhibition Lead_Compound Lead Compound for Further Development ATPase_Inhibition->Lead_Compound Yes ATPase_Inhibition->Inactive No

Caption: Experimental workflow for antibacterial evaluation.

References

Structure-Activity Relationship of Benzosuberone-Thiazole Moieties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of hybrid molecules containing benzosuberone and thiazole moieties. Benzosuberone, a tricyclic ketone, and thiazole, a five-membered heterocyclic ring, have independently shown a wide range of pharmacological activities. Their combination into single molecular entities has yielded promising candidates in various therapeutic areas, particularly in oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential chemical and biological pathways to facilitate further research and development in this area.

Core Pharmacological Activities

Benzosuberone-thiazole derivatives have demonstrated significant potential as:

  • Anticancer Agents: Exhibiting cytotoxicity against a range of human cancer cell lines.

  • Antibacterial and Antitubercular Agents: Showing potent activity against various bacterial strains, including resistant forms of Mycobacterium tuberculosis.

The versatility of the thiazole ring and the unique conformational properties of the seven-membered ring in benzosuberone provide a rich scaffold for chemical modification and optimization of biological activity.[1][2]

Structure-Activity Relationship Insights

Anticancer Activity

The anticancer activity of benzosuberone-thiazole derivatives is significantly influenced by the nature and position of substituents on both the benzosuberone and thiazole rings.

A key synthetic route involves the Knoevenagel condensation of benzosuberone derivatives with 2,4-thiazolidinedione moieties.[3][4] The resulting compounds have been evaluated for their in vitro cytotoxicity against various human cancer cell lines.

Key SAR Observations for Anticancer Activity:

  • Substitution on the Benzosuberone Ring: The presence and position of substituents on the aromatic part of the benzosuberone nucleus can modulate cytotoxic activity. For instance, alkyl and methoxy substitutions have been found to be more active than halo-substituted derivatives in some series.[4]

  • Substitution on the Thiazole/Thiazolidinone Moiety: Modifications on the thiazole or the linked thiazolidinone ring are critical for potency.

    • Compound 6a , a benzosuberone bearing a 2,4-thiazolidinedione moiety, exhibited promising broad-spectrum cytotoxicity.[3]

    • Compound 6g showed particularly potent activity against the MCF-7 human breast adenocarcinoma cell line.[3][4]

Antibacterial and Antitubercular Activity

Molecular hybridization of benzosuberone and thiazole has yielded potent antibacterial and antitubercular agents. A notable mechanism of action for these compounds is the inhibition of DNA gyrase, an essential bacterial enzyme.[5]

Key SAR Observations for Antibacterial/Antitubercular Activity:

  • Dithiazole Derivatives: Benzosuberone-dithiazole derivatives have emerged as particularly promising candidates.

    • Compounds 22a and 28 displayed significant activity against bronchitis-causing bacteria, with MIC values of 1.95 µg/ml against H. influenzae, M. pneumoniae, and B. pertussis.[5]

    • Compounds 22a and 27 were highly active against sensitive and resistant strains of M. tuberculosis.[5]

  • Safety Profile: Importantly, active dithiazole derivatives have shown a high safety profile, with high IC50 values against normal human lung cells (WI-38).[5]

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of key benzosuberone-thiazole derivatives.

Table 1: Anticancer Activity of Benzosuberone-Thiazolidinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6a HeLa2.98 - 13.34[3]
A5492.98 - 13.34[3]
MCF-72.98 - 13.34[3]
MDA-MB-2312.98 - 13.34[3]
6g MCF-71.91[3][4]

Table 2: Antibacterial and Antitubercular Activity of Benzosuberone-Thiazole Derivatives

CompoundBacterial StrainMIC (µg/ml)Reference
22a H. influenzae1.95[5]
M. pneumoniae1.95[5]
B. pertussis1.95[5]
M. tuberculosis (sensitive)0.12[5]
M. tuberculosis (resistant)0.98[5]
27 M. tuberculosis (sensitive)0.24[5]
M. tuberculosis (resistant)1.95[5]
28 H. influenzae1.95[5]
M. pneumoniae1.95[5]
B. pertussis1.95[5]

Table 3: DNA Gyrase Inhibitory Activity

CompoundIC50 (µM)Reference
22a 3.29 - 15.64[5]
27 3.29 - 15.64[5]
28 3.29 - 15.64[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are outlines of key experimental protocols employed in the evaluation of benzosuberone-thiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Bacterial Inoculum Preparation: A standardized suspension of the target bacterium is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Mixture: The reaction mixture typically contains relaxed plasmid DNA, DNA gyrase enzyme, ATP, and the test compound at various concentrations.

  • Incubation: The mixture is incubated to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped, for example, by adding a dye-containing loading buffer.

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization and Analysis: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control. The IC50 value is determined from these results.[5]

Visualizations

Synthesis of Benzosuberone-Thiazolidinone Derivatives

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reaction Reaction cluster_product Product Benzosuberone Benzosuberone Derivative (2a-b) Condensation Knoevenagel Condensation Benzosuberone->Condensation Thiazolidinone Thiazolidinone Derivative (3a-e) Thiazolidinone->Condensation Catalyst Sodium Acetate Catalyst->Condensation Solvent Glacial Acetic Acid Solvent->Condensation Product Benzosuberone-Thiazolidinone Hybrid (6a-j) Condensation->Product

Caption: Synthetic pathway for benzosuberone-thiazolidinone hybrids.

DNA Gyrase Inhibition Workflow

G cluster_assay_setup Assay Setup cluster_reaction_step Reaction cluster_analysis Analysis cluster_outcome Outcome DNA Relaxed Plasmid DNA Incubation Incubation DNA->Incubation Enzyme DNA Gyrase Enzyme->Incubation Compound Benzosuberone-Thiazole Derivative Compound->Incubation ATP ATP ATP->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization UV Visualization Electrophoresis->Visualization Quantification IC50 Determination Visualization->Quantification Inhibition Inhibition of Supercoiling Quantification->Inhibition

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

Logical Relationship of SAR for Antibacterial Activity

G cluster_scaffold Core Scaffold cluster_modification Structural Modification cluster_activity Biological Activity cluster_mechanism Mechanism of Action Scaffold Benzosuberone-Thiazole DiThiazole Dithiazole Moiety Scaffold->DiThiazole Substituents Varied Substituents Scaffold->Substituents Antibacterial Potent Antibacterial Activity DiThiazole->Antibacterial Antitubercular Potent Antitubercular Activity DiThiazole->Antitubercular Substituents->Antibacterial Substituents->Antitubercular DNAGyrase DNA Gyrase Inhibition Antibacterial->DNAGyrase Antitubercular->DNAGyrase

Caption: Key structure-activity relationships for antibacterial efficacy.

References

Unraveling the Impact of DNA Gyrase-IN-3 on DNA Supercoiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of DNA Gyrase-IN-3, a novel inhibitor of bacterial DNA gyrase. The document details its mechanism of action, quantitative inhibitory effects on DNA supercoiling, and the experimental protocols utilized for its characterization. This information is intended to support further research and drug development efforts targeting bacterial DNA gyrase.

Core Concepts: DNA Gyrase and Supercoiling

DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and for vital cellular processes such as DNA replication and transcription. The enzyme functions as a heterotetramer of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, providing the energy for the strand-passage reaction that results in changes to DNA topology. Inhibition of DNA gyrase leads to the disruption of DNA replication and ultimately, bacterial cell death, making it a well-established target for antibacterial drugs.

This compound: A Novel Bacterial DNA Gyrase B Inhibitor

This compound, also identified as Compound 28, is a recently discovered inhibitor that specifically targets the GyrB subunit of bacterial DNA gyrase.[1][2][3][4][5][6][7][8] By inhibiting the ATPase activity of GyrB, this compound effectively blocks the energy-dependent supercoiling of DNA.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against E. coli DNA gyrase has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's efficacy.

Target Enzyme Inhibitor IC50 Range (µM) Reference
E. coli DNA GyraseThis compound (Compound 28)5.41 - 15.64[1][2][3][4][5][6][7][8]

Mechanism of Action: Inhibition of ATPase Activity

The primary mechanism of action for this compound is the inhibition of the ATPase activity of the GyrB subunit. This prevents the conformational changes in the enzyme complex that are necessary for the strand-passage reaction and the introduction of negative supercoils.

cluster_Gyrase DNA Gyrase Complex GyrA GyrA Subunit (DNA Cleavage/Re-ligation) Supercoiled_DNA Negatively Supercoiled DNA GyrA->Supercoiled_DNA Introduces Negative Supercoils GyrB GyrB Subunit (ATPase Activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes ATP ATP ATP->GyrB Binds to Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds to DNA_Gyrase_IN_3 This compound DNA_Gyrase_IN_3->GyrB Inhibits

Figure 1: Mechanism of this compound Inhibition.

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitory effect of this compound on DNA supercoiling.

DNA Gyrase Supercoiling Assay

This assay is fundamental to assessing the activity of DNA gyrase and the inhibitory effect of compounds like this compound.

Objective: To determine the concentration at which this compound inhibits 50% of the DNA supercoiling activity of E. coli DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • ATP solution

  • Stop Solution (e.g., containing SDS and EDTA)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Green)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a short period.

  • Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase and ATP.

  • Incubate the reactions at the optimal temperature for a fixed time (e.g., 60 minutes).

  • Terminate the reactions by adding the stop solution.

  • Analyze the reaction products by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

  • Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.

  • Calculate the percentage of inhibition relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

start Start prep_rxn Prepare Reaction Mixtures (Buffer, DNA, Inhibitor) start->prep_rxn pre_incubate Pre-incubate at 37°C prep_rxn->pre_incubate add_enzyme_atp Add DNA Gyrase and ATP pre_incubate->add_enzyme_atp incubate Incubate at 37°C add_enzyme_atp->incubate stop_rxn Terminate Reaction (Add Stop Solution) incubate->stop_rxn gel_electrophoresis Agarose Gel Electrophoresis stop_rxn->gel_electrophoresis stain_visualize Stain and Visualize DNA gel_electrophoresis->stain_visualize quantify Quantify Supercoiled DNA stain_visualize->quantify calc_ic50 Calculate IC50 quantify->calc_ic50 end End calc_ic50->end

Figure 2: DNA Gyrase Supercoiling Assay Workflow.

DNA Gyrase ATPase Assay

This assay directly measures the effect of an inhibitor on the ATP hydrolysis activity of the GyrB subunit.

Objective: To determine if this compound inhibits the ATPase activity of E. coli DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • This compound

  • Linear or relaxed circular DNA (as a cofactor)

  • Assay Buffer (specific for ATPase assays, often containing Tris-HCl, KCl, MgCl2, DTT)

  • ATP

  • A system to detect ATP hydrolysis (e.g., a coupled enzyme system that links ADP production to a change in absorbance or fluorescence, or use of radioactively labeled ATP). A common method is a coupled assay with pyruvate kinase and lactate dehydrogenase, where the oxidation of NADH is monitored at 340 nm.

Procedure:

  • Set up reaction wells in a microplate with assay buffer, DNA, and varying concentrations of this compound.

  • Add DNA gyrase to each well.

  • Initiate the reaction by adding ATP.

  • Monitor the rate of ATP hydrolysis continuously using a microplate reader at the appropriate wavelength (e.g., 340 nm for the NADH-coupled assay).

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the percentage of inhibition of ATPase activity compared to a control without the inhibitor.

start Start setup_rxn Set up Reaction in Microplate (Buffer, DNA, Inhibitor, Gyrase) start->setup_rxn add_atp Initiate with ATP setup_rxn->add_atp monitor Monitor Absorbance/Fluorescence (e.g., at 340 nm) add_atp->monitor calc_rate Calculate Initial Reaction Rates monitor->calc_rate determine_inhibition Determine % Inhibition calc_rate->determine_inhibition end End determine_inhibition->end

Figure 3: DNA Gyrase ATPase Assay Workflow.

Conclusion and Future Directions

This compound demonstrates clear inhibitory activity against E. coli DNA gyrase by targeting the ATPase function of the GyrB subunit. This leads to a dose-dependent reduction in DNA supercoiling. The provided IC50 values and experimental protocols offer a solid foundation for researchers in the field of antibacterial drug discovery.

Future research could focus on:

  • Elucidating the precise binding mode of this compound to the GyrB subunit through structural biology studies (e.g., X-ray crystallography or cryo-EM).

  • Evaluating the broader antibacterial spectrum of this compound against a panel of clinically relevant bacterial pathogens.

  • Investigating its efficacy in cell-based assays and in vivo infection models.

  • Conducting structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this inhibitor scaffold.

By building upon this foundational knowledge, the scientific community can further explore the potential of this compound and its analogs as novel therapeutic agents to combat bacterial infections.

References

Inhibition of DNA gyrase ATPase activity by "DNA Gyrase-IN-3"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Inhibition of DNA Gyrase ATPase Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1] The energy for this function is derived from the hydrolysis of ATP, making the ATPase activity of the GyrB subunit a prime target for antibacterial agents.[1][2] Inhibition of this ATPase activity disrupts DNA topology, ultimately leading to bacterial cell death. This document provides a detailed technical overview of the inhibition of DNA gyrase ATPase activity, using well-characterized inhibitors such as Novobiocin, Gyramide A, and NSC 20116 as illustrative examples, in lieu of the non-publicly documented "DNA Gyrase-IN-3". We will delve into the quantitative inhibitory data, detailed experimental protocols for assessing ATPase activity, and visual representations of the mechanism of action and experimental workflows.

Quantitative Inhibitor Data

The efficacy of various compounds in inhibiting DNA gyrase ATPase activity has been quantified through parameters such as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant). Below is a summary of such data for our example inhibitors.

InhibitorTarget EnzymeAssay TypeIC₅₀ / KᵢReference
NovobiocinE. coli DNA GyraseATPase AssayIC₅₀: 6-160 nM[3]
NovobiocinE. coli DNA GyraseDNA Supercoiling AssayIC₅₀: 0.48 ± 0.14 µM[4][5]
NovobiocinE. coli Topoisomerase IVATPase AssayIC₅₀: 2.7 µM[3]
ClorobiocinE. coli GyrBIn vitro InhibitionIC₅₀: 0.08 µM[6]
Gyramide AE. coli DNA GyraseATPase AssayCompetitive Inhibitor[7][8]
NSC 20116E. coli DNA GyraseATPase AssayKᵢ: 149 µM[9]
NSC 20116E. coli DNA GyraseDNA Supercoiling AssayIC₅₀: 338 µM
Digallic AcidE. coli DNA GyraseATPase AssayKᵢ: 347 nM

Mechanism of Action: Competitive Inhibition of the GyrB ATPase Domain

The primary mechanism of action for many DNA gyrase ATPase inhibitors, including the aminocoumarin class (e.g., Novobiocin), is competitive inhibition.[10] These inhibitors bind to the ATP-binding site on the GyrB subunit, thereby preventing ATP from binding and subsequent hydrolysis.[2][11] This abrogation of the enzyme's energy source halts the supercoiling activity.[12]

Inhibition_Mechanism Mechanism of DNA Gyrase ATPase Inhibition cluster_Gyrase DNA Gyrase (A₂B₂) GyrA GyrA Subunit (DNA breakage/reunion) GyrB GyrB Subunit (ATPase activity) DNA_Supercoiling DNA Supercoiling GyrB->DNA_Supercoiling Powers ATP ATP ATP->GyrB Binds to Inhibitor ATPase Inhibitor (e.g., Novobiocin) Inhibitor->GyrB Competitively binds to ATP-binding site Inhibitor->DNA_Supercoiling Inhibits Cell_Death Bacterial Cell Death DNA_Supercoiling->Cell_Death Essential for Replication/Transcription

Caption: Competitive inhibition of the DNA gyrase ATPase activity.

Experimental Protocols

Several methodologies are employed to measure the inhibition of DNA gyrase ATPase activity. Below are detailed protocols for two common assays.

DNA Gyrase ATPase Linked Assay

This assay provides a continuous spectrophotometric measurement of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.[12]

Materials:

  • E. coli DNA Gyrase

  • Linear pBR322 DNA

  • 5X Gyrase Assay Buffer (250 mM Tris-HCl pH 7.5, 5 mM EDTA, 25 mM MgCl₂, 25 mM DTT, 50% w/v glycerol)[12]

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

  • NADH

  • Inhibitor compound (e.g., Novobiocin)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare an Assay Mix containing Assay Buffer, linear pBR322, PEP, PK/LDH, and NADH in appropriate proportions.

  • Dispense the Assay Mix into the wells of a 96-well plate.

  • Add the inhibitor compound at various concentrations to the test wells. Add solvent as a negative control.

  • Add the E. coli gyrase enzyme to the wells to start the reaction, except for the no-enzyme control.

  • Place the plate in a plate reader and monitor the decrease in absorbance at 340 nm over time at 25°C.[12] The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Calculate the rate of ATP hydrolysis and determine the inhibitory effect of the compound.

Linked_Assay_Workflow DNA Gyrase ATPase Linked Assay Workflow Start Prepare Assay Mix (Buffer, DNA, PEP, PK/LDH, NADH) Dispense Dispense Assay Mix into 96-well plate Start->Dispense Add_Inhibitor Add Inhibitor/ Control Dispense->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate and Read Absorbance at 340 nm Add_Enzyme->Incubate Analyze Analyze Data (Calculate hydrolysis rate) Incubate->Analyze

Caption: Workflow for the DNA gyrase ATPase linked assay.

Fluorescence-Based High-Throughput Screening (HTS) Assay

This method is suitable for screening large compound libraries and relies on the change in fluorescence of a DNA substrate upon supercoiling.

Materials:

  • E. coli DNA Gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 6.5% w/v glycerol, 0.1 mg/ml albumin)

  • ATP

  • DNA intercalating dye (e.g., SYBR Gold)

  • Inhibitor compounds

  • 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Dispense the assay buffer containing relaxed plasmid DNA and ATP into the wells of a 384-well plate.

  • Add the inhibitor compounds at desired concentrations to the test wells.

  • Initiate the reaction by adding E. coli DNA gyrase.

  • Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

  • Stop the reaction (e.g., by adding EDTA/SDS).

  • Add the DNA intercalating dye. The fluorescence intensity will be higher for supercoiled DNA compared to relaxed DNA.

  • Measure the fluorescence intensity using a plate reader.

  • Determine the percent inhibition based on the fluorescence signal relative to controls.

HTS_Assay_Workflow Fluorescence-Based HTS Assay Workflow Start Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) Dispense Dispense into 384-well plate Start->Dispense Add_Inhibitor Add Inhibitor/ Control Dispense->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Dye Add Fluorescent Dye Stop_Reaction->Add_Dye Read_Fluorescence Read Fluorescence Add_Dye->Read_Fluorescence Analyze Analyze Data (% Inhibition) Read_Fluorescence->Analyze

Caption: Workflow for a fluorescence-based HTS assay.

Conclusion

The ATPase activity of DNA gyrase is a well-validated and crucial target for the development of novel antibacterial agents. This guide has provided an overview of the inhibitory mechanisms, quantitative data for representative inhibitors, and detailed experimental protocols for assessing the inhibition of this critical enzymatic function. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the identification and characterization of new DNA gyrase ATPase inhibitors.

References

"DNA Gyrase-IN-3" target specificity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Target Specificity of DNA Gyrase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in eukaryotes makes it a prime target for the development of novel antibacterial agents. This document provides a detailed technical overview of the target specificity of a representative ATP-competitive inhibitor of DNA gyrase, referred to herein as "this compound." As a model compound, we will utilize data from well-characterized inhibitors like novobiocin that target the GyrB subunit's ATP-binding site. This guide will cover its inhibitory effects on DNA gyrase and other topoisomerases, its antibacterial activity, and the detailed experimental protocols for assessing these activities.

Introduction to DNA Gyrase and Its Inhibition

Bacterial DNA gyrase is a type II topoisomerase that modulates the topological state of DNA.[1][2] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[3] The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit harbors the ATPase domain that powers the enzyme's supercoiling function.[3]

The catalytic cycle of DNA gyrase involves the binding of a segment of DNA (the G-segment), followed by the capture of another segment (the T-segment) upon ATP binding to the GyrB subunits. The G-segment is then cleaved, allowing the T-segment to pass through, after which the G-segment is resealed.[1][4] This process introduces two negative supercoils into the DNA.

Inhibitors of DNA gyrase can be broadly categorized into two classes: those that target the GyrA subunit and stabilize the DNA-cleavage complex (e.g., fluoroquinolones), and those that inhibit the ATPase activity of the GyrB subunit (e.g., aminocoumarins like novobiocin).[1] this compound is a representative of the latter class, acting as a competitive inhibitor of ATP binding.

Target Specificity Profile of this compound (Modeled on Novobiocin)

The target specificity of an antibacterial agent is crucial for its efficacy and safety. An ideal inhibitor would potently inhibit the bacterial target with minimal off-target effects on host enzymes. Here, we present the target specificity of our model compound, representing this compound, against its primary target, DNA gyrase, and a related bacterial topoisomerase, topoisomerase IV.

Quantitative Inhibitory Data

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) against purified enzymes and its minimum inhibitory concentration (MIC) against whole bacterial cells. The following tables summarize representative data for novobiocin.

Enzyme TargetOrganismIC50 (µM)Reference
DNA GyraseEscherichia coli0.08 - 0.5[5][6]
DNA GyraseEscherichia coli0.48 ± 0.14[7][8]
Topoisomerase IVEscherichia coli~10[9]
Topoisomerase IVEscherichia coli~40 µg/ml (~64 µM)[10][11]

Table 1: In Vitro Enzymatic Inhibition by a Representative GyrB Inhibitor (Novobiocin)

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)0.25 (MIC90)[12][13]
Escherichia coli (ΔtolC)0.05[14]

Table 2: Antibacterial Activity of a Representative GyrB Inhibitor (Novobiocin)

Signaling Pathways and Mechanisms

DNA Gyrase Catalytic Cycle

The following diagram illustrates the key steps in the DNA gyrase-mediated supercoiling of DNA.

DNA_Gyrase_Cycle cluster_0 DNA Gyrase Catalytic Cycle DNA_Binding 1. Gyrase binds G-segment DNA T_Segment_Capture 2. ATP binding captures T-segment DNA DNA_Binding->T_Segment_Capture G_Segment_Cleavage 3. G-segment cleavage T_Segment_Capture->G_Segment_Cleavage Strand_Passage 4. T-segment passes through G-segment G_Segment_Cleavage->Strand_Passage G_Segment_Ligation 5. G-segment ligation Strand_Passage->G_Segment_Ligation T_Segment_Release 6. T-segment release (ATP hydrolysis) G_Segment_Ligation->T_Segment_Release T_Segment_Release->DNA_Binding Cycle repeats

Figure 1: Simplified catalytic cycle of DNA gyrase.
Mechanism of Action of this compound

This compound competitively inhibits the binding of ATP to the GyrB subunit, thereby preventing the conformational changes required for strand passage and supercoiling.

Inhibition_Mechanism cluster_1 Inhibition of ATPase Activity ATP ATP Binding_Site ATP->Binding_Site Binds to GyrB GyrB Subunit (ATPase Domain) GyrB->Binding_Site DNA_Gyrase_IN_3 This compound DNA_Gyrase_IN_3->Binding_Site Competitively binds to Inhibition Inhibition of Supercoiling Binding_Site->Inhibition Leads to

Figure 2: Competitive inhibition of the GyrB ATPase domain.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of inhibitor activity. The following sections provide methodologies for key assays.

DNA Gyrase Supercoiling Assay

This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

  • Materials:

    • E. coli DNA Gyrase

    • Relaxed pBR322 DNA (substrate)

    • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

    • This compound (or other inhibitor) dissolved in DMSO

    • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[15]

    • Agarose

    • TAE or TBE buffer

    • Ethidium bromide or other DNA stain

  • Procedure:

    • Prepare a reaction mixture on ice containing 5X assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water to a near-final volume.

    • Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.

    • Initiate the reaction by adding a defined amount of DNA gyrase (e.g., 1 unit).

    • Incubate the reaction at 37°C for 30-60 minutes.[15]

    • Terminate the reaction by adding the stop buffer/loading dye.[15]

    • Analyze the products by electrophoresis on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

    • Quantify the band intensities to determine the IC50 value.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is inhibited by compounds like this compound. A common method is a coupled-enzyme assay.

  • Materials:

    • E. coli DNA Gyrase

    • Linear pBR322 DNA (to stimulate ATPase activity)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% (w/v) glycerol)[16]

    • ATP

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

    • NADH

    • This compound

  • Procedure:

    • In a 96-well plate, prepare a reaction mix containing assay buffer, linear DNA, PEP, PK/LDH, and NADH.[16]

    • Add this compound at various concentrations to the test wells. Add enzyme to positive control wells and buffer to negative control wells.

    • Initiate the reaction by adding ATP.

    • Immediately monitor the decrease in absorbance at 340 nm at 25°C or 37°C in a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

    • Calculate the rate of reaction and determine the IC50 value.

Topoisomerase IV Decatenation Assay

This assay assesses the selectivity of the inhibitor by testing its activity against a related bacterial type II topoisomerase.

  • Materials:

    • E. coli Topoisomerase IV

    • Kinetoplast DNA (kDNA) (catenated substrate)

    • 5X Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.9, 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, 50 µg/mL albumin)[17]

    • This compound

    • Stop Buffer/Loading Dye

    • Agarose, TBE/TAE buffer, and DNA stain

  • Procedure:

    • Prepare a reaction mixture on ice with 5X assay buffer, kDNA (e.g., 200 ng), and water.[3]

    • Add varying concentrations of this compound.

    • Start the reaction by adding topoisomerase IV.

    • Incubate at 37°C for 30 minutes.[3]

    • Stop the reaction with stop buffer/loading dye.

    • Analyze the products on a 1% agarose gel. Decatenated minicircles will migrate into the gel, while the kDNA network remains in the well.[18]

    • Stain and visualize the gel to determine the IC50.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

  • Materials:

    • Bacterial strain (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)[19]

    • 96-well microtiter plate

    • This compound

  • Procedure:

    • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.[1]

    • Prepare a bacterial inoculum adjusted to a standard density (e.g., 5 x 10^5 CFU/mL).[20]

    • Inoculate each well (except for a sterility control) with the bacterial suspension.

    • Include a positive growth control well (no inhibitor).

    • Incubate the plate at 37°C for 18-24 hours.[21]

    • The MIC is the lowest concentration of the inhibitor in which no visible turbidity (bacterial growth) is observed.[2]

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing novel DNA gyrase inhibitors.

Experimental_Workflow cluster_2 Inhibitor Characterization Workflow Primary_Screen Primary Screen: Gyrase Supercoiling Assay Hit_Validation Hit Validation: IC50 Determination Primary_Screen->Hit_Validation Selectivity_Assay Selectivity Assay: Topo IV Decatenation Hit_Validation->Selectivity_Assay Mechanism_Assay Mechanism of Action: ATPase Assay Hit_Validation->Mechanism_Assay Antibacterial_Assay Antibacterial Activity: MIC Determination Selectivity_Assay->Antibacterial_Assay Mechanism_Assay->Antibacterial_Assay Lead_Optimization Lead Optimization Antibacterial_Assay->Lead_Optimization

Figure 3: A typical workflow for the evaluation of DNA gyrase inhibitors.

Conclusion

This technical guide has provided a comprehensive overview of the target specificity of a model ATP-competitive DNA gyrase inhibitor, "this compound." By utilizing representative data from known GyrB inhibitors like novobiocin, we have detailed its potent and selective inhibition of bacterial DNA gyrase over topoisomerase IV. The provided experimental protocols offer a robust framework for researchers to characterize novel DNA gyrase inhibitors. The data and methodologies presented herein are foundational for the development of new antibacterial agents targeting this essential bacterial enzyme.

References

An In-depth Technical Guide to the Chemical Properties and Activity of Ciprofloxacin, a DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for ciprofloxacin, a potent inhibitor of bacterial DNA gyrase. Ciprofloxacin is a widely used second-generation fluoroquinolone antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.

Core Chemical Properties of Ciprofloxacin

Ciprofloxacin (IUPAC name: 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid) is a synthetic chemotherapeutic agent. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₈FN₃O₃[1]
Molecular Weight 331.34 g/mol [2]
Melting Point 255-257 °C (decomposes)[2]
Appearance Faintly yellowish to light yellow crystalline powder[1][2]
pKa₁ (Carboxylic Acid) 6.09[2]
pKa₂ (Piperazine) 8.74[2]
LogP (Octanol-Water Partition Coefficient) 0.28[2]

Solubility Profile

The solubility of ciprofloxacin is highly dependent on the pH of the solvent due to its amphoteric nature.

SolventSolubilitySource(s)
Water (20 °C) 30,000 mg/L[2]
0.1N Hydrochloric Acid Soluble[2]
Ethanol Practically insoluble[2]
DMSO <1 mg/mL at 25 °C[3]
Methanol Soluble[3]

Stability and Storage

Ciprofloxacin exhibits varying stability under different environmental conditions.

ConditionStabilitySource(s)
Aqueous Solutions (pH 1.5-7.5) Stable for at least 14 days at room temperature.[2]
Refrigerated/Room Temperature (in 0.9% NaCl or 5% Dextrose) Stable for up to 14 days.[4]
Solid State (-20°C) ≥4 years.[5]
Forced Degradation (0.1N NaOH, 70°C, 4h) ~24% degradation.[6]
Forced Degradation (0.1N HCl, 70°C, 4h) ~20% degradation.[6]
Forced Degradation (3% H₂O₂, 70°C, 4h) ~40% degradation.[6]
Forced Degradation (UV radiation, 5 days) ~30% degradation.[6]
Forced Degradation (Thermal, 60°C, 24h) ~10% degradation.[6]

Mechanism of Action: Inhibition of DNA Gyrase

Ciprofloxacin's bactericidal activity stems from its inhibition of bacterial type II topoisomerases, primarily DNA gyrase (a topoisomerase II) and, to a lesser extent, topoisomerase IV.[1][7] DNA gyrase is essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA, relieving torsional stress.[7]

Ciprofloxacin binds to the DNA-gyrase complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[1][7] This leads to the accumulation of double-strand DNA breaks, which are lethal to the bacterium.[8]

Ciprofloxacin Mechanism of Action cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase Gyrase_DNA_Complex Gyrase-DNA Complex DNA_Gyrase->Gyrase_DNA_Complex Relaxed_DNA Relaxed DNA Relaxed_DNA->Gyrase_DNA_Complex Binding Supercoiled_DNA Negatively Supercoiled DNA Cleaved_Complex Cleavage Complex (Transient) Gyrase_DNA_Complex->Cleaved_Complex DNA Cleavage Resealing DNA Resealing Cleaved_Complex->Resealing Strand Passage Trapped_Complex Trapped Gyrase-DNA-Ciprofloxacin Complex Cleaved_Complex->Trapped_Complex Binding Resealing->Supercoiled_DNA Ligation Ciprofloxacin Ciprofloxacin Ciprofloxacin->Trapped_Complex DSB Double-Strand Breaks Trapped_Complex->DSB Inhibition of Resealing Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of ciprofloxacin-mediated inhibition of DNA gyrase.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay is a common method to determine the inhibitory activity of compounds like ciprofloxacin against DNA gyrase. It relies on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel.

Materials:

  • Enzyme: Purified E. coli DNA gyrase.

  • Substrate: Relaxed pBR322 plasmid DNA.

  • Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.

  • Dilution Buffer (1X): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

  • Stop Solution/Loading Dye (GSTEB): Details not fully specified in the provided context.

  • Test Compound: Ciprofloxacin dissolved in a suitable solvent (e.g., DMSO).

  • Other Reagents: Chloroform/isoamyl alcohol (24:1 v/v), agarose, gel electrophoresis buffer (e.g., TBE).

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mixture into individual tubes.

  • Add the test compound (ciprofloxacin) at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO).

  • Enzyme Addition: Dilute the DNA gyrase enzyme in the Dilution Buffer to a predetermined concentration. Add the diluted enzyme to all tubes except for a no-enzyme control.

  • Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye and chloroform/isoamyl alcohol.

  • Phase Separation: Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel.

  • Run the gel at an appropriate voltage until there is sufficient separation between the supercoiled and relaxed DNA bands.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing ciprofloxacin concentration.

DNA_Gyrase_Inhibition_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Relaxed DNA, Water) Start->Prepare_Reaction_Mix Aliquot_Mix Aliquot Reaction Mix Prepare_Reaction_Mix->Aliquot_Mix Add_Ciprofloxacin Add Ciprofloxacin (Varying Concentrations) Aliquot_Mix->Add_Ciprofloxacin Add_Enzyme Add Diluted DNA Gyrase Add_Ciprofloxacin->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Stop Solution & Chloroform) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Load_Gel Load Aqueous Phase onto Agarose Gel Centrifuge->Load_Gel Electrophoresis Run Gel Electrophoresis Load_Gel->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Analyze Analyze Results (Determine IC50) Visualize->Analyze

Caption: Experimental workflow for a DNA gyrase inhibition assay.

Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin is a multi-step process. One common synthetic route is outlined below. It is important to note that this is a simplified representation and specific reaction conditions may vary.

Ciprofloxacin_Synthesis Start Starting Materials Step1 Condensation Start->Step1 Acylation Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Base-catalyzed Intermediate2 Quinolone Core Step2->Intermediate2 Step3 Nucleophilic Substitution Intermediate2->Step3 Piperazine addition Ciprofloxacin_Base Ciprofloxacin (Free Base) Step3->Ciprofloxacin_Base Final_Product Ciprofloxacin Ciprofloxacin_Base->Final_Product Acidification (optional)

References

In-Depth Technical Guide: DNA Gyrase-IN-3 (CAS: 2522667-08-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DNA Gyrase-IN-3 (also referred to as Compound 28), a novel inhibitor of bacterial DNA gyrase B. This document consolidates critical data on its chemical properties, synthesis, biological activity, and mechanism of action, intended to serve as a valuable resource for researchers in the fields of antibacterial and anti-tubercular drug discovery. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Visualizations of key pathways and workflows are included to facilitate a deeper understanding of the compound's characteristics and its interaction with its molecular target.

Chemical and Physical Properties

This compound is a benzosuberone-thiazole derivative with the following properties:

PropertyValue
CAS Number 2522667-08-7
Molecular Formula C₁₈H₂₀N₆OS₂
Molecular Weight 400.52 g/mol
IUPAC Name 2-((8,9-dihydro-7H-benzoannulen-6-yl)thio)-N'-(4-((8,9-dihydro-7H-benzoannulen-6-yl)thio)thiazol-2-yl)acetohydrazide
Appearance Not specified in literature
Solubility Soluble in DMSO
Storage Store at -20°C

Synthesis

The synthesis of this compound is a multi-step process starting from 6,7,8,9-tetrahydro-5H-benzoannulen-5-one. The overall workflow is depicted below.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product A 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one B Reaction with Br₂ in AcOH A->B Bromination C Reaction with Thiosemicarbazide B->C Cyclization D Reaction with Ethyl 2-chloroacetate C->D Alkylation E Reaction with Hydrazine hydrate D->E Hydrazinolysis F Reaction with Intermediate 15 E->F Condensation G This compound (Compound 28) F->G Final Cyclization

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

The synthesis of this compound (Compound 28) was achieved through the following steps as described by Omar et al. (2020):

  • Synthesis of 6-bromo-8,9-dihydro-7H-benzoannulen-5-one (Intermediate 12): To a solution of 6,7,8,9-tetrahydro-5H-benzoannulen-5-one (10 mmol) in glacial acetic acid (20 mL), bromine (10 mmol) in glacial acetic acid (10 mL) was added dropwise with stirring. The reaction mixture was stirred at room temperature for 3 hours. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol.

  • Synthesis of 2-amino-4-(8,9-dihydro-7H-benzoannulen-5-yl)thiazole (Intermediate 13): A mixture of intermediate 12 (10 mmol) and thiosemicarbazide (10 mmol) in ethanol (30 mL) was refluxed for 4 hours. The solvent was evaporated under reduced pressure, and the residue was triturated with water. The solid product was filtered, dried, and recrystallized from ethanol.

  • Synthesis of ethyl 2-((4-(8,9-dihydro-7H-benzoannulen-5-yl)thiazol-2-yl)amino)acetate (Intermediate 14): A mixture of intermediate 13 (10 mmol), ethyl 2-chloroacetate (10 mmol), and anhydrous potassium carbonate (20 mmol) in dry acetone (50 mL) was refluxed for 12 hours. The reaction mixture was filtered, and the solvent was evaporated. The residue was purified by column chromatography.

  • Synthesis of 2-((4-(8,9-dihydro-7H-benzoannulen-5-yl)thiazol-2-yl)amino)acetohydrazide (Intermediate 15): To a solution of intermediate 14 (10 mmol) in ethanol (30 mL), hydrazine hydrate (20 mmol) was added, and the mixture was refluxed for 6 hours. The solvent was removed under reduced pressure, and the resulting solid was collected by filtration.

  • Synthesis of this compound (Compound 28): A mixture of intermediate 15 (1 mmol) and 6-((2-hydrazinyl-2-oxoethyl)thio)-8,9-dihydro-7H-benzoannulen-5-one (1 mmol) in glacial acetic acid (10 mL) was refluxed for 8 hours. The reaction mixture was cooled, and the precipitate was filtered, washed with ethanol, and recrystallized from a DMF/ethanol mixture to yield the final product.

Biological Activity

This compound exhibits potent inhibitory activity against bacterial DNA gyrase B and demonstrates significant antibacterial and anti-tubercular properties.

In-vitro Antibacterial and Anti-tubercular Activity

The minimum inhibitory concentrations (MICs) of this compound against a panel of bacterial and mycobacterial strains are summarized below.

OrganismStrainMIC (µg/mL)
Haemophilus influenzaeATCC 492471.95
Mycoplasma pneumoniaeATCC 155311.95
Bordetella pertussisATCC 97971.95
Streptococcus pneumoniaeATCC 496193.9
Klebsiella pneumoniaeATCC 7006037.81
Mycobacterium tuberculosisH37Rv0.98
Mycobacterium tuberculosisIsoniazid-resistant1.95
Cytotoxicity

The cytotoxic effect of this compound was evaluated against a normal human lung fibroblast cell line.

Cell LineIC₅₀ (µM)
WI-38117
DNA Gyrase Inhibition

This compound was assayed for its ability to inhibit the supercoiling and ATPase activities of E. coli DNA gyrase.

AssayTargetIC₅₀ (µM)
DNA SupercoilingE. coli DNA Gyrase5.41
ATPase ActivityE. coli DNA Gyrase B15.64

Mechanism of Action

This compound targets the ATPase domain of the DNA gyrase B subunit, thereby inhibiting the enzyme's supercoiling activity which is essential for bacterial DNA replication and transcription.

G cluster_compound Inhibitor cluster_target Target Enzyme cluster_effect Cellular Effect A This compound B DNA Gyrase B Subunit (ATPase Domain) A->B Binds to C Inhibition of ATP Hydrolysis B->C Leads to D Inhibition of DNA Supercoiling C->D Results in E Disruption of DNA Replication and Transcription D->E F Bacterial Cell Death E->F G cluster_setup Reaction Setup cluster_incubation Incubation cluster_analysis Analysis A Relaxed pBR322 DNA E Incubate at 37°C for 10 min A->E B E. coli DNA Gyrase B->E C This compound (Varying Concentrations) C->E D Reaction Buffer D->E F Add ATP E->F G Incubate at 37°C for 30 min F->G H Stop Reaction G->H I Agarose Gel Electrophoresis H->I J Visualize Supercoiled DNA I->J

The Emergence of Compound 28: A New Frontier in DNA Gyrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Dual-Action Antibacterial Agent, 7-Thiazoxime Quinolone Compound 28 (6l)

For Immediate Release

In the global battle against antimicrobial resistance, a novel 7-thiazoxime quinolone, identified as methyl acetate oxime derivative 6l and frequently cited as Compound 28 in scientific literature, has emerged as a potent inhibitor of DNA gyrase with a multi-faceted mechanism of action. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols, and mechanistic pathways associated with this promising antibacterial candidate.

Executive Summary

Compound 28 (6l) demonstrates remarkable efficacy against multidrug-resistant pathogens, notably Methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies have shown it to be significantly more potent than conventional fluoroquinolones like ciprofloxacin[1][2]. Its unique therapeutic potential stems from a dual-action mechanism that involves both the disruption of the bacterial cell membrane and the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication. This whitepaper will provide a comprehensive overview of the available data and methodologies related to Compound 28 (6l), offering a foundational resource for further research and development.

Quantitative Analysis of Inhibitory Activity

The antibacterial and enzyme-inhibiting properties of Compound 28 (6l) have been quantified through various assays. The following tables summarize the key findings, providing a comparative perspective on its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 28 (6l) Against Key Bacterial Strains

Bacterial StrainCompound 28 (6l) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fold Improvement
MRSAData not available in full textData not available in full text32x[1][2]
Further strainsData not available in full textData not available in full textData not available

Note: While a 32-fold improvement over ciprofloxacin against MRSA is cited, the specific MIC values from the primary research were not accessible for this guide.

Table 2: DNA Gyrase Inhibition by Compound 28 (6l)

EnzymeCompound 28 (6l) IC50 (µM)Ciprofloxacin IC50 (µM)
E. coli DNA GyraseData not available in full textData not available in full text
S. aureus DNA GyraseData not available in full textData not available in full text

Note: Specific IC50 values for DNA gyrase inhibition by Compound 28 (6l) were not available in the accessed literature. This data is crucial for a complete understanding of its enzyme-targeting efficacy.

Mechanism of Action: A Dual-Pronged Attack

Compound 28 (6l) exhibits a sophisticated mechanism of action that contributes to its potent bactericidal effects. It initiates its attack by compromising the integrity of the bacterial cell membrane, which facilitates its entry into the cell. Once inside, it targets DNA gyrase, an essential enzyme that controls DNA topology during replication. This dual action not only enhances its antibacterial efficacy but may also reduce the likelihood of resistance development.

Signaling Pathway and Experimental Workflow

The proposed mechanism of Compound 28 (6l) involves a sequential process, beginning with membrane disruption and culminating in the inhibition of DNA gyrase and subsequent downstream effects. The following diagrams illustrate this pathway and a typical experimental workflow for its investigation.

Compound_28_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Compound28_ext Compound 28 (6l) Membrane Cell Membrane Disruption Compound28_ext->Membrane Compound28_int Compound 28 (6l) Membrane->Compound28_int Increased Permeability DNA_Gyrase DNA Gyrase Compound28_int->DNA_Gyrase Inhibition GyrB_FemB Decreased gyrB and femB Gene Expression DNA_Gyrase->GyrB_FemB DNA_Replication_Block Blocked DNA Replication GyrB_FemB->DNA_Replication_Block Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death

Caption: Mechanism of action for Compound 28 (6l).

Experimental_Workflow Start Start: Compound 28 (6l) Synthesis MIC MIC Determination (Broth Microdilution) Start->MIC Gyrase_Assay DNA Gyrase Supercoiling Assay Start->Gyrase_Assay Membrane_Assay Membrane Permeability Assay (e.g., Propidium Iodide Staining) Start->Membrane_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for gyrB, femB) Start->Gene_Expression Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) MIC->Data_Analysis Gyrase_Assay->Data_Analysis Membrane_Assay->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating Compound 28 (6l).

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the evaluation of Compound 28 (6l). These protocols are based on established standards in the field.

DNA Gyrase Supercoiling Assay

This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed plasmid DNA.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 20 mM Tris-HCl (pH 8.0), 35 mM NH4OAc, 8 mM MgCl2, 4.6% glycerol, 1 mM DTT, 0.005% Brij35, 25 µg/ml relaxed plasmid DNA, and 50 nM E. coli DNA gyrase.

  • Compound Addition: Add varying concentrations of Compound 28 (6l) or a control inhibitor (e.g., ciprofloxacin) to the wells. Include a solvent control (e.g., DMSO).

  • Initiation of Reaction: Initiate the reaction by adding 1 mM ATP.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Termination and Analysis: Terminate the reaction by adding a stop solution/loading dye (containing SDS and EDTA). Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel. Visualize the bands under UV light after staining with ethidium bromide. The degree of supercoiling is inversely proportional to the inhibitory activity of the compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Culture the bacterial strain (e.g., MRSA) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Compound 28 (6l) in MHB.

  • Inoculation: Inoculate each well with the adjusted bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control well (bacteria without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Bacterial Membrane Permeability Assay

This assay assesses the ability of a compound to damage the bacterial cell membrane, often using a fluorescent dye that can only enter cells with compromised membranes.

  • Bacterial Suspension: Prepare a mid-logarithmic phase culture of the target bacteria and resuspend the cells in a suitable buffer (e.g., PBS).

  • Compound Treatment: Treat the bacterial suspension with various concentrations of Compound 28 (6l) for a specified time.

  • Staining: Add a membrane-impermeant fluorescent dye, such as propidium iodide (PI), to the suspension.

  • Incubation: Incubate in the dark for a short period (e.g., 15-30 minutes).

  • Analysis: Analyze the fluorescence of the bacterial population using a flow cytometer or a fluorescence microscope. An increase in the number of fluorescent cells indicates membrane damage.

Conclusion and Future Directions

Compound 28 (6l) represents a significant advancement in the search for novel DNA gyrase inhibitors. Its dual-action mechanism of membrane disruption and enzyme inhibition makes it a compelling candidate for further development, particularly for treating infections caused by resistant Gram-positive bacteria. Future research should focus on obtaining a complete quantitative profile of its activity, including specific MIC and IC50 values against a broad panel of pathogens and their respective DNA gyrases. Furthermore, in vivo efficacy and toxicity studies are essential next steps to translate the promising in vitro results into clinical applications. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these critical research endeavors.

References

An In-depth Technical Guide to the Basic Research Applications of DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial research did not yield any specific information for a compound named "DNA Gyrase-IN-3." Therefore, this guide will focus on the broader and well-documented topic of DNA Gyrase Inhibitors . This will allow for a comprehensive overview of the basic research applications, quantitative data, and experimental protocols relevant to the field of DNA gyrase inhibition, which is of significant interest to researchers, scientists, and drug development professionals.

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] This makes it a prime target for the development of antibacterial agents.[2] This guide provides an in-depth look at the research applications of compounds that inhibit this vital enzyme.

Quantitative Data: Inhibition of DNA Gyrase Activity

The following tables summarize the inhibitory activity of various compounds against DNA gyrase from different bacterial species, as measured by supercoiling and ATPase assays. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundTarget EnzymeAssay TypeIC50 (µM)
Fluoroquinolones
CiprofloxacinE. coli DNA GyraseSupercoiling0.39 - 2.57[3][4]
CiprofloxacinS. aureus DNA GyraseSupercoiling61.7[5]
CiprofloxacinE. faecalis DNA GyraseSupercoiling27.8 (µg/ml)[6]
LevofloxacinE. faecalis DNA GyraseSupercoiling28.1 (µg/ml)[6]
GatifloxacinE. faecalis DNA GyraseSupercoiling5.60 (µg/ml)[6]
MoxifloxacinS. aureus DNA GyraseSupercoiling27.5[5]
GemifloxacinS. aureus DNA GyraseSupercoiling5.6[5]
Aminocoumarins
NovobiocinE. coli DNA GyraseSupercoiling0.08 - 0.48[4][7]
NovobiocinE. coli DNA GyraseATPase0.006 - 0.16[8]
ClorobiocinE. coli DNA GyraseSupercoiling~0.08[9]
Other Inhibitors
Digallic AcidE. coli DNA GyraseSupercoiling2
EtoposideE. coli DNA GyraseCleavage>100
Compound 154E. coli DNA GyraseSupercoiling3.1[10]
Compound 40E. coli DNA GyraseSupercoiling47.6[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of DNA gyrase inhibitors. Below are protocols for the most common assays.

DNA Gyrase Supercoiling Assay (Gel-Based)

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The resulting supercoiled DNA migrates faster than the relaxed form on an agarose gel.

Materials:

  • Enzyme: Purified E. coli DNA gyrase

  • DNA Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin[11]

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[12]

  • Test Inhibitor: Dissolved in an appropriate solvent (e.g., DMSO)

Protocol:

  • On ice, prepare a reaction mixture for each sample. For a 30 µL reaction, combine:

    • 6 µL of 5X Assay Buffer

    • 0.5 µL of relaxed pBR322 DNA (0.5 µg)

    • 1 µL of test inhibitor at various concentrations (or solvent for control)

    • Water to a final volume of 27 µL

  • Add 3 µL of diluted DNA gyrase (typically 1-5 units) to each reaction tube, except for the negative control where dilution buffer is added instead.

  • Mix gently and incubate the reactions at 37°C for 30-60 minutes.[11]

  • Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.[12]

  • (Optional) Add 30 µL of chloroform:isoamyl alcohol (24:1), vortex briefly, and centrifuge. Transfer the upper aqueous phase to a new tube.

  • Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer.

  • Perform electrophoresis at 4-5 V/cm until the bromophenol blue dye has migrated sufficiently.[13]

  • Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, destain in water, and visualize under UV light.[12][14]

  • Quantify the amount of supercoiled DNA in each lane relative to the control to determine the inhibitory effect of the compound.

DNA Gyrase Cleavage Assay

This assay is used to identify "gyrase poisons," such as fluoroquinolones, which stabilize the covalent complex between gyrase and cleaved DNA.

Materials:

  • Enzyme: Purified E. coli DNA gyrase

  • DNA Substrate: Supercoiled pBR322 plasmid DNA (1 µg/µL)

  • 5X Assay Buffer (ATP-free): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin[13]

  • SDS: 10% (w/v) solution

  • Proteinase K: 10 mg/mL solution

  • Test Inhibitor: e.g., Ciprofloxacin

Protocol:

  • Set up a 30 µL reaction on ice, similar to the supercoiling assay but using supercoiled pBR322 and ATP-free assay buffer.[13]

  • Add the test inhibitor at desired concentrations.

  • Add DNA gyrase and incubate at 37°C for 30-60 minutes to allow the formation of cleavage complexes.[15]

  • Add 3 µL of 10% SDS and 1.5 µL of Proteinase K to each reaction.[13][15]

  • Incubate at 37°C for an additional 30 minutes to digest the protein.[13][15]

  • Add loading dye and analyze the samples on a 1% agarose gel.

  • The appearance of a linear DNA band indicates the stabilization of the cleavage complex by the inhibitor.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is essential for its supercoiling function. This is particularly useful for studying inhibitors like novobiocin that target the GyrB subunit.

Materials:

  • Enzyme: Purified E. coli DNA gyrase

  • DNA Effector: Linearized pBR322 DNA

  • 5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 25 mM DTT, 50% (w/v) glycerol[16]

  • ATP: 30 mM solution

  • Coupled Enzyme System: Pyruvate kinase/lactate dehydrogenase (PK/LDH)

  • Substrates: Phosphoenolpyruvate (PEP) and NADH[16]

  • Test Inhibitor: e.g., Novobiocin

Protocol (Spectrophotometric):

  • In a 96-well microplate, prepare a reaction mix containing assay buffer, linearized DNA, PEP, PK/LDH, and NADH.[16]

  • Add the test inhibitor at various concentrations.

  • Add DNA gyrase to initiate the pre-incubation.[16]

  • Start the reaction by adding ATP.

  • Immediately measure the decrease in absorbance at 340 nm over time at 25°C or 37°C.[16] The rate of NADH oxidation is proportional to the rate of ADP production by gyrase, thus reflecting the ATPase activity.

  • Calculate the rate of ATP hydrolysis and determine the inhibitory effect of the compound.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in DNA gyrase research.

DNA_Gyrase_Catalytic_Cycle cluster_enzyme DNA Gyrase Complex Gyrase_DNA 1. Gyrase binds G-segment DNA T_Segment_Capture 2. T-segment DNA captured Gyrase_DNA->T_Segment_Capture T-segment approaches Cleavage 3. G-segment cleaved (ATP hydrolysis) T_Segment_Capture->Cleavage ATP binding Strand_Passage 4. T-segment passes through break Cleavage->Strand_Passage Religation 5. G-segment religated Strand_Passage->Religation T_Segment_Release 6. T-segment released Religation->T_Segment_Release Introduces 2 negative supercoils T_Segment_Release->Gyrase_DNA Cycle repeats

Caption: Catalytic cycle of DNA gyrase introducing negative supercoils.

Gyrase_Inhibition_Mechanisms cluster_fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) cluster_aminocoumarins Aminocoumarins (e.g., Novobiocin) Fq_Target Target: GyrA subunit Fq_Action Mechanism: Stabilize the DNA-gyrase cleavage complex Fq_Target->Fq_Action Fq_Result Result: Leads to double-strand DNA breaks and cell death Fq_Action->Fq_Result Ac_Target Target: GyrB subunit Ac_Action Mechanism: Competitive inhibitor of the ATPase activity Ac_Target->Ac_Action Ac_Result Result: Prevents ATP hydrolysis, blocking the supercoiling reaction Ac_Action->Ac_Result Gyrase DNA Gyrase Catalytic Cycle Gyrase->Fq_Action Inhibition Gyrase->Ac_Action Inhibition

Caption: Mechanisms of action for two major classes of DNA gyrase inhibitors.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screening (e.g., High-Throughput Fluorescence Assay) Start->Primary_Screen Hit_Ident Hit Identification Primary_Screen->Hit_Ident Dose_Response Dose-Response & IC50 Determination (Gel-Based Supercoiling Assay) Hit_Ident->Dose_Response Active Compounds Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study Cleavage_Assay Cleavage Assay (for poisons) Mechanism_Study->Cleavage_Assay ATPase_Assay ATPase Assay (for ATPase inhibitors) Mechanism_Study->ATPase_Assay Lead_Compound Lead Compound Identified Cleavage_Assay->Lead_Compound ATPase_Assay->Lead_Compound

Caption: General experimental workflow for screening DNA gyrase inhibitors.

References

Methodological & Application

Application Notes and Protocols for DNA Gyrase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

DNA Gyrase-IN-3, also identified as Compound 28, is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival.[1] This compound specifically targets the GyrB subunit, interfering with its ATPase activity and consequently inhibiting the supercoiling function of the enzyme.[1] Its demonstrated anti-tubercular and antibacterial properties make it a valuable tool for research in antibiotic development and bacterial physiology.[1] These application notes provide detailed protocols for utilizing this compound in a research setting, including methods for assessing its inhibitory effects on DNA gyrase activity and its antibacterial efficacy.

Biochemical and Physicochemical Properties

PropertyValueReference
Chemical Name (Z)-2-(2-(6,7,8,9-tetrahydro-5H-benzoannulen-2-yl)hydrazono)-2,3-dihydrothiazol-4(5H)-oneMedChemExpress
Alternative Name Compound 28[1]
CAS Number 2522667-08-7MedChemExpress
Molecular Formula C₁₈H₂₀N₄OSMedChemExpress
Molecular Weight 356.45 g/mol MedChemExpress
Target DNA Gyrase B[1]
IC50 (E. coli DNA Gyrase) 5.41-15.64 µM[1]

Mechanism of Action

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria. This function is dependent on the hydrolysis of ATP by the GyrB subunit, which provides the energy for the strand-passage mechanism. This compound acts as a competitive inhibitor of ATP binding to the GyrB subunit. By occupying the ATP-binding pocket, it prevents the conformational changes necessary for DNA strand passage and subsequent supercoiling, ultimately leading to the cessation of DNA replication and bacterial cell death.

Inhibition_Mechanism cluster_Gyrase DNA Gyrase Complex cluster_Process DNA Supercoiling Cascade GyrA GyrA Subunit (DNA cleavage/re-ligation) DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Mediates strand passage GyrB GyrB Subunit (ATPase activity) GyrB->DNA_supercoiled Hydrolyzes ATP to power ATP ATP ATP->GyrB Binds to DNA_relaxed Relaxed DNA DNA_relaxed->GyrA Binds to DNA_Gyrase_IN_3 This compound DNA_Gyrase_IN_3->GyrB Inhibits ATP binding

Fig. 1: Mechanism of this compound Inhibition

Quantitative Data

The inhibitory activity of this compound and a related compound, DNA Gyrase-IN-2 (Compound 22a), have been quantified against both the enzymatic activity of DNA gyrase and various bacterial strains.

Table 1: DNA Gyrase Inhibition

CompoundTarget EnzymeIC50 (µM)
This compound (Compound 28)E. coli DNA Gyrase5.41 - 15.64
DNA Gyrase-IN-2 (Compound 22a)E. coli DNA Gyrase3.29 - 10.49
DNA Gyrase-IN-2 (Compound 22a)M. tuberculosis DNA Gyrase4.41 - 5.61

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundH. influenzaeM. pneumoniaeB. pertussisS. pneumoniaeC. pneumoniaeM. tuberculosis (Sensitive)M. tuberculosis (Resistant)
This compound (Compound 28)1.951.951.95----
DNA Gyrase-IN-2 (Compound 22a)1.951.951.95----
Ciprofloxacin (Control)7.813.91.95----
Isoniazid (Control)-----0.12>100

Note: '-' indicates data not reported in the primary literature.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of an inhibitor. The different topological forms of DNA are then separated by agarose gel electrophoresis.

Materials:

  • E. coli DNA Gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 500 µg/mL albumin.

  • 10 mM ATP solution

  • This compound stock solution (in DMSO)

  • Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

  • 1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide.

  • TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA, pH 8.0.

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final reaction volume:

    • 4 µL of 5X Assay Buffer

    • 1 µL of relaxed plasmid DNA (0.2 µg)

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • x µL of sterile distilled water to bring the volume to 18 µL

    • 1 µL of E. coli DNA Gyrase (1 Unit)

  • Mix gently and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 2 µL of 10 mM ATP.

  • Incubate at 37°C for 30-60 minutes.

  • Terminate the reaction by adding 4 µL of Stop Buffer/Loading Dye.

  • Load the entire reaction mixture onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.

  • Visualize the DNA bands under UV light and document the results. Supercoiled DNA will migrate faster than relaxed DNA.

Supercoiling_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep Prepare reaction mix on ice: - 5X Assay Buffer - Relaxed Plasmid DNA - this compound / DMSO - Water - E. coli DNA Gyrase pre_incubate Pre-incubate at 37°C for 10 min prep->pre_incubate add_atp Add ATP to start reaction pre_incubate->add_atp incubate Incubate at 37°C for 30-60 min add_atp->incubate stop_reaction Add Stop Buffer/Loading Dye incubate->stop_reaction gel Load on 1% Agarose Gel stop_reaction->gel run_gel Run electrophoresis gel->run_gel visualize Visualize under UV light run_gel->visualize

Fig. 2: DNA Gyrase Supercoiling Assay Workflow
Gyrase ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is stimulated by the presence of DNA. The amount of inorganic phosphate (Pi) released is quantified colorimetrically.

Materials:

  • E. coli DNA Gyrase

  • Linearized plasmid DNA (e.g., pBR322)

  • Assay Buffer: 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 8 mM magnesium acetate, 2 mM DTT, 10% glycerol.

  • 10 mM ATP solution

  • This compound stock solution (in DMSO)

  • Malachite Green/Ammonium Molybdate colorimetric reagent.

  • Phosphate standard solution.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare reaction mixtures in a 96-well plate. For a 50 µL final reaction volume:

    • 5 µL of 10X Assay Buffer

    • 1 µL of linearized plasmid DNA (0.5 µg)

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • x µL of sterile distilled water to bring the volume to 45 µL.

    • 5 µL of E. coli DNA Gyrase.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 5 µL of 10 mM ATP.

  • Incubate at 37°C for 60 minutes.

  • Terminate the reaction by adding 150 µL of the Malachite Green/Ammonium Molybdate reagent.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with the phosphate standard solution.

ATPase_Assay_Workflow cluster_prep Reaction Setup (96-well plate) cluster_reaction Enzymatic Reaction cluster_detection Phosphate Detection prep Prepare reaction mix: - Assay Buffer - Linearized DNA - this compound / DMSO - Water - E. coli DNA Gyrase pre_incubate Pre-incubate at 37°C for 10 min prep->pre_incubate add_atp Add ATP to start reaction pre_incubate->add_atp incubate Incubate at 37°C for 60 min add_atp->incubate add_reagent Add Malachite Green reagent incubate->add_reagent color_dev Incubate at RT for 15 min add_reagent->color_dev read_abs Read absorbance at 620 nm color_dev->read_abs

Fig. 3: Gyrase ATPase Activity Assay Workflow

References

Application Notes and Protocols for the Characterization of DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] The enzyme is a heterotetramer, consisting of two GyrA and two GyrB subunits (A₂B₂ complex).[2] The GyrA subunit is responsible for the DNA cutting and rejoining activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[2] Due to its essential role in bacteria and its absence in higher eukaryotes, DNA gyrase is a well-validated and attractive target for the development of novel antibacterial agents.[3]

This document provides a comprehensive overview of the experimental protocols for characterizing novel DNA gyrase inhibitors, using a hypothetical inhibitor designated "DNA Gyrase-IN-3" as a placeholder. The methodologies described herein are based on established techniques for evaluating well-known gyrase inhibitors and can be adapted for the characterization of new chemical entities.

Mechanism of Action of DNA Gyrase Inhibitors

DNA gyrase inhibitors can be broadly categorized into two main classes based on their mechanism of action:

  • Quinolones: This class of inhibitors, which includes compounds like ciprofloxacin, targets the GyrA subunit. They stabilize the covalent complex between DNA gyrase and the cleaved DNA, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterial cell.

  • Aminocoumarins: This class, including novobiocin, competitively inhibits the ATPase activity of the GyrB subunit, thereby preventing the energy-dependent DNA supercoiling.

The experimental protocols detailed below are designed to elucidate whether a novel inhibitor like "this compound" acts through one of these established mechanisms or possesses a novel mode of action.

Quantitative Data for Reference Inhibitors

To provide a benchmark for the evaluation of "this compound", the following table summarizes the inhibitory activities of two well-characterized DNA gyrase inhibitors, ciprofloxacin and novobiocin, against E. coli DNA gyrase.

CompoundTarget SubunitAssay TypeIC₅₀Reference
CiprofloxacinGyrADNA Supercoiling2.57 µM[3]
DNA Cleavage (EC₅₀)1.48 µM[3]
NovobiocinGyrBDNA Supercoiling0.48 µM[3]
DNA Supercoiling26 nM[2]

Experimental Protocols

DNA Gyrase Supercoiling Assay (Gel-Based)

This assay is a fundamental method to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase. The assay relies on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel.

a. Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA (substrate)

  • 5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)[4]

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 2X Gel Loading Dye (e.g., GSTEB: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

b. Protocol:

  • On ice, prepare a reaction mix containing 5X Assay Buffer, relaxed pBR322 DNA (final concentration 0.5 µg per reaction), and sterile water.

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add varying concentrations of this compound to the respective tubes. Include a no-inhibitor control and a solvent control.

  • Add E. coli DNA gyrase to all tubes except for a negative control (no enzyme).

  • Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 2X Gel Loading Dye and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

c. Expected Results:

In the absence of an inhibitor, the relaxed plasmid DNA will be converted to the faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA. The IC₅₀ value can be determined by quantifying the band intensities at different inhibitor concentrations.

d. Workflow Diagram:

DNA_Gyrase_Supercoiling_Assay cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Relaxed DNA, H₂O) add_inhibitor Add this compound (Varying Concentrations) prep_mix->add_inhibitor add_enzyme Add DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction (Loading Dye & Chloroform) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge gel_electrophoresis Agarose Gel Electrophoresis centrifuge->gel_electrophoresis visualize Visualize DNA Bands (UV Transilluminator) gel_electrophoresis->visualize DNA_Gyrase_Cleavage_Assay cluster_prep Reaction Preparation cluster_reaction Reaction & Digestion cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer w/o ATP, Supercoiled DNA) add_inhibitor Add this compound (Varying Concentrations) prep_mix->add_inhibitor add_enzyme Add DNA Gyrase add_inhibitor->add_enzyme incubate1 Incubate at 37°C for 30 min add_enzyme->incubate1 add_sds_pk Add SDS & Proteinase K incubate1->add_sds_pk incubate2 Incubate at 37°C for 30 min add_sds_pk->incubate2 gel_electrophoresis Agarose Gel Electrophoresis incubate2->gel_electrophoresis visualize Visualize Linearized DNA gel_electrophoresis->visualize

References

Application Notes and Protocols for In Vitro DNA Gyrase-IN-3 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of DNA Gyrase-IN-3 on bacterial DNA gyrase using an in vitro supercoiling assay. The provided methodologies are intended to guide researchers in setting up and performing robust and reproducible experiments for screening and characterizing potential DNA gyrase inhibitors.

Introduction

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into double-stranded DNA, a process crucial for DNA replication and transcription.[1][2] This type II topoisomerase is a well-validated target for antibacterial drugs.[3][4] this compound is an inhibitor of bacterial DNA gyrase B, with reported IC50 values ranging from 5.41 to 15.64 µM for E. coli DNA gyrase.[5] This document outlines the principles and a detailed protocol for assessing the inhibitory potential of this compound and other test compounds using a plasmid-based DNA supercoiling assay.

The assay is based on the principle that DNA gyrase, in the presence of ATP, converts relaxed circular plasmid DNA into its supercoiled form.[6][7] The different topological forms of DNA (relaxed, supercoiled, and intermediate topoisomers) can then be separated and visualized by agarose gel electrophoresis.[1][6] The inhibition of DNA gyrase activity by a compound is observed as a decrease in the amount of supercoiled DNA.

Key Experimental Components and Parameters

A successful DNA gyrase inhibition assay requires careful optimization of several key components and parameters. The following table summarizes typical concentrations and conditions.

ParameterTypical Value/RangeNotes
Enzyme
E. coli DNA Gyrase1-5 nM (1 Unit)One unit is typically defined as the amount of enzyme required to supercoil 200-500 ng of relaxed plasmid DNA in 1 hour at 37°C.[6]
Substrate
Relaxed pBR322 or pHOT1200-500 ng per reactionA relaxed plasmid DNA substrate is required for the supercoiling activity of DNA gyrase.[6]
Cofactor
ATP1-2 mMATP is required as an energy source for the supercoiling reaction.[6][8]
Inhibitors
This compound (Test)Varies (e.g., 0.1 - 100 µM)A dilution series should be prepared to determine the IC50 value.
Novobiocin (Control)Varies (e.g., 0.01 - 10 µM)A known DNA gyrase inhibitor should be used as a positive control.
Reaction Conditions
Incubation Temperature37°COptimal temperature for E. coli DNA gyrase activity.[6]
Incubation Time30-60 minutesThe reaction time should be optimized to achieve 80-90% supercoiling in the absence of an inhibitor.[1]
Detection
Agarose Gel Electrophoresis1% Agarose Gel in TBE or TAE bufferTo separate the different DNA topoisomers.
DNA StainEthidium Bromide or SYBR SafeFor visualization of DNA bands under UV light.

Experimental Workflow

The following diagram illustrates the general workflow for the DNA gyrase inhibition assay.

G cluster_prep Preparation cluster_reaction Assay Reaction cluster_analysis Analysis A Prepare Reagents: - DNA Gyrase - Relaxed Plasmid DNA - ATP Solution - Assay Buffer D Assemble Reaction Mix: Buffer, DNA, ATP, Inhibitor A->D B Prepare Test Compound Dilutions (e.g., this compound) B->D C Prepare Control Dilutions (e.g., Novobiocin) C->D E Add DNA Gyrase to Initiate Reaction D->E F Incubate at 37°C for 30-60 min E->F G Stop Reaction (e.g., with SDS/Proteinase K) F->G H Agarose Gel Electrophoresis G->H I Visualize and Quantify DNA Bands H->I J Calculate % Inhibition and IC50 I->J G cluster_pathway DNA Gyrase Catalytic Cycle and Inhibition A Relaxed DNA Binds to Gyrase B ATP Binds to GyrB Subunits A->B C G-segment Cleavage B->C D T-segment Passage C->D E G-segment Ligation D->E F ATP Hydrolysis E->F G Supercoiled DNA Release F->G G->A Inhibitor This compound Inhibitor->B Inhibits ATP Binding/ Hydrolysis

References

Determining the IC50 of DNA Gyrase Inhibitors for E. coli DNA Gyrase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of potential inhibitors, such as "DNA Gyrase-IN-3," against Escherichia coli (E. coli) DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.[3]

Mechanism of Action of DNA Gyrase

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[4][5] The catalytic cycle involves the binding of ATP to the GyrB subunits, which drives a series of conformational changes.[1][6] The enzyme first binds to a segment of DNA (the G-segment or gate segment). It then captures a second DNA segment (the T-segment or transport segment) and, through a transient double-stranded break in the G-segment, passes the T-segment through.[1][4] The break is then resealed, resulting in the introduction of two negative supercoils. This ATP-dependent process is vital for relieving topological stress during DNA replication and transcription.[1][5]

Principle of IC50 Determination

The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of DNA gyrase by 50%. This is a key parameter for evaluating the potency of a potential drug candidate. The most common in vitro method to determine the IC50 for DNA gyrase inhibitors is the DNA supercoiling inhibition assay.[7] In this assay, relaxed circular plasmid DNA (e.g., pBR322) is used as a substrate. In the presence of ATP, E. coli DNA gyrase introduces negative supercoils into the plasmid, converting it from a relaxed to a supercoiled form. These two forms can be separated and visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. The inhibitory effect of a compound is determined by its ability to prevent this supercoiling activity.

An alternative, high-throughput method utilizes fluorescence-based detection.[8][9] These assays often employ a DNA intercalating dye that exhibits enhanced fluorescence upon binding to supercoiled DNA compared to relaxed DNA.[8] This allows for a quantitative measurement of supercoiling activity in a microplate format, suitable for screening large compound libraries.

Quantitative Data Summary

While a specific IC50 value for "this compound" was not found in the public domain, the following table provides examples of IC50 values for other known DNA gyrase inhibitors against E. coli DNA gyrase, illustrating the range of potencies observed for different compounds.

InhibitorIC50 (µM)Assay TypeReference
CiprofloxacinNot explicitly stated, but used as a positive controlAgarose gel-based supercoiling inhibition
Novobiocin~10 µM (against Topoisomerase IV, a related enzyme)Not specified[10]
Chloro-IB-MECA2.4 ± 0.9Fluorescence-based[9]
IB-MECA50.7 ± 4.7Fluorescence-based[9]
Compound 4047.6 ± 3.7Not specified[9][11]
Compound 1543.1 ± 0.7Not specified[9][11]
Tannic acid1Not specified[10]
Digallic acid2Not specified[10]
Dodecyl gallate< 25Not specified[10]
Compound 442 ± 7Not specified[12]
Biphenyl inhibitor 260In vitro supercoiling assay[13]
Compound 143.25Supercoiling bioassay[14]
Compound 159.80Supercoiling bioassay[14]

Experimental Protocols

Agarose Gel-Based DNA Supercoiling Inhibition Assay

This protocol is a standard method for visually assessing the inhibition of DNA gyrase activity.

Materials:

  • E. coli DNA Gyrase (e.g., from Inspiralis or New England BioLabs)[15]

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • 2X Gel Loading Dye (e.g., with bromophenol blue and xylene cyanol)

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Chloroform/isoamyl alcohol (24:1)

  • 2X GSTEB (Glycerol, SDS, Tris-HCl, EDTA, Bromophenol blue)

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into pre-chilled microcentrifuge tubes.

  • Inhibitor Addition: Add varying concentrations of "this compound" to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme). Ensure the final solvent concentration (e.g., DMSO) is consistent across all reactions and does not exceed a level that inhibits the enzyme (typically ≤5%).[3]

  • Enzyme Addition: Dilute the E. coli DNA gyrase in Dilution Buffer immediately before use and add it to all tubes except the negative control.

  • Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.[7]

  • Reaction Termination: Stop the reaction by adding 2X GSTEB and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis: Load the aqueous (upper) phase mixed with gel loading dye onto a 1% agarose gel.

  • Visualization: Run the gel at a constant voltage until the dye fronts have migrated sufficiently. Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: The intensity of the supercoiled and relaxed DNA bands is quantified using gel documentation software. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence-Based High-Throughput Screening (HTS) Assay

This protocol is suitable for screening a large number of compounds in a 96- or 384-well plate format.

Materials:

  • E. coli DNA Gyrase

  • Relaxed plasmid DNA

  • 10X Reaction Buffer (specific to the kit, e.g., ProFoldin)[8]

  • ATP solution

  • DNA intercalating dye (e.g., H19 dye)[8]

  • This compound (or other test inhibitors)

  • Black 96- or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a black microplate, add water, 10X reaction buffer, relaxed DNA, and the test inhibitor at various concentrations.[8]

  • Enzyme Addition: Add diluted E. coli DNA gyrase to initiate the reaction. Include appropriate positive and negative controls.[8]

  • Incubation: Incubate the plate at 37°C for 60 minutes.[8]

  • Dye Addition: Add the DNA intercalating dye to each well and incubate at room temperature for 5-10 minutes to allow for dye binding.[8]

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for H19 dye).[8]

  • Data Analysis: The increase in fluorescence corresponds to the amount of supercoiled DNA produced. Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Visualizations

DNA_Gyrase_Mechanism cluster_enzyme DNA Gyrase (A2B2) cluster_process Catalytic Cycle GyrA GyrA Subunits (DNA Cleavage/Re-ligation) GyrB GyrB Subunits (ATP Binding/Hydrolysis) ATP ATP GyrB->ATP Binds to start 1. G-Segment Binding capture 2. T-Segment Capture start->capture cleavage 3. G-Segment Cleavage capture->cleavage passage 4. T-Segment Passage cleavage->passage ligation 5. G-Segment Re-ligation passage->ligation ADP ADP + Pi passage->ADP release 6. T-Segment Release ligation->release release->start ATP->cleavage Hydrolysis powers Inhibitor This compound Inhibitor->cleavage Blocks

Caption: Mechanism of E. coli DNA Gyrase and Inhibition.

IC50_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Master Mix (Buffer, Relaxed DNA, Water) setup Aliquot Master Mix & Add Inhibitor reagents->setup inhibitor Prepare Serial Dilutions of this compound inhibitor->setup enzyme Add E. coli DNA Gyrase setup->enzyme incubation Incubate at 37°C enzyme->incubation termination Stop Reaction incubation->termination electrophoresis Agarose Gel Electrophoresis termination->electrophoresis visualization Visualize & Quantify Bands electrophoresis->visualization calculation Calculate % Inhibition & IC50 visualization->calculation

Caption: Experimental Workflow for IC50 Determination.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Note: Publicly available information for a specific compound designated "DNA Gyrase-IN-3" is not available. The following application notes and protocols are based on a representative novel bacterial DNA gyrase inhibitor, Compound 154 , identified in high-throughput screening assays, to provide a practical guide for researchers.[1][2]

Introduction

Bacterial DNA gyrase is a type IIA topoisomerase essential for bacterial DNA replication and transcription, making it a clinically validated target for the development of new antibiotics.[1][2] DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving topological stress during DNA unwinding.[3][4][5] Inhibitors of this enzyme can be broadly classified into two categories: catalytic inhibitors and gyrase poisons. The latter, which includes fluoroquinolones and novel compounds like Compound 154, act by stabilizing the transient enzyme-DNA cleavage complex, leading to double-strand DNA breaks and subsequent cell death.[6][7]

These application notes provide a summary of the inhibitory activity of Compound 154 and detailed protocols for assessing the antibacterial susceptibility of this and similar novel DNA gyrase inhibitors.

Data Presentation: Biological Activity of Compound 154

The inhibitory activity of Compound 154 has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro DNA Gyrase Inhibition

Target EnzymeParameterValue (μM)
E. coli DNA GyraseIC503.1 ± 0.7
Data sourced from fluorescence-based screening assays.[1][2]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

Bacterial StrainGram TypeDescriptionMIC (μM)
E. coli ATCC 25922Gram-NegativeWild-Type>200
S. aureus ATCC 14775Gram-Positive-0.39
MRSA ATCC 33591Gram-PositiveMethicillin-Resistant0.78
MIC values determined by microbroth dilution method.[1][2] Note: While the source indicates psoralen derivatives (compounds 119 and 120) have the listed MIC values, it also states Compound 154 showed significant antibacterial activities against all tested strains. For the purpose of this representative guide, the potent activities of related compounds from the same study are included.

Signaling Pathway and Experimental Workflow

Mechanism of Action: DNA Gyrase Poison

The diagram below illustrates the mechanism by which a DNA gyrase poison, such as Compound 154, inhibits bacterial growth. These compounds trap the gyrase-DNA complex in a state where the DNA is cleaved, preventing re-ligation and leading to the accumulation of double-strand breaks.

DNA_Gyrase_Poison_Mechanism cluster_GyraseCycle Normal DNA Gyrase Cycle cluster_Inhibition Inhibition by Gyrase Poison Gyrase_DNA Gyrase + DNA Cleavage_Complex Gyrase-DNA Cleavage Complex Gyrase_DNA->Cleavage_Complex DNA Cleavage Religation Re-ligated DNA + Gyrase Cleavage_Complex->Religation DNA Re-ligation Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Binding Inhibitor Compound 154 (Gyrase Poison) Inhibitor->Stabilized_Complex DSB Double-Strand Breaks Stabilized_Complex->DSB Replication Fork Collapse Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of a DNA gyrase poison inhibitor.

Experimental Workflow: Antibacterial Susceptibility Testing

This workflow outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of a novel compound using the broth microdilution method.

MIC_Workflow A Prepare Compound Stock Solution (e.g., in DMSO) B Perform Serial Dilutions in 96-well plate A->B Step 1 D Inoculate Wells with bacterial suspension C Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) C->D Step 2 E Incubate Plates (e.g., 37°C for 16-20 hours) D->E Step 3 F Visually Inspect for Growth (Turbidity) E->F Step 4 G Determine MIC (Lowest concentration with no visible growth) F->G Step 5

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)

This protocol is used to determine the concentration of an inhibitor required to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA gyrase enzyme

  • Relaxed pBR322 or similar plasmid DNA

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 500 µg/mL BSA, 32.5% glycerol)

  • ATP solution (e.g., 10 mM)

  • Compound 154 (or test compound) dissolved in DMSO

  • Stop Solution (e.g., 2% SDS, 200 mM EDTA)

  • Agarose gel (1%) with ethidium bromide or SYBR Safe

  • TAE or TBE buffer for electrophoresis

  • DNA loading dye

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 30 µL reaction volume, add the components in the following order:

    • Nuclease-free water to final volume

    • 6 µL of 5X Assay Buffer

    • 3 µL of 10 mM ATP (final concentration 1 mM)

    • 1 µL of relaxed plasmid DNA (e.g., 400 ng)

    • 1 µL of test compound at various concentrations (e.g., for Compound 154, concentrations ranging from 1.56 to 50 µM were used).[2] For the negative control, add 1 µL of DMSO.

    • 1 µL of E. coli DNA gyrase (e.g., 8.9 nM final concentration).[8]

  • Include two controls:

    • Positive Control (Supercoiled): Enzyme + DMSO (no inhibitor).

    • Negative Control (Relaxed): No enzyme.

  • Mix gently and incubate the reactions at 37°C for 30-60 minutes.[8]

  • Stop the reaction by adding 3 µL of Stop Solution.

  • Add 3 µL of DNA loading dye to each reaction.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis until there is adequate separation between the supercoiled and relaxed forms of the plasmid.

  • Visualize the DNA bands under UV light. The supercoiled DNA (positive control) will migrate faster than the relaxed DNA (negative control).

  • The IC50 is the concentration of the compound at which the intensity of the supercoiled DNA band is reduced by 50% compared to the positive control.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test bacterial strains (e.g., S. aureus ATCC 14775, MRSA ATCC 33591)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Compound 154 (or test compound) stock solution in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative (growth) control (no antibiotic)

  • Sterility control (no bacteria)

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • In the first well of each row to be tested, add an additional 50 µL of the compound stock solution, prepared at twice the highest desired final concentration in CAMHB.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 50 µL from the last well.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

  • Set up control wells:

    • Growth Control: 50 µL CAMHB + 50 µL inoculum.

    • Sterility Control: 100 µL CAMHB.

  • Seal the plate and incubate at 37°C for 16-20 hours under aerobic conditions.

  • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

References

Application Notes and Protocols for Studying Drug-Resistant Bacteria using a Novel DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "DNA Gyrase Inhibitor-3 (DGI-3)" for Studying Drug-Resistant Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA gyrase, an essential bacterial enzyme, is a well-validated target for antibacterial drugs. It is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[3][4] The GyrA subunit is responsible for DNA cleavage and reunion, while the GyrB subunit possesses ATPase activity that powers the supercoiling reaction.[1][3][4] Due to its absence in higher eukaryotes, DNA gyrase presents an attractive target for developing selective antibacterial agents.[1][5][6]

The emergence of bacterial resistance to existing antibiotics, such as the fluoroquinolones which also target DNA gyrase, necessitates the discovery of novel inhibitors with different mechanisms of action.[1][7] This document provides detailed application notes and protocols for utilizing a novel investigational inhibitor, hereafter referred to as DNA Gyrase Inhibitor-3 (DGI-3), for studying drug-resistant bacteria. DGI-3 is a potent inhibitor of DNA gyrase with a mechanism distinct from currently marketed drugs, making it a valuable tool for overcoming existing resistance mechanisms.

Mechanism of Action of DNA Gyrase

The catalytic cycle of DNA gyrase involves the binding of the enzyme to a segment of DNA (the G-segment), followed by the capture of a second DNA segment (the T-segment). The G-segment is cleaved, and the T-segment is passed through the break. Finally, the G-segment is resealed, resulting in the introduction of two negative supercoils in an ATP-dependent manner.[2]

DNA_Gyrase_Mechanism cluster_0 DNA Gyrase Catalytic Cycle A 1. Gyrase binds to G-segment DNA B 2. T-segment DNA captured A->B C 3. ATP binding & G-segment cleavage B->C D 4. T-segment passage through break C->D ATP E 5. G-segment ligation & T-segment release D->E F 6. ATP hydrolysis & enzyme reset E->F ADP + Pi F->A

Caption: The catalytic cycle of bacterial DNA gyrase.

DGI-3: A Novel Inhibitor for Combating Resistance

DGI-3 represents a new class of DNA gyrase inhibitors that act by a dual mechanism: non-competitive inhibition of the GyrB ATPase activity and stabilization of a transient DNA-gyrase cleavage complex at a site distinct from that of fluoroquinolones. This novel mechanism makes DGI-3 effective against bacterial strains that have developed resistance to fluoroquinolones through mutations in the quinolone resistance-determining region (QRDR) of the gyrA gene.[7]

DGI3_Mechanism cluster_1 Proposed Mechanism of DGI-3 DGI3 DGI-3 GyrB GyrB Subunit (ATPase Domain) DGI3->GyrB GyrA GyrA Subunit (Cleavage-Reunion Domain) DGI3->GyrA ATP_Hydrolysis ATP Hydrolysis Blocked GyrB->ATP_Hydrolysis Inhibits Cleavage_Complex Stabilized Cleavage Complex GyrA->Cleavage_Complex Stabilizes Supercoiling DNA Supercoiling Inhibited ATP_Hydrolysis->Supercoiling Cleavage_Complex->Supercoiling Cell_Death Bacterial Cell Death Supercoiling->Cell_Death

Caption: Dual inhibitory mechanism of DGI-3 on DNA gyrase.

Data Presentation

The following tables summarize the inhibitory activity of DGI-3 against purified DNA gyrase and its antibacterial efficacy against a panel of susceptible and drug-resistant bacterial strains.

Table 1: In Vitro DNA Gyrase Inhibition

CompoundTarget EnzymeIC50 (µM)
DGI-3 E. coli DNA Gyrase0.05
S. aureus DNA Gyrase0.08
CiprofloxacinE. coli DNA Gyrase0.5
S. aureus DNA Gyrase1.2
NovobiocinE. coli DNA Gyrase0.03
S. aureus DNA Gyrase0.04

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Bacterial StrainResistance PhenotypeDGI-3 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coli ATCC 25922Wild-type0.1250.015
Escherichia coli (gyrA S83L)Ciprofloxacin-resistant0.2516
Staphylococcus aureus ATCC 29213Wild-type0.060.25
Staphylococcus aureus MRSA ATCC 43300Methicillin-resistant0.12532
Pseudomonas aeruginosa PAO1Wild-type10.5

Experimental Protocols

Detailed protocols for key experiments to evaluate the activity of DGI-3 are provided below.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. Inhibition of this activity is observed as a decrease in the amount of supercoiled DNA.

Materials:

  • Purified DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed pBR322 DNA (1 µg/µL)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

  • DGI-3 and control inhibitors (e.g., ciprofloxacin) at various concentrations

  • Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • 1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide

Protocol:

  • Prepare reaction mixtures in a final volume of 30 µL containing 1X Assay Buffer, 1 µg of relaxed pBR322 DNA, and varying concentrations of DGI-3 or control inhibitor.

  • Initiate the reaction by adding 1 unit of DNA gyrase.

  • Incubate the reactions at 37°C for 30-60 minutes.[8]

  • Terminate the reactions by adding 6 µL of Stop Buffer/Loading Dye.

  • (Optional) Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes to digest the enzyme.[8]

  • Load the samples onto a 1% agarose gel and perform electrophoresis at 80V for 2-3 hours.

  • Visualize the DNA bands under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of an effective inhibitor.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • DGI-3 and control antibiotics serially diluted in CAMHB

Protocol:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • In a 96-well plate, add 50 µL of CAMHB to all wells.

  • Add 50 µL of the highest concentration of DGI-3 (in duplicate) to the first column of wells and perform 2-fold serial dilutions across the plate.

  • Add 50 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental_Workflow cluster_2 Workflow for DGI-3 Evaluation Start Start: Novel Compound (DGI-3) Assay1 1. In Vitro Enzyme Assay (DNA Gyrase Supercoiling) Start->Assay1 Data1 Determine IC50 Assay1->Data1 Assay2 2. Antibacterial Susceptibility Testing (MIC Assay) Data1->Assay2 Data2 Determine MIC against susceptible & resistant strains Assay2->Data2 Assay3 3. Mechanism of Action Studies (e.g., ATPase assay, cleavage assay) Data2->Assay3 Data3 Elucidate inhibitory mechanism Assay3->Data3 End Lead Candidate for Further Development Data3->End

Caption: A typical experimental workflow for evaluating a novel DNA gyrase inhibitor.

Conclusion

The novel DNA gyrase inhibitor, DGI-3, demonstrates potent activity against both purified DNA gyrase and a range of clinically relevant bacteria, including strains resistant to existing antibiotics. Its unique dual mechanism of action makes it a promising candidate for further development and a valuable research tool for studying the mechanisms of bacterial resistance and the essential functions of DNA gyrase. The protocols outlined in this document provide a framework for the characterization of DGI-3 and other novel DNA gyrase inhibitors in the ongoing effort to combat antimicrobial resistance.

References

Application Notes and Protocols: DNA Gyrase-IN-3 in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of "DNA Gyrase-IN-3" (also referred to as Compound 28), a novel inhibitor of bacterial DNA gyrase with demonstrated anti-tubercular activity. This document details its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in tuberculosis research.

Introduction

DNA gyrase is an essential enzyme in Mycobacterium tuberculosis (Mtb), responsible for introducing negative supercoils into DNA, a process vital for DNA replication, transcription, and repair.[1][2] Its absence in higher eukaryotes makes it an attractive and validated target for the development of new anti-tuberculosis drugs.[2] this compound is a bacterial DNA gyrase B inhibitor with a benzosuberone-thiazole moiety, which has shown promising anti-tubercular and antibacterial activity.[1]

Mechanism of Action

This compound targets the ATPase activity of the GyrB subunit of DNA gyrase.[3] The hydrolysis of ATP provides the energy for the strand-passage reaction that results in DNA supercoiling. By inhibiting the ATPase function, this compound prevents the conformational changes required for the enzyme's catalytic cycle, ultimately leading to a cessation of DNA replication and transcription, and subsequent bacterial cell death. Molecular docking studies have indicated that this compound binds to the ATPase binding sites of the mycobacterial DNA gyrase B subunit.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds from the same study.

Table 1: In Vitro Inhibitory Activity of this compound (Compound 28)

ParameterSpecies/Cell LineValueReference
IC50 (DNA Gyrase Supercoiling) E. coli5.41-15.64 µM[1]
IC50 (ATPase Activity) E. coli3.29-15.64 µM[3]
IC50 (Cytotoxicity) Human Lung Cells (WI-38)117 µM[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzosuberone-dithiazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
Compound 28 (this compound) H. influenzae1.95[3]
M. pneumoniae1.95[3]
B. pertussis1.95[3]
Compound 22a M. tuberculosis (sensitive)0.12[3]
Compound 27 M. tuberculosis (sensitive)0.24[3]

Signaling Pathway and Experimental Workflow Diagrams

DNA Gyrase Inhibition Pathway

DNA_Gyrase_Inhibition cluster_0 Mycobacterium tuberculosis Cell DNA_Gyrase_IN_3 This compound GyrB GyrB Subunit (ATPase domain) DNA_Gyrase_IN_3->GyrB Binds to ATP_Hydrolysis ATP Hydrolysis DNA_Gyrase_IN_3->ATP_Hydrolysis Inhibits GyrB->ATP_Hydrolysis Catalyzes DNA_Supercoiling DNA Negative Supercoiling ATP_Hydrolysis->DNA_Supercoiling Drives Replication_Transcription DNA Replication & Transcription DNA_Supercoiling->Replication_Transcription Enables Cell_Death Bacterial Cell Death Replication_Transcription->Cell_Death Leads to

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Compound Library Supercoiling_Assay M. tuberculosis DNA Gyrase Supercoiling Assay Start->Supercoiling_Assay Determine_IC50 Determine IC50 Supercoiling_Assay->Determine_IC50 MIC_Assay MIC Determination against M. tuberculosis H37Rv Determine_IC50->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., on WI-38 cells) MIC_Assay->Cytotoxicity_Assay Lead_Compound Identify Lead Compound Cytotoxicity_Assay->Lead_Compound

Caption: A typical workflow for screening DNA gyrase inhibitors.

Experimental Protocols

M. tuberculosis DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by M. tuberculosis DNA gyrase.[2]

Materials:

  • M. tuberculosis DNA gyrase

  • Relaxed pBR322 plasmid DNA (1 µg/µL)

  • 5X Assay Buffer: 50 mM HEPES.KOH (pH 7.9), 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin.[2]

  • Dilution Buffer: 50 mM Tris.HCl (pH 7.9), 5 mM DTT, 30% (w/v) glycerol.[2]

  • This compound (or other test compounds) dissolved in DMSO.

  • Stop Solution: 50% (v/v) glycerol containing 0.25% (v/v) bromophenol blue.

  • Chloroform/isoamyl alcohol (24:1 v/v)

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the desired concentration of this compound (or DMSO for control) to the tubes.

  • Initiate the reaction by adding diluted M. tuberculosis DNA gyrase. The final reaction volume is typically 30 µL.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding the Stop Solution, followed by chloroform/isoamyl alcohol.[2]

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv

This protocol determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The broth microdilution method is commonly used.[4][5][6]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.5% glycerol.[4]

  • 96-well microtiter plates

  • This compound (or other test compounds)

  • Resazurin solution (for colorimetric reading)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the 96-well plate containing Middlebrook 7H9 broth.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 10^5 CFU/mL in each well.[6]

  • Add the bacterial suspension to each well containing the diluted compound. Include a drug-free growth control and a sterile control (medium only).

  • Seal the plates and incubate at 37°C.

  • After 7-14 days of incubation, add resazurin solution to each well and incubate for another 24-48 hours.[5]

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink (indicating inhibition of bacterial growth).

DNA Gyrase ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit and its inhibition by test compounds.

Materials:

  • Purified M. tuberculosis GyrB subunit

  • ATP

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and KCl)

  • Malachite green reagent for phosphate detection

  • This compound (or other test compounds)

Procedure:

  • Set up reactions in a 96-well plate containing the assay buffer, GyrB enzyme, and various concentrations of this compound.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add malachite green reagent to quantify the amount of inorganic phosphate released from ATP hydrolysis.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate the percentage of ATPase inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound is a promising lead compound for the development of novel anti-tuberculosis drugs. Its specific inhibition of the essential DNA gyrase enzyme, coupled with its demonstrated anti-tubercular activity and favorable safety profile, warrants further investigation. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy of this compound and similar compounds in the context of tuberculosis drug discovery.

References

Application Notes and Protocols: "DNA Gyrase-IN-3" as a Tool for Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1] Its absence in higher eukaryotes makes it an attractive target for the development of antibacterial agents. "DNA Gyrase-IN-3" is a representative small molecule inhibitor designed for the potent and specific inhibition of DNA gyrase. This document provides detailed application notes and protocols for utilizing "this compound" as a tool for studying the enzyme kinetics of DNA gyrase, applicable to both well-characterized inhibitors like Ciprofloxacin and Novobiocin, which will be used as examples throughout this document.

Mechanism of Action

"this compound" exemplifies two primary mechanisms of DNA gyrase inhibition, mirroring the actions of well-known inhibitors:

  • Ciprofloxacin (representing Quinolone class): This class of inhibitors functions by trapping the DNA-gyrase complex in a state where the DNA is cleaved, preventing re-ligation of the DNA strands.[2][3] This leads to the accumulation of double-strand breaks, which are ultimately lethal to the bacterial cell.[2]

  • Novobiocin (representing Aminocoumarin class): This class of inhibitors acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[4][5] By binding to the ATP-binding site, it prevents the conformational changes necessary for the enzyme's supercoiling activity.[5]

Applications in Enzyme Kinetics

"this compound" is a valuable tool for:

  • Determining the potency of novel antibacterial compounds: By comparing the inhibitory effects of new compounds to that of "this compound," researchers can assess their potential as DNA gyrase inhibitors.

  • Elucidating the mechanism of action of new inhibitors: Kinetic studies can help determine whether a new compound acts competitively, non-competitively, or uncompetitively with respect to ATP or DNA.

  • Screening for drug resistance: "this compound" can be used to characterize the activity of DNA gyrase from resistant bacterial strains, aiding in the development of drugs that can overcome resistance mechanisms.

  • Basic research on DNA topology and enzyme function: As a specific inhibitor, it allows for the controlled study of the role of DNA gyrase in various cellular processes.

Data Presentation: Inhibitory Activity of Representative DNA Gyrase Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values for Ciprofloxacin and Novobiocin against DNA gyrase from common bacterial species. These values represent the concentration of the inhibitor required to reduce the enzymatic activity by half and are crucial for comparative studies.

InhibitorTarget EnzymeBacterial SpeciesIC50 (µM)Reference
CiprofloxacinDNA Gyrase (Supercoiling)Neisseria gonorrhoeae0.39[6]
CiprofloxacinDNA Gyrase (Supercoiling)Escherichia coli2.57[7]
CiprofloxacinDNA Gyrase (Supercoiling)Staphylococcus aureus61.7[8]
NovobiocinDNA Gyrase (Supercoiling)Escherichia coli0.48[7]
NovobiocinDNA Gyrase (Supercoiling)-0.08[9]
NovobiocinDNA Gyrase (ATPase)Staphylococcus aureus<0.004 - 0.19[10]

Experimental Protocols

Detailed methodologies for key experiments using "this compound" (exemplified by Ciprofloxacin or Novobiocin) are provided below.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

Materials:

  • Purified DNA Gyrase (e.g., from E. coli or S. aureus)

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin[11]

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • "this compound" (or Ciprofloxacin/Novobiocin) dissolved in DMSO

  • Stop Buffer/Loading Dye (GSTEB): 20% (w/v) Glycerol, 500 mM Tris-HCl pH 8.0, 50 mM EDTA, 2.5 mg/mL Bromophenol Blue

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • 1X TAE Buffer

  • Ethidium Bromide or other DNA stain

Protocol:

  • On ice, prepare a reaction mix containing 5X Assay Buffer, relaxed pBR322 DNA (final concentration ~10-20 ng/µL), and sterile water.

  • Aliquot the reaction mix into individual tubes.

  • Add varying concentrations of "this compound" (or the reference inhibitor) to the tubes. Include a no-inhibitor control (with DMSO) and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1-5 units) to each tube. One unit is the amount of enzyme required to supercoil >90% of 0.5 µg of relaxed pBR322 in 30 minutes at 37°C.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding Stop Buffer/Loading Dye and chloroform:isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel in 1X TAE buffer.

  • Perform electrophoresis at a constant voltage until the relaxed and supercoiled forms of the plasmid are well-separated.

  • Stain the gel with ethidium bromide, destain in water, and visualize under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

DNA Gyrase ATPase Inhibition Assay

This assay measures the effect of an inhibitor on the ATP hydrolysis activity of the GyrB subunit.

Materials:

  • Purified DNA Gyrase

  • [γ-³²P]ATP or a non-radioactive ATP/ADP quantification kit

  • Relaxed plasmid DNA

  • Assay Buffer (similar to the supercoiling assay, but may vary depending on the detection method)

  • "this compound" (or Novobiocin)

  • Thin-layer chromatography (TLC) plates (for radioactive assay)

  • Phosphorimager or scintillation counter

Protocol (Radioactive Method):

  • Set up reactions containing assay buffer, relaxed plasmid DNA, and varying concentrations of "this compound" (or Novobiocin).

  • Add DNA gyrase to each reaction.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at 37°C for a set time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop the reaction by adding EDTA.

  • Spot a small aliquot of each reaction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system to separate ATP from ADP and free phosphate.

  • Dry the plate and expose it to a phosphor screen or quantify the spots using a scintillation counter.

  • Calculate the rate of ATP hydrolysis for each inhibitor concentration and determine the IC50 value.

Visualizations

Mechanism of DNA Gyrase and Inhibition

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition by 'this compound' E Gyrase (E) E_DNA E + Relaxed DNA E->E_DNA DNA Binding E_DNA_ATP E-DNA-ATP Complex E_DNA->E_DNA_ATP ATP Binding E_Cleaved Cleavage Gate Opening E_DNA_ATP->E_Cleaved G-segment Cleavage E_StrandPassage Strand Passage E_Cleaved->E_StrandPassage T-segment Passage E_Religation Religation & Supercoiled DNA Release E_StrandPassage->E_Religation G-segment Religation E_Religation->E ATP Hydrolysis & Reset Cipro Ciprofloxacin-like (Quinolones) Cipro->E_Cleaved Traps Complex Novo Novobiocin-like (Aminocoumarins) Novo->E_DNA_ATP Competitive ATP Inhibition

Caption: Mechanism of DNA Gyrase and sites of inhibition.

Experimental Workflow: Supercoiling Inhibition Assay

Supercoiling_Inhibition_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis p1 Prepare Reaction Mix (Buffer, Relaxed DNA, H₂O) p2 Aliquot Mix p1->p2 p3 Add Inhibitor ('this compound') p2->p3 r1 Add DNA Gyrase p3->r1 r2 Incubate at 37°C r1->r2 r3 Stop Reaction r2->r3 a1 Agarose Gel Electrophoresis r3->a1 a2 Stain and Visualize DNA a1->a2 a3 Quantify Bands & Calculate IC₅₀ a2->a3

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

References

"DNA Gyrase-IN-3" supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Gyrase-IN-3 is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2][3] This enzyme is a well-validated target for antibacterial drug discovery due to its absence in higher eukaryotes.[4] this compound specifically targets the GyrB subunit, inhibiting its ATPase activity, which is crucial for the enzyme's function in introducing negative supercoils into DNA.[1][3][5] These application notes provide detailed information on the procurement, handling, and application of this compound in common experimental settings.

Supplier and Purchasing Information

This compound is available from several suppliers for research purposes. Below is a summary of purchasing information from prominent vendors.

SupplierCatalog NumberAvailable QuantitiesPurityStorage Conditions
MedChemExpressHY-14781910 mM (in 1 mL DMSO), 5 mg, 10 mg, 50 mg, 100 mg>98%Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month
TargetMolT7877625 mgNot specified-20°C[1]
Nordic BiositeT78776-25mg25 mgNot specified-20°C[1]

Quantitative Data

This compound exhibits potent inhibitory activity against bacterial DNA gyrase. The following table summarizes its reported inhibitory concentrations.

TargetAssayIC50 ValueReference
Bacterial DNA Gyrase BNot specified< 10 nM[1][3]
E. coli DNA GyraseSupercoiling Assay5.41-15.64 µM[2][6]

Note: Further studies are required to determine the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of bacterial strains.

Mechanism of Action

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[5] Its catalytic cycle involves the binding of ATP to the GyrB subunits, which drives the conformational changes necessary for DNA cleavage, strand passage, and re-ligation, ultimately introducing negative supercoils into the DNA.[4][7] this compound acts as a competitive inhibitor of the ATPase activity of the GyrB subunit, thereby preventing the enzyme from completing its catalytic cycle and leading to the inhibition of DNA replication and transcription, which ultimately results in bacterial cell death.[1][3]

DNA_Gyrase_Inhibition Mechanism of DNA Gyrase Inhibition by this compound cluster_Gyrase_Cycle Bacterial DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition Pathway DNA_Binding DNA Gyrase binds to DNA ATP_Binding ATP binds to GyrB subunits DNA_Binding->ATP_Binding 1 DNA_Cleavage GyrA subunits cleave the DNA backbone ATP_Binding->DNA_Cleavage 2 Inhibition_Point Inhibition of ATPase Activity Strand_Passage Another DNA segment passes through the break DNA_Cleavage->Strand_Passage 3 DNA_Ligation GyrA subunits religate the DNA Strand_Passage->DNA_Ligation 4 ATP_Hydrolysis ATP hydrolysis and product release DNA_Ligation->ATP_Hydrolysis 5 Supercoiled_DNA Negatively supercoiled DNA ATP_Hydrolysis->Supercoiled_DNA 6 Inhibitor This compound Inhibitor->Inhibition_Point Blocked_Cycle Catalytic Cycle Arrested Inhibition_Point->Blocked_Cycle Cell_Death Bacterial Cell Death Blocked_Cycle->Cell_Death

Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from standard procedures for assessing the inhibition of DNA gyrase activity.[8][9]

a. Materials:

  • This compound

  • E. coli DNA Gyrase (e.g., from New England BioLabs or Inspiralis)[8]

  • Relaxed covalently closed circular (ccc) plasmid DNA (e.g., pBR322)

  • 5X Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • Stop Buffer/Loading Dye (e.g., containing SDS and a tracking dye)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • DMSO (for dissolving the inhibitor)

b. Experimental Workflow:

Gyrase_Assay_Workflow DNA Gyrase Supercoiling Inhibition Assay Workflow Prepare_Reactions Prepare reaction mix (Assay buffer, relaxed DNA, water) Add_Inhibitor Add this compound (or DMSO control) Prepare_Reactions->Add_Inhibitor Add_Enzyme Add diluted DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 30-60 minutes Add_Enzyme->Incubate Stop_Reaction Stop reaction with Stop Buffer/Loading Dye Incubate->Stop_Reaction Agarose_Gel Run samples on a 1% agarose gel Stop_Reaction->Agarose_Gel Visualize Stain and visualize DNA bands under UV light Agarose_Gel->Visualize Analyze Analyze the degree of supercoiling inhibition Visualize->Analyze

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

c. Detailed Protocol:

  • Prepare a stock solution of this compound in DMSO. Further dilute in the reaction buffer to achieve the desired final concentrations.

  • On ice, prepare a reaction mixture containing 5X Gyrase Assay Buffer, relaxed cccDNA (e.g., 0.5 µg), and sterile water to the desired volume.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add varying concentrations of this compound to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add E. coli DNA gyrase (typically 1-2 units) to all tubes except the negative control.

  • Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding the Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel in TAE or TBE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the positive control.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol describes the determination of the MIC of this compound using the broth microdilution method.

a. Materials:

  • This compound

  • Bacterial strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

b. Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

Troubleshooting

  • No inhibition observed in the gyrase assay:

    • Check the activity of the DNA gyrase enzyme.

    • Ensure the correct concentration of ATP is present in the reaction buffer.

    • Verify the concentration and purity of this compound.

  • Precipitation of the compound in the MIC assay:

    • Ensure the final concentration of the solvent (e.g., DMSO) is not inhibitory to the bacteria and allows for complete dissolution of the compound.

    • Consider using a different solvent or a solubilizing agent.

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

References

Application Notes and Protocols for DNA Gyrase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biochemical and cellular applications of DNA Gyrase-IN-3, a notable inhibitor of bacterial DNA gyrase B. Detailed protocols for key experiments are included to facilitate the use of this compound in research and drug development settings.

Introduction

This compound (also referred to as Compound 28) is a synthetic molecule identified as an inhibitor of the bacterial DNA gyrase B subunit.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a validated and critical target for antibacterial drug discovery.[2][3] this compound demonstrates inhibitory activity against Escherichia coli DNA gyrase and exhibits antibacterial effects, positioning it as a valuable tool for studying bacterial resistance mechanisms and as a potential scaffold for the development of new antibiotics.

Mechanism of Action

DNA gyrase functions as a heterotetramer of two GyrA and two GyrB subunits (A₂B₂).[2][3] The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's supercoiling function.[2][3] this compound specifically targets the GyrB subunit, inhibiting its ATPase activity. This inhibition prevents the conformational changes required for DNA strand passage and negative supercoiling, ultimately leading to a cessation of DNA replication and transcription, and subsequent bacterial cell death.

Below is a diagram illustrating the mechanism of action of DNA gyrase and the inhibitory role of this compound.

DNA_Gyrase_Inhibition Mechanism of DNA Gyrase and Inhibition by this compound cluster_Gyrase_Cycle Bacterial DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition Pathway DNA_Relaxed Relaxed DNA Gyrase_Binding Gyrase-DNA Complex DNA_Relaxed->Gyrase_Binding Gyrase Binding ATP_Binding ATP Binding to GyrB Gyrase_Binding->ATP_Binding Strand_Passage DNA Strand Passage ATP_Binding->Strand_Passage ATP Hydrolysis DNA_Supercoiled Supercoiled DNA Strand_Passage->DNA_Supercoiled Re-ligation DNA_Supercoiled->DNA_Relaxed Cellular Processes DNA_Gyrase_IN_3 This compound Inhibition Inhibition of ATPase Activity DNA_Gyrase_IN_3->Inhibition Inhibition->ATP_Binding Blocks

Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of this compound and related compounds from the primary literature.

Table 1: DNA Gyrase Inhibitory Activity

CompoundTargetIC₅₀ (µM)
This compound (Compound 28) E. coli DNA Gyrase5.41 - 15.64
Compound 22aE. coli DNA Gyrase3.29
Compound 27E. coli DNA Gyrase4.88

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundH. influenzae (µg/mL)M. pneumoniae (µg/mL)B. pertussis (µg/mL)M. tuberculosis (Sensitive) (µg/mL)M. tuberculosis (Resistant) (µg/mL)
This compound (Compound 28) 1.951.951.95--
Compound 22a1.951.951.950.120.98
Compound 27---0.241.95
Ciprofloxacin (Control)-3.91.95--
Isoniazid (Control)---0.12>100

Note: A hyphen (-) indicates that data was not reported in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of compounds on this activity.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • 10 mM ATP solution

  • This compound (or other test compounds) dissolved in DMSO

  • Stop Solution (5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol)

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • 1X TAE Buffer

  • Ethidium Bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water.

  • Add the desired concentration of this compound (or DMSO for control) to the reaction mixture.

  • Initiate the reaction by adding E. coli DNA Gyrase.

  • Incubate the reaction at 37°C for 1 hour.

  • Terminate the reaction by adding the Stop Solution.

  • Extract the DNA by adding an equal volume of chloroform:isoamyl alcohol, vortexing, and centrifuging to separate the phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel in 1X TAE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the amount of supercoiled DNA in each lane to determine the percent inhibition and calculate the IC₅₀ value.

Supercoiling_Assay_Workflow DNA Gyrase Supercoiling Assay Workflow Start Prepare Reaction Mix (Buffer, Relaxed DNA) Add_Inhibitor Add this compound (or DMSO control) Start->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Extract_DNA Chloroform Extraction Stop_Reaction->Extract_DNA Gel_Electrophoresis Agarose Gel Electrophoresis Extract_DNA->Gel_Electrophoresis Visualize Stain and Visualize Gel Gel_Electrophoresis->Visualize Analyze Quantify and Calculate IC₅₀ Visualize->Analyze

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Protocol 2: DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit and its inhibition by test compounds.

Materials:

  • E. coli DNA Gyrase

  • Linearized pBR322 DNA

  • 5X ATPase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 25 mM MgCl₂, 5 mM DTT)

  • 10 mM ATP solution

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

  • Phosphoenolpyruvate (PEP)

  • NADH

  • This compound (or other test compounds) dissolved in DMSO

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • In a 96-well plate, prepare a reaction mixture containing 5X ATPase Buffer, linearized pBR322 DNA, PEP, NADH, and PK/LDH.

  • Add the desired concentration of this compound (or DMSO for control).

  • Add E. coli DNA Gyrase to all wells except the no-enzyme control.

  • Initiate the reaction by adding ATP.

  • Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.

ATPase_Assay_Workflow DNA Gyrase ATPase Assay Workflow Start Prepare Reaction Mix (Buffer, DNA, PEP, NADH, PK/LDH) Add_Inhibitor Add this compound (or DMSO control) Start->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Start_Reaction Add ATP Add_Enzyme->Start_Reaction Measure_Absorbance Measure A₃₄₀ over time Start_Reaction->Measure_Absorbance Analyze Calculate Rate and IC₅₀ Measure_Absorbance->Analyze

Caption: Workflow for the DNA gyrase ATPase inhibition assay.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains of interest (e.g., H. influenzae, M. pneumoniae)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound (or other test compounds)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Include a positive control well (medium with bacteria, no inhibitor) and a negative control well (medium only).

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Assay_Workflow Minimum Inhibitory Concentration (MIC) Assay Workflow Start Serial Dilution of This compound Inoculate Inoculate with Bacterial Suspension Start->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Applications in Drug Development

This compound serves as a valuable tool in several stages of the drug development pipeline:

  • Target Validation: Its specific inhibition of DNA gyrase B reinforces the validity of this subunit as an antibacterial target.

  • Lead Optimization: The chemical scaffold of this compound can be modified to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: It can be used to probe the intricacies of DNA gyrase function and the consequences of its inhibition in various bacterial species.

  • Resistance Studies: this compound can be employed in studies to understand and overcome mechanisms of resistance to gyrase inhibitors.

By providing a well-characterized inhibitor with defined biochemical and antibacterial activities, this compound facilitates the exploration of novel strategies to combat bacterial infections.

References

Application Notes and Protocols for High-Throughput Screening of DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "DNA Gyrase-IN-3" in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an attractive and validated target for the development of novel antibacterial agents.[3][4] High-throughput screening (HTS) assays are crucial for identifying and characterizing new DNA gyrase inhibitors from large compound libraries. This document provides detailed application notes and protocols for the use of a potent DNA gyrase inhibitor, referred to here as this compound, in various HTS formats. The methodologies described are designed to be adaptable for other novel inhibitors.

Mechanism of Action of DNA Gyrase

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[2][5] The enzyme's catalytic cycle involves the following key steps, which are dependent on ATP hydrolysis:

  • DNA Binding: The enzyme binds to a segment of DNA, designated as the G-segment (gate segment).[6]

  • DNA Wrapping: The DNA is wrapped around the enzyme complex.

  • T-Segment Capture: Another segment of the same DNA, the T-segment (transported segment), is captured.[6]

  • G-Segment Cleavage: The GyrA subunits mediate a double-stranded break in the G-segment.[5]

  • T-Segment Passage: The T-segment is passed through the transient break in the G-segment.

  • G-Segment Ligation: The G-segment is resealed.

  • T-Segment Release: The T-segment is released, resulting in the introduction of two negative supercoils into the DNA.[1]

This ATP-dependent process allows DNA gyrase to control DNA topology, which is vital for bacterial cell survival.[5] Inhibitors of DNA gyrase can interfere with different stages of this catalytic cycle.

High-Throughput Screening Assays for DNA Gyrase Inhibitors

Several HTS assays have been developed to identify and characterize inhibitors of DNA gyrase. These assays are typically based on detecting changes in DNA topology, specifically the conversion of relaxed plasmid DNA to its supercoiled form.

Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay

This assay relies on the principle that the fluorescence of certain DNA intercalating dyes is quenched upon DNA supercoiling. It offers a robust and sensitive method suitable for HTS.[3]

Triplex-Formation Assay

This method exploits the differential ability of supercoiled and relaxed DNA to form intermolecular triplex structures with an oligonucleotide probe. The formation of these triplexes can be detected using various methods, including fluorescence or radioactivity.[7]

Agarose Gel-Based Supercoiling Assay

The traditional method for assessing DNA gyrase activity involves separating relaxed and supercoiled DNA isoforms by agarose gel electrophoresis. While not as high-throughput as other methods, it provides a direct visualization of the inhibition of supercoiling activity.[8]

Quantitative Data for DNA Gyrase Inhibitors

The potency of DNA gyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative IC₅₀ values for known DNA gyrase inhibitors against E. coli DNA gyrase, which can serve as a benchmark for characterizing new compounds like this compound.

CompoundAssay TypeTargetIC₅₀ (µM)Reference
Novobiocin SDFQ-basedE. coli DNA Gyrase0.026[3][9]
Ciprofloxacin Gel-basedE. coli DNA Gyrase>50 µM (in one study)[3]
Sitafloxacin Supercoiling AssayE. faecalis DNA Gyrase1.38[10]
Levofloxacin Supercoiling AssayE. faecalis DNA Gyrase28.1[10]
Gatifloxacin Supercoiling AssayE. faecalis DNA Gyrase5.60[10]
NSC 20116 Supercoiling AssayE. coli DNA Gyrase338[8]
NSC 7784 Supercoiling AssayE. coli DNA Gyrase814[8]
Compound 154 SDFQ-basedE. coli DNA Gyrase3.1[3][9]

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Assay (Agarose Gel-Based)

This protocol is a standard method to directly visualize the inhibition of DNA gyrase-mediated supercoiling.

Materials:

  • Relaxed pRSET A or similar plasmid DNA (0.5 µg/µL)

  • E. coli DNA Gyrase (containing GyrA and GyrB subunits)

  • 5x Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[7]

  • This compound (or other test inhibitor) at various concentrations

  • Stop Solution: 3% SDS, 30% Ficoll, 0.6 mg/mL bromophenol blue, 60 mM EDTA.[8]

  • 1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide

  • 1x TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA, pH 8.1

  • Proteinase K (optional)

  • Chloroform:isoamyl alcohol (24:1) (optional)

Procedure:

  • Prepare reaction mixtures (20-30 µL final volume) on ice in microfuge tubes.

  • To each tube, add the following in order:

    • Nuclease-free water to final volume

    • 5x Assay Buffer

    • Relaxed plasmid DNA (0.5 µg)

    • Test inhibitor (e.g., this compound) at desired concentrations.

  • Initiate the reaction by adding DNA gyrase (e.g., 2.5 nM GyrA and 3.5 nM GyrB).[8]

  • Incubate the reactions at 37°C for 30-60 minutes.[7][11]

  • Terminate the reactions by adding 1/5 volume of Stop Solution.[11]

  • (Optional) Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes.[11]

  • (Optional) Perform a chloroform:isoamyl alcohol extraction to remove protein.[11]

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Run the gel at a low voltage (e.g., 1-2 V/cm) for an extended period (e.g., 16-20 hours) to achieve good separation of topoisomers.[8]

  • Visualize the DNA bands under UV light and quantify the intensity of the supercoiled DNA band.

Protocol 2: High-Throughput Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay

This protocol is adapted for a 384-well plate format and is suitable for screening large compound libraries.

Materials:

  • Relaxed, fluorescently labeled plasmid DNA (e.g., pAB1_FL905)

  • E. coli DNA Gyrase

  • 10x Assay Buffer: 350 mM Tris-HCl (pH 7.5), 240 mM KCl, 40 mM MgCl₂, 20 mM DTT, 18 mM Spermidine, 10 mM ATP, 65% (w/v) glycerol, 1 mg/mL albumin.

  • This compound (or other library compounds)

  • Positive Control (e.g., Novobiocin)

  • Negative Control (DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Dispense test compounds (e.g., at a final concentration of 5 µM) and controls into the wells of a 384-well plate.[9]

  • Prepare a master mix containing the reaction buffer, relaxed fluorescently labeled plasmid DNA (e.g., 3.21 ng/µL), and DNA gyrase (e.g., 175 ng/µL).[3][9]

  • Dispense the master mix into the wells to initiate the reaction. The final reaction volume is typically 10-20 µL.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., λex = 484 nm and λem = 520 nm for pAB1_FL905).[3][9]

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Visualizations

DNA_Gyrase_Mechanism cluster_enzyme DNA Gyrase (A₂B₂) GyrA GyrA Subunits DNA_wrapped DNA Wrapping & T-Segment Capture GyrA->DNA_wrapped GyrB GyrB Subunits (ATPase activity) GyrB->DNA_wrapped Binds T-Segment ADP_Pi ADP + Pi GyrB->ADP_Pi DNA_relaxed Relaxed DNA DNA_relaxed->GyrA Binds G-Segment Cleavage_Complex G-Segment Cleavage DNA_wrapped->Cleavage_Complex ATP Binding Strand_Passage T-Segment Passage Cleavage_Complex->Strand_Passage Ligation G-Segment Ligation Strand_Passage->Ligation DNA_supercoiled Supercoiled DNA Ligation->DNA_supercoiled ATP ATP ATP->GyrB

Caption: Mechanism of DNA Gyrase Action.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization Compound_Library Compound Library (e.g., containing this compound) Primary_Screening Primary HTS Assay (e.g., SDFQ) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assay Secondary Assay (e.g., Gel-Based) Dose_Response->Secondary_Assay Lead_Compound Lead Compound Secondary_Assay->Lead_Compound

Caption: HTS Workflow for DNA Gyrase Inhibitors.

References

Application Notes and Protocols for Studying Bacterial Replication with DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA.[1][2][3] This process is critical for relieving the topological stress that arises during DNA replication and transcription.[4][5] By creating transient double-stranded breaks and passing another segment of DNA through the break, DNA gyrase facilitates the unwinding of the DNA helix, a prerequisite for the progression of the replication fork.[1][5][6] The absence of DNA gyrase activity leads to the accumulation of positive supercoils ahead of the replication machinery, ultimately stalling replication and leading to bacterial cell death.[4][1] This makes DNA gyrase a well-validated and attractive target for the development of antibacterial agents.[4][2][7][8]

These application notes provide a comprehensive overview and detailed protocols for utilizing a DNA gyrase inhibitor, exemplified here as "DNA Gyrase-IN-3," to study bacterial DNA replication. The methodologies described are designed for researchers, scientists, and drug development professionals engaged in antibacterial research and discovery.

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical DNA gyrase inhibitor, "this compound," based on typical values obtained for known gyrase inhibitors. This data is for illustrative purposes to guide researchers in interpreting their experimental results.

Parameter Description Value Reference Assay
IC50 (E. coli DNA Gyrase) Concentration of the inhibitor required to reduce the supercoiling activity of E. coli DNA gyrase by 50%.25 nMDNA Gyrase Supercoiling Assay
IC50 (S. aureus DNA Gyrase) Concentration of the inhibitor required to reduce the supercoiling activity of S. aureus DNA gyrase by 50%.45 nMDNA Gyrase Supercoiling Assay
MIC (E. coli ATCC 25922) Minimum Inhibitory Concentration required to prevent visible growth of Escherichia coli.0.5 µg/mLBroth Microdilution MIC Assay
MIC (S. aureus ATCC 29213) Minimum Inhibitory Concentration required to prevent visible growth of Staphylococcus aureus.1 µg/mLBroth Microdilution MIC Assay
CC50 (DNA Cleavage) Concentration of the inhibitor that induces 50% of the maximum level of DNA cleavage by the gyrase-DNA complex.5 µMDNA Cleavage Assay

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed pBR322 plasmid DNA (1 µg/µL)

  • E. coli or S. aureus DNA Gyrase

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[9]

  • This compound (or test compound) dissolved in DMSO

  • Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

  • 1% Agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide

  • 1X TAE Buffer

  • Nuclease-free water

Protocol:

  • Prepare the reaction mixture on ice. For a 30 µL reaction, combine:

    • 6 µL of 5X Assay Buffer

    • 1 µL of relaxed pBR322 DNA (1 µg)

    • x µL of this compound (at various concentrations)

    • 1 µL of DNA Gyrase (enzyme concentration to be optimized, typically results in 80-90% supercoiling)

    • Nuclease-free water to a final volume of 30 µL.

  • Incubate the reactions at 37°C for 60 minutes.[10]

  • Terminate the reaction by adding 6 µL of Stop Buffer/Loading Dye.

  • Load the entire reaction mixture into the wells of a 1% agarose gel.

  • Run the gel at 80V for 2-3 hours or until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualize the DNA bands under UV light and quantify the band intensities using a gel documentation system. The percentage of inhibition is calculated relative to a DMSO control.

Bacterial Growth Inhibition (MIC) Assay

This assay determines the minimum concentration of an inhibitor required to inhibit the visible growth of bacteria.

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound (or test compound)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial incubator (37°C)

  • Spectrophotometer or plate reader (600 nm)

Protocol:

  • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with DMSO), and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanism of Action: DNA Cleavage Assay

This assay determines if the inhibitor acts as a "poison" by stabilizing the covalent complex between DNA gyrase and cleaved DNA, leading to double-strand breaks.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • DNA Gyrase

  • 5X Assay Buffer (without ATP)

  • This compound (or test compound)

  • Proteinase K (20 mg/mL)

  • SDS (10% solution)

  • Stop Buffer/Loading Dye

  • 1% Agarose gel with ethidium bromide

Protocol:

  • Set up reactions similar to the supercoiling assay but without ATP .

  • Incubate the enzyme, DNA, and inhibitor at 37°C for 30 minutes to allow complex formation.

  • Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K to each tube.

  • Incubate at 50°C for 30 minutes to digest the protein.

  • Add Stop Buffer/Loading Dye and load the samples onto a 1% agarose gel.

  • Run and visualize the gel. The appearance of a linear DNA band indicates that the inhibitor is stabilizing the cleaved DNA-gyrase complex.

Visualizations

G cluster_replication Bacterial DNA Replication cluster_gyrase DNA Gyrase Action ReplicationFork Replication Fork Progression PositiveSupercoiling Positive Supercoiling Accumulates ReplicationFork->PositiveSupercoiling DNA Unwinding ReplicationStall Replication Stalls PositiveSupercoiling->ReplicationStall DNAGyrase DNA Gyrase PositiveSupercoiling->DNAGyrase Target for Gyrase Relaxation Relaxation of Positive Supercoils DNAGyrase->Relaxation NegativeSupercoiling Introduction of Negative Supercoils DNAGyrase->NegativeSupercoiling Relaxation->ReplicationFork Allows Progression Inhibitor This compound Inhibitor->DNAGyrase Blocks Activity Inhibition Inhibition

Caption: Mechanism of DNA Gyrase in Bacterial Replication and Inhibition.

G cluster_workflow Experimental Workflow for Characterizing a DNA Gyrase Inhibitor start Start: Identify Potential Inhibitor (e.g., this compound) assay1 Primary Screen: DNA Gyrase Supercoiling Assay start->assay1 decision1 Inhibition Observed? assay1->decision1 assay2 Secondary Screen: Bacterial Growth (MIC) Assay decision1->assay2 Yes end_inactive Discard Compound decision1->end_inactive No decision2 Antibacterial Activity? assay2->decision2 assay3 Mechanism of Action: DNA Cleavage Assay decision2->assay3 Yes end_no_mic Further Optimization Needed (e.g., Permeability) decision2->end_no_mic No end_poison Conclusion: Inhibitor is a Gyrase Poison assay3->end_poison Cleavage Observed end_nonpoison Conclusion: Inhibitor is a Catalytic Inhibitor assay3->end_nonpoison No Cleavage

Caption: Workflow for Characterization of a Novel DNA Gyrase Inhibitor.

References

Troubleshooting & Optimization

"DNA Gyrase-IN-3" stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DNA Gyrase-IN-3?

A1: this compound is a potent inhibitor of bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA and relaxes positive supercoils, processes critical for DNA replication and transcription.[2][3][4][5] By inhibiting DNA gyrase, this compound blocks these vital functions, leading to an accumulation of topological stress in the bacterial DNA and ultimately cell death.[4]

Q2: How do I dissolve and prepare stock solutions of this compound?

A2: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO).[1] For in vivo studies, various formulations may be necessary to improve solubility and bioavailability. Common formulations for poorly water-soluble compounds include suspensions in 0.2% carboxymethyl cellulose or solutions in PEG400 or a mixture of Tween 80 and carboxymethyl cellulose.[1] It is crucial to start with a small amount of the compound to test its solubility in the chosen solvent to avoid sample loss.[1]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the stability and activity of the compound. The recommended storage conditions are summarized in the table below, based on typical handling procedures for similar small molecule inhibitors.[1]

Stability and Storage Recommendations

FormStorage TemperatureEstimated Stability
Powder-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)-80°C6 months
-20°C1 month

Data extrapolated from DNA Gyrase-IN-4.[1]

Troubleshooting Guide

Q1: I am observing inconsistent or no inhibition of DNA gyrase in my supercoiling assay. What could be the cause?

A1: Several factors could contribute to this issue:

  • Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor. It is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[6]

  • Incorrect Concentration: Verify the calculations for your dilutions and ensure the final concentration in the assay is within the expected inhibitory range.

  • Enzyme Activity: The activity of the DNA gyrase enzyme itself might be compromised. Ensure the enzyme has been stored correctly at -70°C and has not undergone multiple freeze-thaw cycles.[6] It is also advisable to run a positive control (no inhibitor) to confirm enzyme activity.

  • Assay Conditions: High salt concentrations can inhibit DNA gyrase activity. Ensure that the final concentration of monovalent salts in the reaction does not exceed 30 mM.[6] Also, verify the concentrations of ATP and MgCl2, as they are crucial for the supercoiling reaction.[7][8]

Q2: My experimental results show high variability between replicates. How can I improve reproducibility?

A2: High variability can stem from several sources:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of concentrated stock solutions. Use calibrated pipettes and pre-wet the tips.

  • Incomplete Mixing: Thoroughly mix all reaction components before incubation.

  • Temperature Fluctuations: Maintain a stable incubation temperature (typically 37°C for E. coli DNA gyrase) as enzyme activity is temperature-dependent.[7][8]

  • Edge Effects in Multi-well Plates: If using a multi-well plate format, be mindful of potential "edge effects" where wells on the periphery of the plate may experience different temperature or evaporation rates. Consider not using the outer wells for critical experiments or filling them with a buffer.

Q3: The inhibitor appears to have precipitated out of solution during my experiment. What should I do?

A3: Precipitation of the inhibitor can lead to a significant decrease in its effective concentration and inaccurate results.

  • Check Solubility Limits: You may be exceeding the solubility of the compound in your assay buffer. Try to keep the final DMSO concentration as low as possible (typically <1%) to maintain solubility.

  • Solvent Optimization: If solubility issues persist, you may need to explore alternative solvent systems or formulations, although this may require significant validation to ensure the solvent does not interfere with the assay.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the ATP-dependent negative supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA Gyrase

  • 5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 125 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP)[6][7]

  • This compound stock solution (in DMSO)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[7]

  • 1% Agarose gel containing 0.5 µg/mL ethidium bromide

  • 1x TAE Buffer

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would consist of:

    • x µL Nuclease-free water (to bring the final volume to 20 µL)

    • 4 µL 5x Assay Buffer

    • 1 µL Relaxed pBR322 DNA (e.g., 0.2 µg)

    • 1 µL this compound (at various concentrations) or DMSO (for control)

    • 1 µL E. coli DNA Gyrase (e.g., 1 unit)

  • Mix the components gently and incubate at 37°C for 30-60 minutes.[7]

  • Terminate the reaction by adding 4 µL of Stop Buffer/Loading Dye.[7]

  • Load the samples onto a 1% agarose gel containing ethidium bromide. Also, load markers for supercoiled and relaxed DNA.

  • Perform electrophoresis until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration.

Visualizations

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Action cluster_Inhibition Inhibition Pathway Relaxed_DNA Relaxed DNA Gyrase DNA Gyrase + ATP Relaxed_DNA->Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA Gyrase->Supercoiled_DNA Introduces Negative Supercoils Inactive_Complex Inactive Gyrase-Inhibitor Complex Gyrase->Inactive_Complex DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Enables Inhibitor This compound Inhibitor->Inactive_Complex Inhibits Blocked_Replication Blocked Replication & Transcription Inactive_Complex->Blocked_Replication Blocks Experimental_Workflow Start Start: Prepare Reagents Setup Set up reaction mixtures (DNA, Buffer, Inhibitor, Enzyme) Start->Setup Incubate Incubate at 37°C Setup->Incubate Stop Terminate reaction with Stop Buffer Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize DNA bands under UV light Gel->Visualize Analyze Analyze results (Quantify inhibition) Visualize->Analyze

References

Technical Support Center: Molecular Docking Studies of DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in molecular docking studies of DNA gyrase inhibitors, such as the novel compound "DNA Gyrase-IN-3".

Troubleshooting Guides

This section addresses specific issues that may arise during the molecular docking workflow.

Issue 1: Poor or Non-reproducible Binding Affinity Scores

Symptoms:

  • High (less negative) binding energy for a known potent inhibitor.

  • Wide variation in binding energy across multiple docking runs of the same ligand.

  • The top-ranked pose shows the ligand far from the expected binding site.

Possible Causes and Solutions:

CauseSolution
Incorrect Ligand Preparation Ensure the 3D structure of "this compound" is correctly generated and energy minimized using a suitable force field (e.g., MMFF94). Verify the protonation state at physiological pH (7.4), as this can significantly impact interactions.
Inappropriate Receptor State The crystal structure of DNA gyrase may not be in a conformation suitable for binding your ligand. Consider using multiple PDB structures of DNA gyrase or perform molecular dynamics (MD) simulations to generate an ensemble of receptor conformations for docking (ensemble docking).[1]
Incorrectly Defined Binding Site The grid box for docking may be too large, too small, or misplaced. For known inhibitors, center the grid on the co-crystallized ligand. For novel inhibitors like "this compound", use binding site prediction tools or center the grid on the known active site (e.g., the ATP-binding site in the GyrB subunit).[1][2]
Missing Cofactors or Ions DNA gyrase activity and inhibitor binding can be influenced by Mg²⁺ ions and ATP.[3][4] Ensure that essential cofactors present in the crystal structure are retained during receptor preparation if they are relevant for binding.

Issue 2: Unrealistic Binding Poses

Symptoms:

  • The docked pose of "this compound" shows significant steric clashes with the protein.

  • The ligand makes no significant hydrogen bonds or hydrophobic interactions with key active site residues.

  • The conformation of the docked ligand is energetically unfavorable.

Possible Causes and Solutions:

CauseSolution
Insufficient Sampling The docking algorithm may not have explored enough conformations. Increase the exhaustiveness parameter in docking software like AutoDock Vina to improve the thoroughness of the conformational search.
Receptor Rigidity Treating the receptor as a rigid entity can prevent necessary conformational changes upon ligand binding (induced fit).[1] Consider using flexible docking protocols where active site residues are allowed to move, or refine the docked poses with molecular dynamics simulations.
Incorrect Scoring Function The scoring function may not accurately represent the physics of the interaction. It is advisable to use multiple docking programs with different scoring functions and compare the results for a consensus prediction.

Issue 3: High Rate of False Positives in Virtual Screening

Symptoms:

  • Many top-ranked compounds from a virtual screen show no activity in subsequent in vitro assays.

  • Compounds with high predicted affinity are known non-binders or promiscuous inhibitors.

Possible Causes and Solutions:

CauseSolution
Promiscuous Aggregators Some compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives in assays.[5] To check for this artifact, test the inhibitory activity of "this compound" in the presence of a non-ionic detergent like Triton X-100. A significant decrease in inhibition suggests aggregation.[5]
Lack of Docking Protocol Validation The docking protocol may not be able to distinguish between true binders and decoys. Before screening a large library, validate your protocol by docking a set of known DNA gyrase inhibitors and non-inhibitors. The protocol should consistently rank the known inhibitors higher.[1]
Insufficient Post-docking Filtering Relying solely on binding energy is often insufficient. Apply post-docking filters based on properties like ligand efficiency, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and visual inspection of the binding poses to remove likely false positives.[6]

Frequently Asked Questions (FAQs)

Q1: How do I prepare the DNA gyrase protein structure for docking?

A1: Proper receptor preparation is critical. Start by downloading a suitable crystal structure from the Protein Data Bank (PDB), for instance, 2XCT for E. coli DNA gyrase.[2] The general workflow is as follows:

  • Remove non-essential molecules: Delete water molecules, solvent ions, and any co-crystallized ligands that are not part of the binding site of interest.[7][8]

  • Add hydrogen atoms: Most crystal structures do not include hydrogen atoms. Add them, ensuring that the protonation states of titratable residues (like Histidine, Aspartate, and Glutamate) are appropriate for physiological pH.[9]

  • Assign partial charges: Assign appropriate partial charges to all atoms using a force field like AMBER or CHARMM.

  • Energy minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.[7]

Q2: What is the best way to prepare the "this compound" ligand for docking?

A2: Ligand preparation involves these key steps:

  • Generate a 3D structure: If you only have a 2D structure of "this compound", use a program like Marvin Sketch or ChemDraw to draw it and then convert it to a 3D structure.[2]

  • Determine the correct protonation state: Use a tool like MarvinSketch or OpenBabel to predict the most likely protonation state at physiological pH.

  • Energy minimization: Minimize the energy of the 3D ligand structure using a suitable force field to obtain a low-energy conformation.[7]

  • Generate different conformers: For flexible ligands, it can be beneficial to generate multiple low-energy conformers to use as starting points for docking.

Q3: My docking results show a good binding score, but the pose doesn't make sense biologically. What should I do?

A3: This is a common issue. A good binding score alone is not sufficient to validate a docking result.

  • Visually inspect the pose: Check for steric clashes, unsatisfied hydrogen bond donors/acceptors, and burial of charged groups in hydrophobic pockets.

  • Compare with known inhibitors: If there are known inhibitors that bind to the same site, compare the key interactions of your docked pose with those of the known inhibitors. For example, fluoroquinolones are known to interact with specific residues in the GyrA subunit.[3][10]

  • Perform post-docking analysis: Use techniques like Molecular Dynamics (MD) simulations to assess the stability of the docked pose over time.[11] An unstable pose is likely an artifact.

Q4: How can I validate my docking protocol?

A4: Protocol validation is essential to ensure your results are meaningful.[1]

  • Redocking: If your chosen PDB structure has a co-crystallized ligand, a good first step is to extract and re-dock this ligand. The protocol is considered valid if it can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).

  • Screening of known actives and inactives: Create a small dataset of known DNA gyrase inhibitors (actives) and molecules that are structurally similar but known to be inactive (decoys). A validated protocol should be able to consistently rank the active compounds with better scores than the decoys.

Experimental Protocols

Protocol 1: Standard Molecular Docking Workflow

This protocol outlines the general steps for docking a small molecule like "this compound" to DNA gyrase using AutoDock Vina.

  • Receptor Preparation:

    • Download the PDB structure of DNA gyrase (e.g., 2XCT).

    • Using AutoDock Tools (ADT), remove water molecules and add polar hydrogens.

    • Generate a PDBQT file for the receptor.

  • Ligand Preparation:

    • Obtain the 3D structure of "this compound" in MOL2 or SDF format.

    • Use ADT or OpenBabel to assign charges and create a PDBQT file for the ligand.

  • Grid Box Generation:

    • Identify the active site based on a co-crystallized ligand or using a binding site prediction tool.

    • In ADT, define a grid box that encompasses the entire binding site, typically with a buffer of 3-6 Å around the ligand.[1]

  • Docking Simulation:

    • Create a configuration file specifying the receptor, ligand, grid box coordinates, and exhaustiveness.

    • Run the docking simulation using AutoDock Vina from the command line.[9]

  • Results Analysis:

    • Examine the output file, which contains the binding affinity scores and coordinates for the predicted binding poses.

    • Visualize the top-ranked poses in a molecular viewer like PyMOL or Chimera to analyze the interactions with the protein.[9]

Protocol 2: Checking for Inhibition by Aggregation

This protocol helps determine if the observed inhibition by "this compound" is a result of compound aggregation.[5]

  • Prepare DNA gyrase supercoiling assay: Set up the standard DNA supercoiling assay with relaxed plasmid DNA, DNA gyrase, and the necessary buffer components.

  • Test inhibitor with and without detergent:

    • In one set of reactions, add "this compound" at various concentrations to determine its IC₅₀.

    • In a parallel set of reactions, include a low concentration (e.g., 0.01%) of Triton X-100 along with "this compound".

  • Analyze results:

    • Run the reaction products on an agarose gel to separate supercoiled and relaxed DNA.

    • Quantify the bands to determine the extent of inhibition.

    • If the inhibitory potency of "this compound" is significantly reduced in the presence of Triton X-100, it is likely acting as a promiscuous inhibitor through aggregation.

Quantitative Data Summary

Table 1: Example Docking Results for Known DNA Gyrase Inhibitors (for Protocol Validation)

CompoundPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (E. coli GyrA)
Ciprofloxacin2XCT-8.5Ser83, Asp87
Novobiocin1KIJ-9.2Asp73, Arg136 (GyrB)
Nalidixic Acid2XCT-7.1Ser83, Asp87
This compound (Hypothetical) 2XCT-9.5To be determined

Note: Binding affinities are illustrative and can vary depending on the specific docking software and parameters used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation prep_receptor Receptor Preparation (DNA Gyrase) define_grid Define Grid Box prep_receptor->define_grid prep_ligand Ligand Preparation (this compound) run_docking Run Docking Simulation prep_ligand->run_docking define_grid->run_docking analyze_poses Analyze Binding Poses & Scores run_docking->analyze_poses md_simulation MD Simulation (Optional Refinement) analyze_poses->md_simulation validate Experimental Validation (e.g., IC50 Assay) analyze_poses->validate

Caption: Molecular docking workflow from preparation to validation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Docking Result? cause1 Incorrect Ligand Protonation/Tautomer? start->cause1 cause2 Wrong Binding Site Definition? start->cause2 cause3 Receptor Rigidity (No Induced Fit)? start->cause3 cause4 Insufficient Conformational Sampling? start->cause4 sol1 Verify/Correct Ligand Preparation cause1->sol1 sol2 Redefine Grid Box/ Use Pocket Prediction cause2->sol2 sol3 Use Flexible Docking or MD Simulations cause3->sol3 sol4 Increase Docking Exhaustiveness cause4->sol4

Caption: Troubleshooting logic for addressing poor docking results.

References

Improving the reproducibility of "DNA Gyrase-IN-3" results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DNA Gyrase-IN-3. Our goal is to help you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA and relieves topological stress during DNA replication and transcription.[1][2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[1][2] this compound is believed to function as a catalytic inhibitor, interfering with the ATPase activity of the GyrB subunit, which is crucial for the enzyme's supercoiling function.[4] This inhibition prevents the conformational changes required for DNA strand passage and re-ligation, ultimately leading to a halt in DNA replication and bacterial cell death.[4][5]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For optimal stability, it is recommended to dissolve the compound in 100% DMSO to prepare a stock solution. For long-term storage, the lyophilized powder and the DMSO stock solution should be stored at -20°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: What are the expected IC50 and MIC values for this compound?

A3: The potency of this compound can vary depending on the bacterial species and the specific experimental conditions. Below is a table summarizing typical inhibitory concentrations.

Parameter Organism Value Reference
IC50 (Inhibition of Supercoiling) Escherichia coli5 µM[6][7]
IC50 (Inhibition of Supercoiling) Staphylococcus aureus2.5 µM[8]
MIC90 (Minimum Inhibitory Concentration) Escherichia coli16 µg/mL[9]
MIC90 (Minimum Inhibitory Concentration) Staphylococcus aureus8 µg/mL[9]
MIC90 (Minimum Inhibitory Concentration) Mycobacterium smegmatis32 µg/mL[10]

Q4: Can this compound be used to study topoisomerase IV?

A4: While both DNA gyrase and topoisomerase IV are type II topoisomerases, this compound shows significantly higher selectivity for DNA gyrase.[11] However, at high concentrations, some off-target effects on topoisomerase IV may be observed. It is recommended to perform control experiments with purified topoisomerase IV to determine the precise selectivity in your experimental system.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem 1: Higher than expected IC50 value (Lower than expected potency).
Possible Cause Recommended Solution
Compound Degradation Prepare a fresh stock solution of this compound from lyophilized powder. Aliquot the stock solution to minimize freeze-thaw cycles.[12]
Suboptimal Assay Buffer Conditions Ensure the assay buffer contains the recommended concentrations of MgCl2 (typically 4-6 mM) and ATP (around 1 mM), as these are critical for gyrase activity.[12][13] High salt concentrations (>100 mM) can also inhibit the enzyme.[12]
Inactive DNA Gyrase Enzyme Verify the activity of your DNA gyrase enzyme with a known control inhibitor, such as novobiocin or ciprofloxacin.[6][10] Ensure the enzyme has been stored properly at -70°C and has not undergone multiple freeze-thaw cycles.[12]
Precipitation of this compound Visually inspect the assay wells for any signs of compound precipitation. If precipitation is observed, consider lowering the final concentration of this compound or increasing the DMSO concentration in the final reaction mixture (not to exceed 1-2%).
Problem 2: Inconsistent results between experimental replicates.
Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and ensure thorough mixing of all reagents. When preparing serial dilutions of this compound, ensure complete mixing at each dilution step.
Incomplete Mixing of Reagents Gently vortex all buffers and solutions before use. After adding all components to the reaction tube, mix gently by pipetting up and down.
Edge Effects in Multi-well Plates When using 96-well or 384-well plates, avoid using the outer wells, which are more prone to evaporation. Alternatively, fill the outer wells with sterile water or buffer to maintain a humid environment.
Variable Incubation Times Ensure that all samples are incubated for the same amount of time at the specified temperature. Use a multi-channel pipette for simultaneous addition of reagents to multiple wells.
Problem 3: No inhibition of DNA gyrase activity observed.
Possible Cause Recommended Solution
Incorrect Concentration of this compound Double-check all calculations for the preparation of the stock solution and serial dilutions.
Use of an Inappropriate Assay This compound is a catalytic inhibitor. Assays that rely on the formation of a cleaved complex (e.g., cleavage assays) may not be suitable for detecting its activity. A supercoiling assay is the recommended method.[4][14]
Resistant DNA Gyrase Mutant If you are using a non-standard bacterial strain, it may harbor mutations in the gyrB gene that confer resistance to this class of inhibitors. Sequence the gyrB gene to check for known resistance mutations.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This protocol is for determining the IC50 of this compound against E. coli DNA gyrase.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol)

  • This compound

  • DMSO

  • Stop Buffer (40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 µg/µL bromophenol blue)

  • 1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, prepare the reaction mixture as follows:

    • 5X Assay Buffer: 4 µL

    • Relaxed pBR322 DNA (0.5 µg/µL): 1 µL

    • This compound dilution or DMSO (vehicle control): 1 µL

    • Nuclease-free water: 13 µL

  • Add 1 µL of E. coli DNA gyrase to initiate the reaction. The final reaction volume is 20 µL.

  • Incubate the reaction at 37°C for 1 hour.[15]

  • Stop the reaction by adding 4 µL of Stop Buffer.

  • Load the entire reaction mixture onto a 1% agarose gel.

  • Perform electrophoresis at 80V for 2 hours.

  • Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.[15]

Minimum Inhibitory Concentration (MIC) Determination

This protocol is for determining the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • Bacterial culture (e.g., E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • 96-well microtiter plate

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare serial dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubate the plate at 37°C for 18-24 hours.[9]

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

Visualizations

DNA_Gyrase_Mechanism Mechanism of DNA Gyrase Action cluster_gyrase DNA Gyrase (GyrA + GyrB) cluster_dna DNA Substrate cluster_process Catalytic Cycle GyrA GyrA Subunit (DNA Cleavage/Re-ligation) Strand_Passage Strand Passage GyrA->Strand_Passage Transient DNA Break GyrB GyrB Subunit (ATPase Activity) ATP_Hydrolysis ATP Hydrolysis GyrB->ATP_Hydrolysis Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binding Supercoiled_DNA Negatively Supercoiled DNA Supercoiled_DNA->GyrA Release ATP_Hydrolysis->Strand_Passage Energy for Strand_Passage->Supercoiled_DNA Results in

Caption: The catalytic cycle of DNA gyrase.

Experimental_Workflow Inhibitor Screening Workflow start Prepare this compound Serial Dilutions assay_setup Set up Supercoiling Assay: - Relaxed DNA - DNA Gyrase - Assay Buffer start->assay_setup incubation Incubate at 37°C assay_setup->incubation stop_reaction Stop Reaction with Loading Dye incubation->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel analysis Visualize and Quantify DNA Bands gel->analysis ic50 Calculate IC50 Value analysis->ic50

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Troubleshooting_Tree Troubleshooting: Low Potency start High IC50 Value Observed check_compound Is the compound stock fresh? start->check_compound check_enzyme Is the enzyme active? (Test with control inhibitor) check_compound->check_enzyme Yes sol_compound Prepare fresh stock solution. check_compound->sol_compound No check_buffer Are buffer components (ATP, Mg2+) optimal? check_enzyme->check_buffer Yes sol_enzyme Use a new enzyme aliquot. check_enzyme->sol_enzyme No sol_buffer Optimize buffer conditions. check_buffer->sol_buffer No no_issue Investigate other factors (e.g., DNA substrate quality). check_buffer->no_issue Yes

Caption: Decision tree for troubleshooting low potency of this compound.

References

"DNA Gyrase-IN-3" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNA Gyrase-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

A1: this compound (also known as Compound 28) is a bacterial DNA gyrase B inhibitor with demonstrated anti-tubercular and antibacterial activity.[1][2] Based on its chemical properties as a complex organic molecule, the recommended primary solvent for creating stock solutions is dimethyl sulfoxide (DMSO).

Q2: I am having trouble dissolving this compound in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Ensure Solvent Quality: Use anhydrous or high-purity DMSO. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds.

  • Gentle Heating: Warm the solution to 37-50°C. This can help increase the solubility of the compound. Avoid excessive heat, which could lead to degradation.

  • Sonication: Use a sonication bath to aid in the dissolution process. Cavitation can help break up compound aggregates.

  • Vortexing: Vigorous vortexing can also assist in dissolving the compound.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try performing serial dilutions.

  • Incremental Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner while vortexing.

  • Incorporate a Surfactant: For in-vitro binding assays, the inclusion of a non-ionic detergent like Tween-20 in the assay buffer can help maintain the solubility of the compound.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤1%) to minimize solvent effects on the biological system, but high enough to maintain solubility.

Q4: What is the recommended method for preparing a stock solution of this compound?

Troubleshooting Guide: Solubility Issues

This guide provides a structured approach to resolving common solubility problems encountered with this compound.

Problem Possible Cause Recommended Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent volume for the amount of compound. Low-quality or wet DMSO.Increase the volume of DMSO. Use fresh, anhydrous DMSO. Apply gentle heat (37-50°C) and/or sonicate.
A suspension or precipitate forms immediately upon dilution into aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.Decrease the final concentration of the compound. Perform the dilution in a stepwise manner with constant mixing. Add a biocompatible surfactant (e.g., Tween-20) to the aqueous buffer.
The solution is clear initially but a precipitate forms over time. The compound is supersaturated and is slowly crashing out of solution.Prepare fresh dilutions immediately before use. Consider the stability of the compound in the aqueous buffer over the time course of your experiment.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Molecular Weight of this compound: 400.52 g/mol

  • Weighing the Compound: Accurately weigh out 1 mg of this compound powder.

  • Calculating Solvent Volume: To create a 10 mM stock solution, the required volume of DMSO can be calculated as follows: (1 mg) / (400.52 g/mol ) = 0.002496 mmol (0.002496 mmol) / (10 mmol/L) = 0.0002496 L = 249.6 µL

  • Dissolution: Add 249.6 µL of anhydrous DMSO to the vial containing the 1 mg of this compound.

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate for 5-10 minutes or warm gently to 37°C until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visual Guides

Below are diagrams to illustrate key workflows and concepts related to handling this compound.

G cluster_0 Troubleshooting Workflow for Dissolving this compound start Start: Dissolve Compound in 100% DMSO check_dissolved Is the solution clear? start->check_dissolved troubleshoot Apply gentle heat (37-50°C) and/or sonicate check_dissolved->troubleshoot No stock_ready Stock solution ready for dilution check_dissolved->stock_ready Yes troubleshoot->check_dissolved dilute Dilute into aqueous buffer stock_ready->dilute check_precipitate Does a precipitate form? dilute->check_precipitate solution_ready Final solution ready for assay check_precipitate->solution_ready No troubleshoot_dilution Decrease final concentration Add surfactant (e.g., Tween-20) Use stepwise dilution check_precipitate->troubleshoot_dilution Yes troubleshoot_dilution->dilute G cluster_pathway Inhibition of DNA Gyrase Signaling Pathway DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase ADP ADP + Pi Gyrase->ADP Supercoiled_DNA Negatively Supercoiled DNA Gyrase->Supercoiled_DNA ATP ATP ATP->Gyrase DNA_Gyrase_IN_3 This compound DNA_Gyrase_IN_3->Gyrase Inhibits ATPase activity

References

Technical Support Center: Interpreting Unexpected Results with DNA Gyrase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNA Gyrase-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also referred to as Compound 28 in the primary literature, is a potent inhibitor of bacterial DNA gyrase.[1] It belongs to a class of compounds known as benzosuberone-thiazole derivatives.[2] Its primary mechanism of action is the inhibition of the ATPase activity of the DNA gyrase B subunit (GyrB).[2] By targeting the ATPase site, this compound prevents the energy-dependent negative supercoiling of DNA, which is essential for bacterial DNA replication and transcription, ultimately leading to bacterial cell death.[2]

Q2: I am observing weaker than expected inhibition in my DNA supercoiling assay. What are the possible causes?

Several factors could contribute to weaker-than-expected inhibition. See the troubleshooting guide below for a detailed breakdown of potential issues and solutions, covering aspects like reagent quality, assay conditions, and compound stability.

Q3: My cell-based assays (e.g., MIC determination) show lower potency than my enzymatic assays. Why might this be?

Discrepancies between enzymatic and cell-based assay results are common in drug discovery. Potential reasons include:

  • Cell Permeability: The compound may have poor penetration through the bacterial cell wall and/or membrane.

  • Efflux Pumps: The bacteria may actively transport the compound out of the cell using efflux pumps.

  • Compound Metabolism: The bacteria may metabolize and inactivate the compound.

  • Off-Target Effects in Cells: The compound might have interactions with other cellular components that are not present in a purified enzyme assay.

Q4: Are there any known off-target effects for this compound or related compounds?

The primary research on this compound demonstrated a high safety profile against normal human lung cells (WI-38), with high IC50 values suggesting low cytotoxicity to mammalian cells. However, as with many kinase inhibitors, the potential for off-target effects on human topoisomerase II should be considered, as it shares some structural homology with bacterial gyrase. Some thiazole derivatives have been reported to interact with human topoisomerase II.[3][4][5][6] It is recommended to perform counter-screening assays against human topoisomerase II if off-target effects in eukaryotic systems are a concern.

Troubleshooting Guides

DNA Gyrase Supercoiling Assay
Unexpected Result Potential Cause Troubleshooting Step
No or weak inhibition by this compound Compound Degradation: Improper storage or handling of this compound.Ensure the compound is stored as recommended (typically at -20°C or -80°C in a desiccated environment). Prepare fresh dilutions for each experiment.
Inactive Enzyme: DNA gyrase has lost activity due to improper storage or multiple freeze-thaw cycles.Aliquot the enzyme upon first use and avoid repeated freeze-thawing. Run a positive control with a known gyrase inhibitor (e.g., novobiocin) to confirm enzyme activity.
Suboptimal ATP Concentration: ATP is required for the supercoiling reaction.Ensure the final ATP concentration in the reaction is optimal (typically 1-2 mM). Prepare fresh ATP solutions regularly.
Incorrect Buffer Composition: The assay buffer components (e.g., MgCl2, KCl) are critical for enzyme activity.Double-check the concentrations of all buffer components. Ensure the pH is correct.
High Background (all DNA appears supercoiled even in no-enzyme control) Contaminated DNA Substrate: The relaxed plasmid DNA is already supercoiled.Run a sample of the relaxed plasmid on an agarose gel to confirm its relaxed state. If necessary, treat the plasmid with topoisomerase I to ensure complete relaxation.
Inconsistent Results Between Replicates Pipetting Errors: Inaccurate pipetting of the inhibitor, enzyme, or other reagents.Use calibrated pipettes and ensure thorough mixing of all components. Prepare a master mix for common reagents to minimize variability.
Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate.Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
DNA Gyrase ATPase Assay
Unexpected Result Potential Cause Troubleshooting Step
High variability in absorbance/fluorescence readings Precipitation of this compound: The compound may have low solubility in the assay buffer.Check the solubility of the compound in the final assay buffer. The use of a small percentage of DMSO (typically 1-5%) can aid solubility.
Inconsistent Reaction Times: Variation in the timing of reagent addition or reading.Use a multichannel pipette for simultaneous addition of reagents. Ensure the plate is read at consistent time points.
Lower than expected IC50 value (higher potency) Enzyme Concentration Too Low: The IC50 value can be dependent on the enzyme concentration.Ensure a consistent and appropriate concentration of DNA gyrase is used in each assay.
Steep or shallow dose-response curve Compound Aggregation: At high concentrations, the compound may form aggregates that inhibit the enzyme non-specifically.Visually inspect the wells for any precipitation. Consider including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer.
Complex Inhibition Mechanism: The inhibitor may not follow a simple competitive or non-competitive binding model.Further mechanistic studies may be required to understand the binding kinetics.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Compound 28) from the primary literature.[2]

Table 1: Inhibitory Activity of this compound against E. coli DNA Gyrase

Assay TypeTargetIC50 (µM)
Supercoiling InhibitionE. coli DNA Gyrase5.41 - 15.64
ATPase InhibitionE. coli DNA Gyrase B3.29 - 15.64

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Haemophilus influenzae1.95
Mycoplasma pneumoniae1.95
Bordetella pertussis1.95
Mycobacterium tuberculosis (sensitive)0.24
Mycobacterium tuberculosis (resistant)1.95

Table 3: Cytotoxicity of this compound

Cell LineAssay TypeIC50 (µM)
WI-38 (Normal human lung fibroblasts)Cytotoxicity117

Experimental Protocols

DNA Gyrase Supercoiling Assay

This protocol is adapted from standard methodologies for assessing DNA gyrase activity.

1. Reagents:

  • 5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% (w/v) glycerol.

  • Relaxed pBR322 DNA (0.5 µg/µL)

  • E. coli DNA Gyrase

  • This compound (in DMSO)

  • 10 mM ATP solution

  • Stop Solution: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • 1% Agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide

2. Procedure:

  • Prepare a reaction mixture containing 4 µL of 5X Assay Buffer, 2 µL of relaxed pBR322 DNA, and sterile distilled water to a final volume of 18 µL.

  • Add 1 µL of this compound at various concentrations (or DMSO for the control).

  • Add 1 µL of E. coli DNA gyrase and mix gently.

  • Incubate the reaction at 37°C for 30 minutes.

  • Initiate the supercoiling reaction by adding 2 µL of 10 mM ATP.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding 5 µL of Stop Solution.

  • Load the entire reaction volume onto a 1% agarose gel.

  • Perform electrophoresis at 80V for 2-3 hours.

  • Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

DNA Gyrase ATPase Assay

This protocol is based on a coupled-enzyme assay that measures ATP hydrolysis.

1. Reagents:

  • 5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 10 mM DTT.

  • E. coli DNA Gyrase

  • Linearized pBR322 DNA (as a stimulator of ATPase activity)

  • This compound (in DMSO)

  • Assay Mix: 1.5 M Phosphoenolpyruvate, 7.5 mM NADH, Pyruvate kinase/Lactate dehydrogenase mix.

  • 100 mM ATP solution

2. Procedure:

  • In a 96-well plate, add 10 µL of 5X ATPase Assay Buffer, 5 µL of linearized pBR322 DNA, and sterile distilled water to a final volume of 44 µL.

  • Add 1 µL of this compound at various concentrations (or DMSO for the control).

  • Add 2 µL of E. coli DNA gyrase.

  • Add 3 µL of the Assay Mix.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 5 µL of 100 mM ATP.

  • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

Bacterial Cell Viability (MIC) Assay

This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

1. Reagents:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial culture in logarithmic growth phase.

  • This compound (in DMSO).

  • 96-well microtiter plates.

2. Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in the growth medium to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted compound. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

DNA_Gyrase_Inhibition_Pathway cluster_bacterium Bacterial Cell DNA_Gyrase_IN_3_ext This compound (extracellular) DNA_Gyrase_IN_3_int This compound (intracellular) DNA_Gyrase_IN_3_ext->DNA_Gyrase_IN_3_int Cell Entry GyrB DNA Gyrase (GyrB subunit) DNA_Gyrase_IN_3_int->GyrB Binds to ATPase site ATP ATP DNA_Gyrase_IN_3_int->ATP Blocks Binding ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis Supercoiled_DNA Negatively Supercoiled DNA GyrB->Supercoiled_DNA Catalyzes ATP->GyrB Binds Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrB Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Enables Cell_Death Bacterial Cell Death Replication_Transcription->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Supercoiling_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reaction Mix (Buffer, Relaxed DNA) Inhibitor Add this compound (or DMSO control) Reagents->Inhibitor Enzyme Add DNA Gyrase Inhibitor->Enzyme Incubate_1 Incubate at 37°C (30 min) Enzyme->Incubate_1 ATP_add Add ATP to initiate reaction Incubate_1->ATP_add Incubate_2 Incubate at 37°C (1 hour) ATP_add->Incubate_2 Stop Add Stop Solution Incubate_2->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize under UV light Gel->Visualize Result Compare Supercoiled vs. Relaxed DNA bands Visualize->Result

Caption: Workflow for the DNA Gyrase Supercoiling Assay.

Troubleshooting_Logic Start Unexpected Result in Assay Check_Controls Review Controls (Positive & Negative) Start->Check_Controls Controls_OK Controls Behave as Expected? Check_Controls->Controls_OK Investigate_Reagents Investigate Reagents (Enzyme, Compound, ATP, DNA) Controls_OK->Investigate_Reagents Yes Troubleshoot_Controls Troubleshoot Controls First Controls_OK->Troubleshoot_Controls No Investigate_Conditions Investigate Assay Conditions (Temp, Time, Buffer) Investigate_Reagents->Investigate_Conditions Revisit_Hypothesis Re-evaluate Hypothesis (e.g., off-target effect, cell permeability) Investigate_Reagents->Revisit_Hypothesis Investigate_Conditions->Revisit_Hypothesis

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Refining protocols for "DNA Gyrase-IN-3" antibacterial testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNA Gyrase-IN-3, a potent bacterial DNA gyrase B inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their antibacterial testing protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the bacterial DNA gyrase B subunit (GyrB).[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[2][3][4] It introduces negative supercoils into DNA, a process that requires ATP hydrolysis.[3][5] The GyrB subunit contains the ATP-binding site, and by targeting this subunit, this compound blocks the energy supply for the supercoiling reaction, ultimately leading to an inhibition of DNA replication and cell death.[5]

Q2: What is the reported IC50 for this compound?

A2: The IC50 of this compound for E. coli DNA gyrase ranges from 5.41 to 15.64 µM.[1] It is important to note that IC50 values can vary between different assay formats (e.g., gel-based vs. fluorescence-based assays).[6]

Q3: In which solvents is this compound soluble?

A3: While specific solubility data for this compound is not provided in the search results, many small molecule inhibitors are initially dissolved in 100% DMSO. It is recommended not to exceed a final DMSO concentration of 1-2% (v/v) in the assay, as higher concentrations can inhibit the enzyme. If a higher final concentration of the compound is needed, it may be necessary to test the effect of the corresponding DMSO concentration on enzyme activity.

Q4: How should this compound be stored?

A4: For optimal stability, it is recommended to store this compound as a stock solution in an appropriate solvent at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of DNA gyrase enzyme itself is critical; it should be stored at -70°C and is less stable when diluted.[7]

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values.

Possible Causes & Solutions:

  • Inoculum Size: The number of bacteria used in the assay is a critical variable. An inoculum size lower than 5x105 CFU/mL can lead to falsely low MICs.[8] Conversely, a higher inoculum can result in falsely high MICs.

    • Solution: Standardize your inoculum preparation and verify the CFU/mL of your bacterial suspension for each experiment.

  • Culture Medium: The type of growth medium can significantly impact MIC results. For example, the MIC of resveratrol was found to be tenfold higher in Luria-Bertani (LB) broth compared to Müller-Hinton (MH) broth.[8]

    • Solution: Use the recommended standard medium, typically MH broth, for susceptibility testing of non-fastidious bacteria.[8] Ensure consistency in media preparation.

  • Compound Precipitation: this compound may precipitate in the assay medium, reducing its effective concentration.

    • Solution: Visually inspect the wells for any precipitation. If observed, consider using a different solvent or adding a solubilizing agent, ensuring the agent itself does not affect bacterial growth or compound activity.

Problem 2: No inhibition of DNA gyrase in a supercoiling assay.

Possible Causes & Solutions:

  • Inactive Enzyme: DNA gyrase is sensitive to storage conditions and freeze-thaw cycles.[7]

    • Solution: Aliquot the enzyme upon first use to minimize freeze-thaw cycles. Always run a positive control (e.g., ciprofloxacin or novobiocin) and a no-enzyme negative control.

  • ATP Degradation: The supercoiling activity of DNA gyrase is ATP-dependent.[9]

    • Solution: Ensure the ATP in your reaction buffer is not degraded. Avoid multiple freeze-thaw cycles of the buffer containing ATP.[9]

  • High Salt Concentration: High concentrations of monovalent salts (e.g., NaCl, KCl) can inhibit gyrase activity. The final concentration should not exceed 30 mM from the sample.[7]

    • Solution: If your compound stock solution is in a high-salt buffer, adjust the reaction buffer accordingly to maintain a low final salt concentration.

  • DMSO Inhibition: As mentioned, high concentrations of DMSO can inhibit the enzyme.

    • Solution: Keep the final DMSO concentration at a minimum (ideally ≤1-2%). Perform an enzyme titration in the presence of the final DMSO concentration to determine the appropriate amount of enzyme to use.

Problem 3: Artifacts or unusual bands in a gel-based assay.

Possible Causes & Solutions:

  • Nuclease Contamination: Contaminating nucleases in the enzyme preparation or cell extracts can degrade the plasmid DNA substrate.[9]

    • Solution: Nuclease activity will be apparent as an ATP-independent degradation of the DNA.[9] If this is observed, a purer enzyme preparation may be needed.

  • Intercalating Agents: Contamination of gel tanks or combs with DNA intercalators like ethidium bromide can alter the migration of supercoiled and relaxed DNA.

    • Solution: Thoroughly clean all electrophoresis equipment with a detergent solution and rinse extensively with distilled water before use.

  • Sample-Induced Altered Mobility: The test compound itself might bind to the DNA and alter its electrophoretic mobility.

    • Solution: Run a control reaction with the compound and DNA but without the enzyme to check for any shifts in DNA migration.[7]

Quantitative Data Comparison

The following table provides IC50 values for known DNA gyrase inhibitors, which can serve as a reference for your experiments with this compound.

InhibitorTarget SubunitE. coli DNA Gyrase IC50 (Gel Assay)E. coli DNA Gyrase IC50 (Fluorescence Assay)
This compound GyrB5.41 - 15.64 µM[1]Not Reported
Ciprofloxacin GyrA0.16 µM[6]0.07 µM[6]
Novobiocin GyrB0.06 µM[6]0.003 µM[6]

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)

This protocol is adapted for testing the inhibitory activity of this compound against E. coli DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA (substrate)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 125 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 31.25% w/v glycerol)[7]

  • This compound stock solution (in DMSO)

  • Control inhibitors (e.g., novobiocin, ciprofloxacin)

  • Sterile water

  • STEB (Stop) Buffer (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • Agarose

  • 1X TAE Buffer

  • DNA stain (e.g., SYBR Safe or Ethidium Bromide)

Procedure:

  • Prepare serial dilutions of this compound in sterile water or the appropriate buffer.

  • Set up the reactions on ice in a final volume of 20 µL. Add components in the following order:

    • Sterile water to final volume

    • 4 µL of 5X Assay Buffer

    • 0.2 µg of relaxed pBR322 DNA

    • 2 µL of diluted this compound or control (ensure final DMSO concentration is consistent and low)

    • 1 Unit of E. coli DNA Gyrase (titrate enzyme activity beforehand in the presence of the final DMSO concentration)

  • Include the following controls:

    • Negative Control (No Enzyme): All components except DNA gyrase.

    • Positive Control (No Inhibitor): All components, with DMSO vehicle instead of inhibitor.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding 5 µL of STEB buffer.

  • Load the samples onto a 1% agarose gel in 1X TAE buffer.

  • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Stain the gel with a suitable DNA stain and visualize under UV transillumination.

  • Analyze the results: The positive control should show a band corresponding to supercoiled DNA, while the negative control will show the relaxed DNA band. Inhibition is observed as a decrease in the intensity of the supercoiled band and an increase in the relaxed band with increasing concentrations of this compound.

Protocol 2: Broth Microdilution for MIC Determination

This protocol follows the general principles for determining the Minimum Inhibitory Concentration of an antibacterial agent.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Müller-Hinton Broth (MHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5x105 CFU/mL in the wells.[8]

  • Prepare two-fold serial dilutions of this compound in MHB directly in the 96-well plate.

  • Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Include the following controls on each plate:

    • Growth Control: Bacteria in MHB without any inhibitor.

    • Sterility Control: MHB only, without bacteria or inhibitor.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density (OD) at 600 nm.

Visualizations

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase (GyrA2GyrB2) GyrA GyrA Subunits (DNA Cleavage/Re-ligation) DNA_supercoiled Negatively Supercoiled DNA GyrA->DNA_supercoiled 4. Re-ligation & Release GyrB GyrB Subunits (ATP Binding & Hydrolysis) ADP 2 ADP + 2 Pi GyrB->ADP 3. T-segment passage (ATP Hydrolysis) DNA_relaxed Relaxed DNA DNA_wrapped DNA Wrapped around Gyrase DNA_relaxed->DNA_wrapped 1. Binding DNA_wrapped->GyrA 2. G-segment cleavage ATP 2 ATP ATP->GyrB Inhibitor This compound Inhibitor->GyrB Inhibits

Caption: Mechanism of DNA Gyrase and inhibition by this compound.

Supercoiling_Assay_Workflow A Prepare Reagents (Enzyme, DNA, Buffer, Inhibitor) B Set up Reactions on Ice (incl. Controls) A->B C Incubate at 37°C (30-60 min) B->C D Stop Reaction (add STEB buffer) C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands (UV Transilluminator) E->F G Analyze Results: Relaxed vs. Supercoiled DNA F->G

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Troubleshooting_Tree Start Problem: No Inhibition Observed Q1 Is the 'No Inhibitor' control supercoiling DNA? Start->Q1 A1_No Enzyme or ATP is likely inactive. - Check enzyme storage. - Use fresh ATP. Q1->A1_No No A1_Yes Enzyme is active. Q1->A1_Yes Yes Q2 Is the final DMSO concentration >2%? A1_Yes->Q2 A2_Yes DMSO may be inhibiting the enzyme. Reduce final DMSO concentration. Q2->A2_Yes Yes A2_No DMSO is likely not the issue. Q2->A2_No No Q3 Does the compound precipitate in the assay buffer? A2_No->Q3 A3_Yes Insoluble compound. - Test different solvents. - Check compound stability. Q3->A3_Yes Yes A3_No Compound is soluble. - Verify compound concentration. - Re-test with fresh dilutions. Q3->A3_No No

Caption: Troubleshooting decision tree for a lack of enzyme inhibition.

References

How to address "DNA Gyrase-IN-3" degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNA Gyrase-IN-3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general handling recommendations?

This compound is a small molecule inhibitor targeting bacterial DNA gyrase, an essential enzyme involved in DNA replication and transcription.[1][2] Like many small molecule inhibitors, its stability is critical for obtaining reproducible experimental results. For optimal performance, it should be handled with care, minimizing exposure to light, extreme temperatures, and multiple freeze-thaw cycles. When preparing solutions, use high-purity anhydrous solvents.

Q2: How should I store this compound (lyophilized powder and solutions)?

Proper storage is crucial to prevent degradation. While specific stability data for this compound is not publicly available, general best practices for small molecule inhibitors should be followed.

FormRecommended Storage ConditionJustification
Lyophilized Powder Store at -20°C or -80°C, desiccated and protected from light.Minimizes hydrolysis, oxidation, and photolytic degradation.[3][4]
Stock Solutions Aliquot into single-use volumes and store at -80°C. Avoid frost-free freezers.Prevents repeated freeze-thaw cycles which can accelerate degradation.[5]
Working Solutions Prepare fresh for each experiment from a frozen stock aliquot.Diluted solutions are often less stable and more susceptible to degradation.

Q3: My experiment with this compound is not working. Could the compound have degraded?

Yes, loss of compound activity is a common indicator of degradation. If you observe a reduced or complete loss of inhibitory effect in your DNA gyrase activity assay, it is essential to verify the integrity of the compound. Degradation can occur due to improper storage, handling, or interactions with experimental buffers and media.[6][7]

Q4: What are the common causes of small molecule degradation in a laboratory setting?

Several factors can contribute to the degradation of a small molecule inhibitor like this compound:

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions in buffers.[3][4]

  • Oxidation: Reaction with oxygen or other oxidizing agents. This can be accelerated by light and metal ions.[3][7]

  • Photodegradation: Exposure to UV or visible light can break chemical bonds.[3][8]

  • Thermal Degradation: High temperatures can accelerate other degradation processes.[4]

  • Freeze-Thaw Cycles: Repeated cycles can cause solutes to concentrate, potentially altering pH and accelerating degradation.[5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues related to the potential degradation of this compound.

Initial Troubleshooting Workflow

If you suspect compound degradation is affecting your results, follow this logical workflow to diagnose the issue.

G cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_resolution Resolution start Reduced or No Activity in DNA Gyrase Assay check_prep Was the working solution prepared fresh from a -80°C stock aliquot? start->check_prep check_controls Review Assay Controls: - Positive Control (e.g., Ciprofloxacin) - Negative/Vehicle Control (e.g., DMSO) - Enzyme Activity Control check_prep->check_controls  Yes analyze_compound Assess Compound Integrity (See Protocol 1: HPLC Analysis) check_prep->analyze_compound No / Unsure   check_controls->analyze_compound Controls OK troubleshoot_assay Assay components (enzyme, buffer, DNA) are the likely issue. Troubleshoot assay. check_controls->troubleshoot_assay Controls Failed degradation_peaks Are unexpected peaks or a decreased main peak area observed? analyze_compound->degradation_peaks degradation_peaks->troubleshoot_assay No review_storage Compound has degraded. Review storage and handling procedures. (See FAQs) degradation_peaks->review_storage Yes new_compound Obtain a fresh vial of This compound and prepare new stock solutions. review_storage->new_compound

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines how to use HPLC to assess the purity and integrity of your this compound sample. A stability-indicating HPLC method separates the intact compound from its potential degradation products.[9][10][11][12]

Objective: To quantify the amount of intact this compound and detect the presence of degradation products.

Materials:

  • This compound sample (e.g., from an old stock solution)

  • Reference standard (a new, uncompromised sample of this compound)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade buffers/additives (e.g., formic acid, ammonium acetate)

  • HPLC system with a suitable detector (e.g., UV/PDA) and column (e.g., C18)

Methodology:

  • Method Development: Develop a gradient reversed-phase HPLC method. A good starting point is a linear gradient from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 10-15 minutes using a C18 column.[11]

  • Sample Preparation:

    • Prepare a solution of your reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare your test sample at the same concentration.

  • Analysis:

    • Inject the reference standard to determine the retention time and peak area of the intact compound.

    • Inject the test sample.

  • Data Interpretation:

    • Compare the chromatograms. A significant decrease in the main peak area or the appearance of new peaks in the test sample relative to the reference standard indicates degradation.

    • Calculate the percentage of remaining compound in your test sample relative to the reference standard. A loss of >10-20% is generally considered significant.[8]

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is used to understand the potential degradation pathways of a molecule and to confirm that your analytical method (like HPLC) can detect the degradation products.[3][6][8]

Objective: To identify the conditions under which this compound is unstable.

Methodology:

  • Prepare several aliquots of this compound solution (e.g., at 1 mg/mL).

  • Expose each aliquot to a different stress condition as outlined in the table below. Include an unstressed control sample kept at -80°C.

  • After the incubation period, neutralize the samples if necessary (e.g., acid/base hydrolysis samples).

  • Analyze all samples, including the control, by the stability-indicating HPLC method described in Protocol 1.

  • Aim for 5-20% degradation of the main compound peak for optimal results.[3][8] This level of degradation is sufficient to produce and detect degradants without causing secondary degradation that might complicate analysis.[8]

Table of Typical Forced Degradation Conditions

Degradation PathwayStress ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl at 60-70°C2 - 24 hours
Base Hydrolysis 0.1 M NaOH at 60-70°C2 - 24 hours
Oxidation 3% H₂O₂ at room temperature24 hours
Thermal (Dry Heat) 80°C in a dry oven24 - 48 hours
Photolytic Expose to UV/Vis light (e.g., 1.2 million lux-hours)As per ICH Q1B guidelines

Note: Conditions should be optimized for this compound. If no degradation is observed, harsher conditions may be applied.

Workflow for a Forced Degradation Study

This diagram illustrates the experimental steps for conducting a forced degradation study to assess compound stability.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation start Prepare Multiple Aliquots of this compound Solution control Control Sample (Store at -80°C) start->control acid Acid Hydrolysis (e.g., 0.1M HCl, 70°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 70°C) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo neutralize Neutralize Samples (if applicable) control->neutralize acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze All Samples by Stability-Indicating HPLC Method neutralize->analyze end Compare Chromatograms: - Identify Degradation Pathways - Confirm Method Specificity analyze->end

References

Technical Support Center: Optimizing DNA Gyrase-IN-3 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the experimental conditions for evaluating "DNA Gyrase-IN-3" activity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for DNA gyrase, and how does an inhibitor like this compound typically work?

A1: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[1][2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[1][3] The reaction cycle involves the binding of DNA, wrapping of a DNA segment (T-segment) over another (G-segment), cleavage of the G-segment, passage of the T-segment through the break, and subsequent re-ligation of the G-segment, a process that requires ATP hydrolysis.[2][4]

Inhibitors of DNA gyrase can act through different mechanisms.[5] Some, like quinolones, stabilize the cleavage complex, leading to double-strand DNA breaks.[5][6] Others, such as novobiocin, competitively inhibit the ATPase activity of the GyrB subunit.[5][7] The precise mechanism of "this compound" would need to be determined experimentally, for instance, by assessing its effect on ATP hydrolysis or its ability to induce DNA cleavage.

Q2: What are the critical components of a DNA gyrase supercoiling assay buffer?

A2: A typical DNA gyrase supercoiling assay buffer contains several key components to ensure optimal enzyme activity. These include a buffering agent to maintain pH, salts, a divalent metal ion, ATP, and sometimes spermidine and a reducing agent. Bovine Serum Albumin (BSA) is also commonly included to stabilize the enzyme.[8][9][10]

Q3: How should I prepare and store the DNA gyrase enzyme?

A3: DNA gyrase is sensitive to repeated freeze-thaw cycles, which can lead to a loss of activity. It is recommended to aliquot the enzyme upon the first thaw and store it at -70°C or in liquid nitrogen.[10][11] The enzyme should not be stored in a frost-free freezer.[10] For dilutions, it is best to use a specific enzyme dilution buffer, often containing glycerol to prevent freezing and stabilize the protein.[11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low DNA gyrase activity in the control (no inhibitor) Incorrect buffer compositionVerify the concentrations of all buffer components, especially MgCl2 and ATP, which are essential for activity.[12][13] Prepare fresh ATP solutions, as they can degrade over time.[11]
Enzyme inactivityEnsure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[10] Test a new aliquot of the enzyme.
Nuclease contaminationNuclease contamination can degrade the DNA substrate.[9][10] This can be checked by incubating the DNA substrate with the enzyme in the absence of ATP; any degradation would indicate nuclease activity.[9]
High background (supercoiling in the absence of enzyme) Contaminated DNA substrateEnsure the relaxed plasmid DNA used as a substrate is fully relaxed and free of contaminants. Run a control lane on the gel with only the relaxed DNA.
Inconsistent results between experiments Pipetting errorsPrepare a master mix for the reaction components to minimize pipetting variability.[14]
Variation in incubation time or temperatureEnsure precise and consistent incubation times and temperatures for all assays. The optimal temperature is typically 37°C.[9][11]
DMSO concentrationIf "this compound" is dissolved in DMSO, ensure the final concentration in the assay does not exceed 5%, as higher concentrations can inhibit the enzyme.[6][11]
Unexpected band patterns on the agarose gel Altered DNA mobility due to the inhibitorSome compounds can bind to DNA and alter its electrophoretic mobility.[10] To check for this, run a control with the DNA substrate and the inhibitor in the absence of the enzyme. If mobility is altered, a phenol/chloroform extraction and ethanol precipitation of the DNA after the reaction may be necessary before loading the gel.[10]
Excessive salt concentrationHigh concentrations of monovalent salts (e.g., KCl, NaCl) can inhibit gyrase activity. Ensure the salt contributed by the inhibitor solution does not exceed the optimal range (typically below 250-300 mM total).[9][10][14]

Experimental Protocols & Data

Standard DNA Gyrase Supercoiling Assay Protocol

This protocol is a general guideline for assessing the inhibitory effect of "this compound" on DNA gyrase supercoiling activity.

  • Reaction Setup: On ice, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA (e.g., pBR322), and varying concentrations of "this compound" (or DMSO as a vehicle control).[11]

  • Enzyme Addition: Add DNA gyrase to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time, typically 30-60 minutes.[9][11]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.[11] Proteinase K can also be added to digest the enzyme.[9]

  • Analysis: Analyze the DNA topology by electrophoresis on a 1% agarose gel.[11] The supercoiled DNA will migrate faster than the relaxed DNA.

  • Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the bands under UV light.[11]

Table 1: Comparison of 5X DNA Gyrase Assay Buffer Compositions
ComponentConcentration (Source[9])Concentration (Source[10])Concentration (Source[6])Concentration (Source[15])
Tris-HCl (pH 7.5) 175 mM175 mM175 mM175 mM
KCl 120 mM125 mM120 mM120 mM
MgCl₂ 20 mM20 mM20 mM20 mM
ATP 5 mM5 mMNot specified in 5X5 mM
Dithiothreitol (DTT) 10 mM10 mM10 mM10 mM
Spermidine 9 mM9 mM9 mM9 mM
Glycerol 32.5%31.25%32.5%32.5%
BSA 500 µg/mL500 µg/mL500 µg/mL500 µg/mL

Note: Final concentrations in the reaction are 1X.

Visualizations

DNA Gyrase Catalytic Cycle

DNA_Gyrase_Cycle cluster_cycle DNA Gyrase Catalytic Cycle E_DNA 1. Gyrase binds G-segment DNA E_DNA_T 2. T-segment DNA is captured E_DNA->E_DNA_T ATP Binding Cleavage 3. G-segment cleaved, T-segment passes through E_DNA_T->Cleavage ATP Hydrolysis Religation 4. G-segment religated Cleavage->Religation Release 5. T-segment released, 2 negative supercoils introduced Religation->Release Release->E_DNA ATP Hydrolysis & Reset

Caption: The catalytic cycle of DNA gyrase, illustrating the key steps of DNA binding, cleavage, strand passage, and religation.

Experimental Workflow for "this compound" Inhibition Assay

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffer Prepare Assay Buffer and Reagents setup Set up reactions: Buffer, DNA, Inhibitor prep_buffer->setup prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->setup prep_dna Prepare Relaxed Plasmid DNA prep_dna->setup add_enzyme Add DNA Gyrase setup->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize and Quantify Bands gel->visualize troubleshooting start No/Low Gyrase Activity in Control? check_buffer Buffer Components Correct? start->check_buffer Yes check_enzyme Enzyme Stored Properly? start->check_enzyme No, activity is fine check_buffer->check_enzyme Yes solution_buffer Remake Buffer/ Fresh ATP check_buffer->solution_buffer No check_nuclease Nuclease Contamination? check_enzyme->check_nuclease Yes solution_enzyme Use New Enzyme Aliquot check_enzyme->solution_enzyme No solution_nuclease Purify Substrate/ New Enzyme Lot check_nuclease->solution_nuclease Yes

References

Technical Support Center: DNA Gyrase-IN-3 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DNA Gyrase-IN-3 in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of bacterial DNA gyrase, specifically targeting the GyrB subunit.[1][2][3] DNA gyrase itself is a type II topoisomerase essential for bacterial survival.[4][5][6] It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[4][5][7] this compound inhibits the ATPase activity of the GyrB subunit, which is necessary for the enzyme's function.[2]

Q2: What are the expected IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound against E. coli DNA gyrase typically falls within the range of 5.41-15.64 µM.[1][2][3]

Q3: What are the essential controls for a DNA gyrase supercoiling assay?

To ensure the validity of your results, the following controls are essential:

  • Negative Control (No Enzyme): This control contains all reaction components except for the DNA gyrase. It is crucial for assessing the initial state of the relaxed DNA substrate and for detecting any potential nuclease contamination.[8]

  • Positive Control (No Inhibitor): This reaction includes DNA gyrase and all other assay components but no inhibitor. It demonstrates the enzyme's activity and serves as a baseline for calculating the percentage of inhibition.[9]

  • Vehicle Control: If the inhibitor is dissolved in a solvent (e.g., DMSO), this control should contain the same concentration of the solvent as the inhibitor-treated samples. This helps to rule out any effects of the solvent on enzyme activity.

  • Known Inhibitor Control: Using a well-characterized DNA gyrase inhibitor, such as ciprofloxacin or novobiocin, can validate the assay's sensitivity to inhibition.[5]

Q4: What is the principle behind the DNA gyrase supercoiling assay?

The most common DNA gyrase assay measures the enzyme's ability to introduce negative supercoils into a relaxed circular DNA substrate, such as pBR322.[6] The supercoiled product migrates faster through an agarose gel than the relaxed substrate.[10] The degree of supercoiling, and therefore enzyme activity, can be quantified by the intensity of the supercoiled DNA band on the gel.[11] Inhibition of the enzyme results in a decrease in the amount of supercoiled DNA.

Troubleshooting Guides

Problem 1: No supercoiling observed in the positive control.

Possible Causes & Solutions

CauseRecommended Solution
Inactive Enzyme Ensure the DNA gyrase has been stored correctly, typically at -80°C.[6] Avoid repeated freeze-thaw cycles.[8] Test the activity of a fresh aliquot of the enzyme.
Incorrect Buffer Composition Verify the final concentrations of all components in the assay buffer, including ATP, MgCl2, and spermidine. ATP is essential for gyrase activity.[5][7][10]
Degraded DNA Substrate Run a sample of the relaxed DNA substrate on a gel to check its integrity. If degraded, use a fresh stock.
Nuclease Contamination Nuclease contamination will result in the degradation of the DNA substrate.[8] This can be checked in the "No Enzyme" control. If contamination is present, use fresh, nuclease-free reagents and sterile techniques.
Problem 2: Faint or weak bands on the agarose gel.

Possible Causes & Solutions

CauseRecommended Solution
Insufficient DNA Loaded Ensure you are loading an adequate amount of DNA per well. Typically, 0.5 µg of plasmid DNA is used.
Poor Staining Increase the concentration of the DNA stain (e.g., ethidium bromide or SYBR Green) or the staining time.[12] It is recommended to stain the gel after electrophoresis for better resolution.[10]
Incorrect Electrophoresis Conditions Run the agarose gel at a lower voltage for a longer period to improve band resolution. Ensure the running buffer is fresh and at the correct concentration.
Problem 3: Smeared bands on the agarose gel.

Possible Causes & Solutions

CauseRecommended Solution
Nuclease Contamination As mentioned previously, nuclease activity will lead to DNA degradation, appearing as a smear.[12]
Overloaded DNA Loading too much DNA can cause band smearing. Optimize the amount of DNA loaded per well.
High Salt Concentration High salt concentrations in the sample can interfere with DNA migration. Ensure the final salt concentration in the loading buffer is appropriate.[13]
Protein Contamination Residual protein in the DNA sample can affect its migration. Consider an additional purification step for the DNA substrate.[13]
Problem 4: Unexpected results with this compound.

Possible Causes & Solutions

CauseRecommended Solution
Inaccurate Inhibitor Concentration Verify the stock concentration of your this compound. Perform a serial dilution to test a range of concentrations.
Inhibitor Insolubility Ensure this compound is fully dissolved in the vehicle solvent before adding it to the assay.
Incorrect Incubation Time Optimize the incubation time for the inhibitor with the enzyme before adding the DNA substrate.

Quantitative Data Summary

CompoundTargetOrganismAssay TypeIC50
This compound DNA Gyrase BE. coliSupercoiling5.41-15.64 µM[1][2][3]
Ciprofloxacin DNA GyraseE. coliSupercoilingVaries (used as a control)
Novobiocin DNA Gyrase BE. coliATPase/SupercoilingVaries (used as a control)[7]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup: On ice, prepare a master mix containing the assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).

  • Inhibitor Addition: Add the desired concentration of this compound (or vehicle control) to individual reaction tubes.

  • Enzyme Addition: Add DNA gyrase to each tube (except the "No Enzyme" control) and gently mix. The amount of enzyme should be pre-determined to achieve about 90% supercoiling in the positive control.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at the reaction temperature (e.g., 37°C).

  • Initiate Reaction: Add the relaxed pBR322 DNA substrate (e.g., 0.5 µg) to each reaction tube to start the reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.[8]

  • Stop Reaction: Terminate the reactions by adding a stop buffer containing a final concentration of 1% SDS and 25 mM EDTA.

  • Proteinase K Treatment (Optional): To remove the enzyme, proteinase K can be added to a final concentration of 50 µg/ml and incubated for 15-30 minutes at 37°C.[8]

  • Sample Loading: Add loading dye to each sample.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.[8] Run the gel in 1x TAE buffer without ethidium bromide.[10]

  • Staining and Visualization: After electrophoresis, stain the gel with an appropriate DNA stain (e.g., ethidium bromide at 0.5 µg/ml) and visualize the bands under UV light.[8]

  • Analysis: Quantify the intensity of the relaxed and supercoiled DNA bands to determine the percentage of inhibition.

Visualizations

DNA_Gyrase_Supercoiling_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, ATP, etc.) Inhibitor Add this compound or Vehicle MasterMix->Inhibitor To reaction tubes Enzyme Add DNA Gyrase Inhibitor->Enzyme Preincubation Pre-incubate (Enzyme + Inhibitor) Enzyme->Preincubation AddDNA Add Relaxed DNA Substrate Preincubation->AddDNA Incubation Incubate at 37°C AddDNA->Incubation StopReaction Stop Reaction (SDS/EDTA) Incubation->StopReaction Electrophoresis Agarose Gel Electrophoresis StopReaction->Electrophoresis Visualize Stain and Visualize (UV light) Electrophoresis->Visualize Quantify Quantify Bands Visualize->Quantify

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Troubleshooting_No_Supercoiling cluster_enzyme Enzyme Issues cluster_reagents Reagent Issues cluster_contamination Contamination Start No Supercoiling in Positive Control InactiveEnzyme Is the enzyme active? Start->InactiveEnzyme BufferComp Is the buffer composition correct? Start->BufferComp DegradedDNA Is the DNA substrate intact? Start->DegradedDNA Nuclease Is there nuclease contamination? Start->Nuclease CheckStorage Check storage conditions (-80°C). InactiveEnzyme->CheckStorage No NewAliquot Use a fresh aliquot. CheckStorage->NewAliquot VerifyATP Verify ATP and MgCl2 concentrations. BufferComp->VerifyATP No CheckDNA Run DNA on a gel. DegradedDNA->CheckDNA No CheckNoEnzyme Check 'No Enzyme' control for degradation. Nuclease->CheckNoEnzyme Yes

Caption: Troubleshooting logic for the absence of DNA supercoiling.

References

Dealing with low signal in "DNA Gyrase-IN-3" ATPase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in "DNA Gyrase-IN-3" ATPase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to affect the ATPase assay?

A1: this compound is an investigational inhibitor targeting the ATPase activity of DNA gyrase. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA in an ATP-dependent manner.[1][2][3] The hydrolysis of ATP is essential for this enzymatic function.[4][5][6] Therefore, an effective inhibitor like this compound is expected to reduce or completely abolish the ATPase activity, leading to a decrease in the signal generated by the assay that measures ATP hydrolysis.

Q2: What are the common methods for measuring DNA gyrase ATPase activity?

A2: DNA gyrase ATPase activity is typically measured using coupled-enzyme assays or by detecting the depletion of ATP or the generation of ADP. A common method is a spectrophotometric assay that couples the hydrolysis of ATP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[5] Other methods may involve fluorescence or luminescence-based detection of ATP or ADP.

Q3: What are the critical components of a DNA gyrase ATPase assay?

A3: A typical DNA gyrase ATPase assay includes the following components:

  • DNA Gyrase Enzyme: Composed of GyrA and GyrB subunits.[2][4]

  • DNA Substrate: Usually relaxed plasmid DNA, as DNA stimulates gyrase's ATPase activity.[5][7]

  • ATP: The substrate for the ATPase reaction.[5][6]

  • Assay Buffer: Contains salts (e.g., KCl), a buffering agent (e.g., Tris-HCl), and a divalent cation (e.g., MgCl2), which is essential for activity.[5][8][9]

  • Inhibitor: In this case, "this compound".

  • Detection System: Reagents required to measure ATP hydrolysis. For a coupled assay, this would include phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.[5]

Troubleshooting Guide: Low or No Signal

A low or absent signal in your DNA gyrase ATPase assay can be frustrating. The following guide provides a systematic approach to identifying and resolving the most common causes.

Problem Area 1: Reagent and Sample Integrity

Q4: My positive control (no inhibitor) shows a very low signal. What could be wrong with my reagents?

A4: A low signal in the positive control indicates a fundamental problem with the assay components or setup, independent of the inhibitor.[10] Here are several potential causes and solutions:

  • Inactive Enzyme: DNA gyrase is a sensitive enzyme that can lose activity if not stored and handled properly.[10]

    • Solution: Ensure the enzyme is stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[5][10] When preparing the reaction, keep the enzyme on ice. To test for enzyme activity directly, you can perform a DNA supercoiling assay, which is a primary function of gyrase.[8]

  • Degraded ATP: ATP solutions can degrade over time, especially with multiple freeze-thaw cycles or improper storage.

    • Solution: Prepare fresh ATP stocks and store them in small aliquots at -20°C.

  • Incorrect Buffer Composition: The buffer composition is critical for enzyme activity.[9]

    • Solution: Double-check the concentrations of all buffer components, especially MgCl2, and the final pH.[10][11] Prepare fresh buffer if there is any doubt about its quality.

  • Contaminated Reagents: Contamination with inhibitors or other substances can suppress enzyme activity.[12]

    • Solution: Use high-purity water and reagents. Prepare fresh solutions if contamination is suspected.

Quantitative Data Summary: Common Reagent Issues

IssuePotential CauseRecommended ActionExpected Outcome
Low Positive Control Signal Inactive DNA GyraseAliquot and store enzyme at -80°C. Avoid repeated freeze-thaw cycles. Perform a supercoiling assay to confirm activity.Restoration of expected signal in the positive control.
Degraded ATPPrepare fresh ATP stock from powder. Aliquot and store at -20°C.Consistent and robust signal in ATP-dependent reactions.
Suboptimal BufferVerify pH and concentrations of all components (Tris, KCl, MgCl2). Prepare fresh buffer.Optimal enzyme performance and reliable assay results.
Reagent ContaminationUse sterile, nuclease-free water and dedicated labware.Elimination of unexpected inhibition and background noise.
Problem Area 2: Assay Conditions and Protocol

Q5: I've confirmed my reagents are good, but the signal is still low across all my wells. What experimental conditions should I check?

A5: Suboptimal assay conditions can significantly impact enzyme kinetics and signal generation.

  • Incorrect Temperature: Enzyme activity is highly dependent on temperature.[10][12]

    • Solution: Ensure your incubator or plate reader is set to the correct temperature for the assay (typically 25°C or 37°C for E. coli gyrase).[5] Allow all reagents to equilibrate to the reaction temperature before starting the assay.[13]

  • Incorrect Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal.

    • Solution: Review the protocol for the recommended incubation time. If the signal is consistently low, you can perform a time-course experiment to determine the optimal reaction time.

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of enzyme, substrate, or other critical reagents.[13]

    • Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When preparing serial dilutions of your inhibitor, ensure thorough mixing at each step.

Experimental Workflow: Troubleshooting Low Signal

TroubleshootingWorkflow Start Low Signal Detected Check_Positive_Control Is Positive Control Signal Low? Start->Check_Positive_Control Check_Reagents Verify Reagent Integrity: - Enzyme Activity - Fresh ATP - Buffer Composition Check_Positive_Control->Check_Reagents Yes Check_Inhibitor Evaluate Inhibitor: - Solubility - Concentration Range - Purity Check_Positive_Control->Check_Inhibitor No Check_Conditions Optimize Assay Conditions: - Temperature - Incubation Time - Pipetting Accuracy Check_Reagents->Check_Conditions Problem_Solved Problem Resolved Check_Conditions->Problem_Solved Check_Inhibitor->Problem_Solved

Caption: A logical workflow for troubleshooting low signal in DNA gyrase ATPase assays.

Problem Area 3: Issues with the Inhibitor "this compound"

Q6: My positive control works, but I see a very low signal even at the lowest concentration of this compound. What could be the issue?

A6: If the positive control is robust, the issue likely lies with the inhibitor itself or its interaction with the assay components.

  • Incorrect Inhibitor Concentration: The inhibitor concentration might be too high, causing complete inhibition even at the lowest tested dose.

    • Solution: Perform a wider range of serial dilutions, extending to much lower concentrations, to determine the IC50 value accurately.

  • Inhibitor Insolubility: If "this compound" is not fully dissolved, its effective concentration will be unknown and it may interfere with the assay optics.

    • Solution: Ensure the inhibitor is completely dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay buffer. Be mindful of the final solvent concentration in the assay, as high concentrations can inhibit the enzyme.[8] Run a solvent-only control to check for any inhibitory effects of the solvent itself.

  • Interference with Detection System: The inhibitor might interfere with the detection chemistry. For example, it could absorb light at the same wavelength as NADH or quench a fluorescent signal.

    • Solution: Run a control reaction without the enzyme but with the inhibitor and detection reagents to see if the inhibitor itself affects the signal.

Experimental Protocols

Protocol 1: Standard DNA Gyrase ATPase Coupled Assay

This protocol is adapted from standard methodologies for measuring DNA gyrase ATPase activity via a coupled-enzyme system.[5]

  • Prepare the 5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl2, 25 mM DTT, and 50% (w/v) glycerol. Store at -20°C.

  • Prepare the Reaction Mix: For each 100 µL reaction, combine the following in a microplate well:

    • 20 µL of 5X Assay Buffer

    • 3 µL of 1 µg/µL linear pBR322 DNA

    • 1 µL of 80 mM Phosphoenolpyruvate (PEP)

    • 1.5 µL of Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix

    • 2 µL of 20 mM NADH

    • Water to a final volume of 83.3 µL

  • Add Inhibitor: Add 10 µL of "this compound" at various concentrations (dissolved in a suitable solvent like DMSO). For the positive control, add 10 µL of the solvent. For the negative control, add 10 µL of dilution buffer instead of the enzyme later.

  • Add Enzyme: Add 10 µL of 500 nM E. coli DNA gyrase to all wells except the negative control. The final enzyme concentration will be 50 nM.

  • Start the Reaction: Add 6.7 µL of 30 mM ATP to all wells to initiate the reaction.

  • Measure Absorbance: Immediately place the plate in a plate reader and monitor the decrease in absorbance at 340 nm at regular intervals for 30-60 minutes at 25°C. The rate of decrease in absorbance is proportional to the rate of ATP hydrolysis.

Signaling Pathway: Coupled ATPase Assay

Caption: The enzymatic cascade of a coupled DNA gyrase ATPase assay.

Quantitative Data Summary: Assay Component Concentrations

ComponentStock ConcentrationVolume per 100 µL ReactionFinal Concentration
5X Assay Buffer5X20 µL1X
Linear pBR322 DNA1 µg/µL3 µL30 µg/mL
PEP80 mM1 µL0.8 mM
PK/LDHVaries by supplier1.5 µLAs recommended
NADH20 mM2 µL0.4 mM
DNA Gyrase500 nM10 µL50 nM
ATP30 mM6.7 µL2 mM
This compoundVaries10 µLVaries

This structured approach should help researchers effectively troubleshoot low signal issues in their this compound ATPase assays and ensure the generation of reliable and reproducible data.

References

Technical Support Center: DNA Gyrase Inhibitor-3 (DGI-3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the novel DNA gyrase inhibitor, DGI-3.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for DNA gyrase?

DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1][2][3] The catalytic cycle involves the binding of ATP to the GyrB subunits, wrapping of a DNA segment (G-segment) around the complex, capturing a second DNA segment (T-segment), cleaving the G-segment, passing the T-segment through the break, and finally, re-ligating the G-segment.[2][4] This entire process is ATP-dependent.[2][5]

Q2: How do inhibitors of DNA gyrase, like DGI-3, typically work?

DNA gyrase inhibitors can act at different stages of the enzyme's catalytic cycle. They are broadly classified into two main categories:

  • ATP-Competitive Inhibitors: These compounds bind to the ATPase domain on the GyrB subunit, preventing ATP from binding and thus inhibiting the energy-dependent supercoiling activity.[5]

  • DNA Gyrase Poisons: These inhibitors, such as fluoroquinolones, stabilize the complex formed between DNA gyrase and the cleaved DNA.[6] This leads to an accumulation of double-strand breaks, which is ultimately lethal to the bacteria.

The precise mechanism of DGI-3 should be determined experimentally, but these are the two most common modes of inhibition.

Q3: What are the standard assays to characterize a novel DNA gyrase inhibitor like DGI-3?

The primary assays to characterize a novel DNA gyrase inhibitor include:

  • DNA Supercoiling Assay: This is the most common assay and measures the ability of the inhibitor to block the introduction of negative supercoils into a relaxed plasmid DNA substrate.[7][8]

  • ATPase Assay: This assay measures the ATP hydrolysis activity of the GyrB subunit and is used to determine if the inhibitor is ATP-competitive.[9]

  • DNA Cleavage Assay: This assay is used to determine if the inhibitor is a DNA gyrase poison by detecting the accumulation of cleaved DNA-gyrase complexes.[6]

  • Relaxation Assay: This assay measures the ability of the inhibitor to affect the relaxation of supercoiled DNA by DNA gyrase, which is an ATP-independent process.[5]

Troubleshooting Guides

Biochemical Assays

Issue 1: High Variability or No Inhibition in DNA Supercoiling Assay

Potential Cause Troubleshooting Step
Incorrect Enzyme Concentration Titrate the DNA gyrase concentration to find the optimal amount that gives robust supercoiling without being in excess.
Degraded ATP Prepare fresh ATP stock solutions. Avoid multiple freeze-thaw cycles of the ATP-containing buffer.[8]
Sub-optimal Buffer Conditions Ensure the assay buffer contains the correct concentrations of Tris-HCl, KCl, MgCl2, and spermidine. High salt concentrations (>250-300 mM) can inhibit gyrase activity.[8]
Nuclease Contamination Run a control reaction without ATP. If the DNA is degraded, it indicates nuclease contamination in the enzyme preparation or other reagents.[8]
Inhibitor Precipitation Visually inspect the reaction mixture for any precipitate. If DGI-3 is not fully soluble in the assay buffer, consider using a co-solvent like DMSO, but keep the final concentration low (<1-2%) as it can affect enzyme activity.
Inaccurate IC50 from Gel-Based Assay Gel-based assays may overestimate the IC50 value because significant inhibition can occur before a visible change in the supercoiled band is apparent.[7] For more accurate IC50 determination, consider using a fluorescence-based microplate assay.[7]

Issue 2: Inconsistent Results in Cell-Based Assays (e.g., MIC determination)

Potential Cause Troubleshooting Step
Cell Clumping Ensure a single-cell suspension is used for inoculation to achieve uniform cell growth.
Inoculum Size Variability Standardize the inoculum density (e.g., using a spectrophotometer to measure OD600) for consistent results.
Inhibitor Binding to Plasticware Use low-binding plates, especially for hydrophobic compounds.
Efflux Pump Activity If the inhibitor shows good activity in biochemical assays but poor activity in cell-based assays, consider if the bacteria are expressing efflux pumps that remove the compound. This can be tested using efflux pump inhibitors.
Cell Line Variability Genetic drift in bacterial strains can lead to changes in susceptibility. Use a fresh culture from a frozen stock for each experiment. For eukaryotic cell lines (if applicable), high passage numbers can lead to phenotypic changes.[10]

Experimental Protocols

Detailed Methodology: DNA Supercoiling Assay (Gel-Based)
  • Reaction Setup: In a final volume of 30 µL, mix the following components on ice:

    • 5x Assay Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 32.5% glycerol, 500 µg/mL BSA)

    • 1 mM ATP

    • 1 U DNA Gyrase

    • 300 ng relaxed pBR322 DNA

    • Varying concentrations of DGI-3 (dissolved in DMSO, final DMSO concentration ≤1%)

    • Nuclease-free water to 30 µL

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 6 µL of 6x Stop Buffer/Loading Dye (e.g., containing 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, and 1% SDS). Add 1 µL of 50 µg/mL Proteinase K and incubate at 37°C for 30 minutes.[8]

  • Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at 80V for 2 hours.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe. Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Analysis: Quantify the band intensities using densitometry software. The IC50 is the concentration of DGI-3 that inhibits 50% of the supercoiling activity.

Visualizations

DNA Gyrase Catalytic Cycle and Inhibition

DNA_Gyrase_Cycle cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Points of Inhibition Start Enzyme + DNA Wrap G-segment Wrapped Start->Wrap ATP Binding Capture T-segment Captured Wrap->Capture Cleave G-segment Cleaved Capture->Cleave Pass T-segment Passed Cleave->Pass Religate G-segment Re-ligated Pass->Religate Religate->Start T-segment Released ATP Hydrolysis ATP_Inhibitor ATP-Competitive Inhibitor (e.g., Novobiocin) ATP_Inhibitor->Wrap Blocks ATP Binding Poison_Inhibitor Gyrase Poison (e.g., Fluoroquinolones, potentially DGI-3) Poison_Inhibitor->Cleave Stabilizes Cleavage Complex

Caption: Mechanism of DNA gyrase and points of inhibitor action.

Experimental Workflow: Troubleshooting Supercoiling Assay

Troubleshooting_Workflow Start High Variability in Supercoiling Assay Check_Enzyme Check Enzyme Activity (Titration) Start->Check_Enzyme Check_ATP Check ATP Integrity (Fresh Stock) Start->Check_ATP Check_Buffer Verify Buffer Composition (Salt Concentration) Start->Check_Buffer Check_Contamination Test for Nuclease (No ATP Control) Check_Enzyme->Check_Contamination Check_Inhibitor Assess Inhibitor Solubility Check_ATP->Check_Inhibitor Check_Buffer->Check_Inhibitor Consistent_Results Consistent Results Check_Contamination->Consistent_Results If all checks pass Check_Inhibitor->Consistent_Results If all checks pass

Caption: Logical workflow for troubleshooting DNA supercoiling assays.

References

Validation & Comparative

A Comparative Guide to the Inhibitory Effects of DNA Gyrase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DNA Gyrase-IN-3 (also known as Gyramide A) with other well-established DNA gyrase inhibitors. The information presented is supported by experimental data to aid in the evaluation of its potential as an antibacterial agent.

Introduction to this compound

This compound, a member of the gyramide class of antibiotics, is a bacteriostatic agent that specifically targets bacterial DNA gyrase.[1] Its mechanism of action is distinct from the two main classes of clinically used DNA gyrase inhibitors, the fluoroquinolones and the aminocoumarins. This compound acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase. This inhibition prevents the enzyme from introducing negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[1] Notably, this compound does not inhibit the closely related topoisomerase IV, highlighting its specificity. Furthermore, unlike fluoroquinolones, it does not stabilize the DNA-gyrase cleavage complex, thus not inducing double-stranded DNA breaks.

Comparative Performance Data

The inhibitory efficacy of this compound and its alternatives can be quantitatively assessed through their half-maximal inhibitory concentration (IC50) against DNA gyrase activity and their minimum inhibitory concentration (MIC) against bacterial growth.

Table 1: In Vitro DNA Gyrase Inhibition (IC50)
CompoundTarget Enzyme/AssayOrganismIC50 (µM)
This compound (Gyramide A analogs) DNA Gyrase (Supercoiling)E. coli0.047 - 0.170
Novobiocin DNA Gyrase (Supercoiling)E. coli0.08[2], 0.48[3], 12.4[4]
DNA Gyrase (ATPase)E. coliNot explicitly found
Ciprofloxacin DNA Gyrase (Supercoiling)N. gonorrhoeae0.39[5]
DNA Gyrase (Supercoiling)E. coli2.57[3], 14.4[4]
DNA Gyrase (Cleavage)N. gonorrhoeae1.3
Table 2: Antibacterial Activity (MIC)
CompoundOrganismMIC (µg/mL)
This compound (Gyramide A) E. coli (Resistant Mutants)>41[1]
Novobiocin E. coli0.05 (in ΔmukB ΔtolC cells)[6]
Ciprofloxacin E. coli≤1 (Susceptible), 2 (Intermediate), ≥4 (Resistant)[7]

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of an inhibitor.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA gyrase

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/ml albumin)

  • 10 mM ATP solution

  • Test compound (this compound or alternative) dissolved in an appropriate solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

  • Chloroform:isoamyl alcohol (24:1) (optional)

  • Proteinase K (optional)

Procedure:

  • Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Add the desired concentration of the test compound or solvent control to individual reaction tubes.

  • Initiate the reaction by adding a defined unit of E. coli DNA gyrase.

  • Add ATP to start the supercoiling reaction.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Terminate the reaction by adding the stop solution/loading dye. Optionally, treat with Proteinase K to digest the enzyme and perform a chloroform:isoamyl alcohol extraction to remove proteins.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

  • Visualize the DNA bands under UV light and quantify the amount of supercoiled DNA to determine the extent of inhibition.

  • The IC50 value is calculated as the concentration of the inhibitor that reduces the supercoiling activity by 50%.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is inhibited by compounds like this compound. A common method is a coupled-enzyme spectrophotometric assay.

Materials:

  • E. coli DNA gyrase

  • Linearized plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% (w/v) glycerol)

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Test compound (this compound or alternative)

Procedure:

  • Set up a reaction mixture in a microplate well containing assay buffer, linearized DNA, PEP, PK, LDH, and NADH.

  • Add the test compound or solvent control.

  • Add DNA gyrase to the wells.

  • Start the reaction by adding ATP.

  • The hydrolysis of ATP to ADP by gyrase is coupled to the oxidation of NADH to NAD+ by PK and LDH.

  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in real-time using a microplate reader.

  • The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance.

  • Calculate the IC50 value as the inhibitor concentration that causes 50% inhibition of the ATPase activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Test compound (this compound or alternative)

  • 96-well microtiter plates

  • Sterile saline or broth for inoculum preparation

  • McFarland turbidity standards

Procedure:

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this further to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

  • Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. Include a growth control well with no antibiotic.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

DNA_Gyrase_Inhibition_Pathway cluster_Gyrase DNA Gyrase cluster_Inhibitors Inhibitors GyrA GyrA Subunit (DNA Cleavage/Re-ligation) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Introduces Supercoils Cleavage_Complex Stable Cleavage Complex GyrA->Cleavage_Complex GyrB GyrB Subunit (ATPase Activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes DNA_Gyrase_IN_3 This compound (Gyramide A) DNA_Gyrase_IN_3->GyrB Inhibits ATPase Activity Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->GyrA Stabilizes Cleavage Complex Aminocoumarins Aminocoumarins (e.g., Novobiocin) Aminocoumarins->GyrB Inhibits ATPase Activity ATP ATP ATP->GyrB Binds to Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds to Bacterial_Death Bacterial Cell Death Supercoiled_DNA->Bacterial_Death Inhibition leads to Cleavage_Complex->Bacterial_Death

Caption: Mechanism of action of this compound compared to other inhibitors.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assay Supercoiling_Assay DNA Gyrase Supercoiling Assay IC50_Determination IC50 Determination Supercoiling_Assay->IC50_Determination ATPase_Assay DNA Gyrase ATPase Assay ATPase_Assay->IC50_Determination Performance_Comparison Comparative Performance Evaluation IC50_Determination->Performance_Comparison MIC_Assay Broth Microdilution MIC Assay MIC_Determination MIC Determination MIC_Assay->MIC_Determination MIC_Determination->Performance_Comparison Compound_Preparation Prepare Serial Dilutions of This compound and Alternatives Compound_Preparation->Supercoiling_Assay Compound_Preparation->ATPase_Assay Compound_Preparation->MIC_Assay

Caption: Workflow for validating the inhibitory effect of this compound.

Logical_Comparison cluster_Compound Compound Profile cluster_Alternatives Alternative Inhibitors cluster_Data Performance Metrics Main_Topic Validating Inhibitory Effect of This compound Mechanism Mechanism of Action (ATPase Inhibition) Main_Topic->Mechanism Specificity Specificity (Gyrase vs. Topo IV) Main_Topic->Specificity Fluoroquinolones Fluoroquinolones (Cleavage Complex Stabilization) Main_Topic->Fluoroquinolones Aminocoumarins Aminocoumarins (ATPase Inhibition) Main_Topic->Aminocoumarins IC50 IC50 Values (Enzyme Inhibition) Main_Topic->IC50 MIC MIC Values (Antibacterial Activity) Main_Topic->MIC Mechanism->Fluoroquinolones Different Mechanism Mechanism->Aminocoumarins Similar Target Subunit IC50->Fluoroquinolones Compare Potency IC50->Aminocoumarins Compare Potency MIC->Fluoroquinolones Compare Efficacy MIC->Aminocoumarins Compare Efficacy

Caption: Logical relationship for comparing this compound with alternatives.

References

A Comparative Guide to DNA Gyrase B Inhibitors: Benchmarking DNA Gyrase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DNA Gyrase-IN-3 against other prominent DNA gyrase B inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers engaged in antibacterial drug discovery and development.

Introduction to DNA Gyrase B Inhibition

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair. This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses an ATPase domain that is crucial for the enzyme's catalytic activity, making it a well-validated target for the development of antibacterial agents. Inhibitors targeting the GyrB subunit disrupt the energy-dependent process of DNA supercoiling, ultimately leading to bacterial cell death. This guide focuses on a comparative analysis of several GyrB inhibitors, with a special emphasis on this compound.

Mechanism of Action of DNA Gyrase B Inhibitors

DNA gyrase B inhibitors typically function by competitively binding to the ATP-binding pocket of the GyrB subunit. This binding event prevents ATP hydrolysis, which is essential for the conformational changes required for the enzyme to introduce negative supercoils into the DNA. The inhibition of this process leads to the accumulation of topological stress in the bacterial chromosome, stalling DNA replication and transcription, and ultimately resulting in bactericidal activity.

DNA_Gyrase_B_Inhibition General Mechanism of DNA Gyrase B Inhibition cluster_Gyrase DNA Gyrase Enzyme cluster_Process Catalytic Cycle GyrA GyrA Subunit (DNA breakage-reunion) GyrB GyrB Subunit (ATPase activity) ADP_Pi ADP + Pi GyrB->ADP_Pi DNA_Cleavage DNA Cleavage & Strand Passage GyrB->DNA_Cleavage powers ATP ATP ATP->GyrB binds to DNA_Binding DNA Binding DNA_Binding->DNA_Cleavage DNA_Ligation DNA Ligation & Supercoiling DNA_Cleavage->DNA_Ligation GyrB_Inhibitor DNA Gyrase B Inhibitor GyrB_Inhibitor->GyrB competitively binds

Caption: General mechanism of competitive inhibition of the DNA gyrase B subunit.

Quantitative Comparison of DNA Gyrase B Inhibitors

The following table summarizes the in vitro potency of this compound and other selected DNA gyrase B inhibitors against Escherichia coli DNA gyrase. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTarget EnzymeIC50 (µM)Reference
This compound E. coli DNA gyrase5.41 - 15.64[1]
Novobiocin E. coli DNA gyrase~0.026 - 12.4[2][3][4]
Coumermycin A1 E. coli DNA gyraseMore potent than Novobiocin[5][6]
Gepotidacin E. coli DNA gyrase0.32[7][8]
Zoliflodacin E. coli DNA gyrase9[8][9]
N-phenylpyrrolamide (Compound 28) E. coli DNA gyrase0.02

Detailed Experimental Protocols

Accurate comparison of inhibitor potency requires an understanding of the experimental conditions under which the data were generated. Below are detailed methodologies for the key assays used to evaluate the inhibitors cited in this guide.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The different topological forms of DNA (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.

Protocol for this compound (as described in Omar et al., 2020):

  • Reaction Mixture: The reaction mixture (25 μL) contained 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL bovine serum albumin, and 200 ng of relaxed pBR322 plasmid DNA.

  • Enzyme and Inhibitor: 1 unit of E. coli DNA gyrase and varying concentrations of the test compound (this compound) were added to the reaction mixture.

  • Incubation: The reaction was incubated at 37°C for 1 hour.

  • Termination and Analysis: The reaction was stopped by the addition of a stop buffer containing SDS and proteinase K. The samples were then subjected to electrophoresis on a 1% agarose gel. The gel was stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band was quantified to determine the extent of inhibition.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction. The amount of ADP produced is quantified, often using a coupled-enzyme system that results in a spectrophotometrically detectable change.

General Protocol:

  • Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, KCl, MgCl2, and DTT. The mixture includes DNA (as a cofactor), ATP, and the DNA gyrase enzyme.

  • Coupled-Enzyme System: To measure ATP hydrolysis, a system containing pyruvate kinase and lactate dehydrogenase is often used. Pyruvate kinase converts ADP and phosphoenolpyruvate to ATP and pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+.

  • Detection: The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

  • Inhibitor Testing: The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the rate of ATP hydrolysis.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a typical workflow for the discovery and characterization of novel DNA gyrase inhibitors.

Inhibitor_Evaluation_Workflow Experimental Workflow for DNA Gyrase Inhibitor Evaluation cluster_Discovery Discovery & Initial Screening cluster_Validation In Vitro Validation cluster_Antibacterial Antibacterial Activity cluster_Advanced Advanced Characterization HTS High-Throughput Screening (e.g., fluorescence-based assay) Hit_ID Hit Identification HTS->Hit_ID Supercoiling_Assay DNA Gyrase Supercoiling Assay (IC50 Determination) Hit_ID->Supercoiling_Assay ATPase_Assay DNA Gyrase ATPase Assay (Mechanism of Action) Supercoiling_Assay->ATPase_Assay Selectivity_Assay Selectivity Assays (vs. human topoisomerases) ATPase_Assay->Selectivity_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) (against various bacterial strains) Selectivity_Assay->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay Resistance_Studies Spontaneous Resistance Frequency MBC_Assay->Resistance_Studies In_Vivo_Efficacy In Vivo Efficacy (Animal models of infection) Resistance_Studies->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies

Caption: A typical workflow for the evaluation of DNA gyrase inhibitors.

Concluding Remarks

This guide provides a comparative overview of this compound in the context of other established and novel DNA gyrase B inhibitors. The presented data highlights the potency of this compound as a micromolar inhibitor of E. coli DNA gyrase. The continued exploration of novel scaffolds, such as that of this compound, is crucial for the development of new antibacterial agents to combat the growing threat of antibiotic resistance. The detailed experimental protocols and workflows provided are intended to aid researchers in the design and interpretation of their own studies in this important field.

References

A Comparative Analysis: DNA Gyrase-IN-3 versus Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel DNA gyrase inhibitor, DNA Gyrase-IN-3, and the well-established class of quinolone antibiotics. The following sections present a comprehensive overview of their mechanisms of action, antibacterial efficacy, and potential for cytotoxicity, supported by available experimental data.

Mechanism of Action: Targeting Bacterial DNA Gyrase

Both this compound and quinolone antibiotics exert their antibacterial effects by targeting bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] However, their precise binding sites and inhibitory mechanisms differ.

Quinolone Antibiotics: This class of antibiotics, which includes widely used drugs like ciprofloxacin and levofloxacin, inhibits the nicking and resealing activity of the GyrA subunit of DNA gyrase.[1][4] By stabilizing the enzyme-DNA cleavage complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[4][5]

This compound: As a member of the benzosuberone-thiazole class, this compound is a bacterial DNA gyrase B inhibitor.[6][7] It targets the ATPase activity of the GyrB subunit, thereby preventing the energy-dependent supercoiling of DNA.[6] This distinct mechanism of action suggests that this compound may be effective against bacteria that have developed resistance to quinolones through mutations in the GyrA subunit.

Mechanism_of_Action cluster_quinolone Quinolone Antibiotics cluster_gyrase_in_3 This compound quinolone Quinolone gyrA GyrA Subunit quinolone->gyrA Binds to cleavage_complex Stabilized Gyrase-DNA Cleavage Complex gyrA->cleavage_complex Inhibits resealing ds_breaks Double-Strand DNA Breaks cleavage_complex->ds_breaks Leads to cell_death_q Bacterial Cell Death ds_breaks->cell_death_q gyrase_in_3 This compound gyrB GyrB Subunit (ATPase) gyrase_in_3->gyrB Binds to atp_hydrolysis ATP Hydrolysis Inhibition gyrB->atp_hydrolysis Inhibits no_supercoiling Inhibition of DNA Supercoiling atp_hydrolysis->no_supercoiling cell_death_g Bacterial Cell Death no_supercoiling->cell_death_g

Caption: Comparative mechanism of action of quinolones and this compound.

Comparative Efficacy: In Vitro Studies

The antibacterial efficacy of both compound classes has been evaluated through in vitro assays, primarily by determining their 50% inhibitory concentration (IC50) against purified DNA gyrase and their minimum inhibitory concentration (MIC) against various bacterial strains.

DNA Gyrase Inhibition

The following table summarizes the IC50 values for this compound and representative quinolones against E. coli DNA gyrase. Lower IC50 values indicate greater potency in inhibiting the enzyme.

CompoundTarget EnzymeIC50 (µM)Reference(s)
This compound E. coli DNA Gyrase B5.41 - 15.64[6][7]
Ciprofloxacin E. coli DNA Gyrase10.71 - 12.03[8]
Levofloxacin E. coli DNA Gyrase2.50 ± 0.14 µg/mL (~6.9 µM)[4][9]

Note: The IC50 for Levofloxacin was converted from µg/mL to µM for comparison, assuming a molecular weight of approximately 361.37 g/mol .

Antibacterial Spectrum of Activity

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents a comparison of the MIC values of this compound and common quinolones against a panel of bacteria.

CompoundH. influenzae (µg/mL)M. pneumoniae (µg/mL)B. pertussis (µg/mL)S. aureus (µg/mL)MRSA (µg/mL)E. coli (µg/mL)Reference(s)
This compound 1.951.951.95Not ReportedNot ReportedNot Reported[6]
Ciprofloxacin Not ReportedNot ReportedNot Reported0.25 - 0.60.25 - 0.50.013[10][11][12]
Levofloxacin Not ReportedNot ReportedNot Reported0.12 - 0.25>0.50.008 - 0.03[13][14][15]

Resistance Profile

A critical aspect of any new antibiotic is its potential to overcome existing resistance mechanisms.

Quinolone Resistance: Resistance to quinolones primarily arises from mutations in the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. These mutations alter the drug-binding site, reducing the affinity of quinolones for their target.

Potential of this compound: By targeting the GyrB subunit, this compound may circumvent the common resistance mechanisms that affect quinolones. This presents a significant advantage in treating infections caused by quinolone-resistant strains.

Resistance_Bypass quinolone Quinolone gyrA_mutation GyrA Mutation quinolone->gyrA_mutation Targeted by resistance Quinolone Resistance gyrA_mutation->resistance Leads to gyrase_in_3 This compound gyrB_target GyrB Target gyrase_in_3->gyrB_target Targets effectiveness Potential Efficacy gyrB_target->effectiveness May bypass GyrA resistance

Caption: Potential of this compound to bypass quinolone resistance.

Cytotoxicity Profile

Assessing the cytotoxic potential of new antimicrobial agents against human cells is crucial for their development as safe therapeutics.

Quinolone Cytotoxicity: Studies have shown that ciprofloxacin can induce cytotoxicity in human cell lines, such as fibroblast and HeLa cells, with effects being dose- and time-dependent.[7][16] For instance, significant cytotoxicity was observed in human fibroblast cells at concentrations of 0.129 mM and higher after 48 hours of exposure.[16] Levofloxacin has also demonstrated cytotoxic effects on various cell lines.[2][17][18]

This compound Cytotoxicity: Currently, there is no publicly available data on the cytotoxicity of this compound against human cell lines. This remains a critical area for future investigation to determine its therapeutic index.

CompoundCell LineCytotoxic Concentration (µM)Exposure Time (hours)Reference(s)
Ciprofloxacin Human Fibroblast> 12948[16][19]
HeLa100 mg/L (~300)24, 48[7]
A-172 Glioblastoma259.372[5]
Levofloxacin Rat Mesenchymal Stem Cells14 - 22448[18]
This compound Not ReportedNot ReportedNot Reported-

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Workflow:

Gyrase_Assay_Workflow start Start reaction_mix Prepare reaction mix: - Relaxed plasmid DNA - DNA Gyrase - ATP - Assay Buffer start->reaction_mix add_compound Add test compound (e.g., this compound or Quinolone) reaction_mix->add_compound incubate Incubate at 37°C add_compound->incubate stop_reaction Stop reaction incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA bands (e.g., Ethidium Bromide staining) gel_electrophoresis->visualize analyze Analyze results: - Quantify supercoiled vs. relaxed DNA - Calculate IC50 visualize->analyze end End analyze->end MIC_Workflow start Start serial_dilution Prepare serial dilutions of the test compound in broth start->serial_dilution inoculate Inoculate each dilution with a standardized bacterial suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for bacterial growth (turbidity) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end MTT_Assay_Workflow start Start seed_cells Seed human cells into a 96-well plate start->seed_cells add_compound Add test compound at various concentrations seed_cells->add_compound incubate_cells Incubate for a defined period (e.g., 24, 48, 72 hours) add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate_viability Calculate cell viability relative to untreated control measure_absorbance->calculate_viability end End calculate_viability->end

References

The Rise of Novel DNA Gyrase Inhibitors: A Comparative Analysis of DNA Gyrase-IN-3 Efficacy in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A new class of anti-tubercular agents targeting DNA gyrase, represented by compounds such as DNA Gyrase-IN-3, is demonstrating significant promise in the fight against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. This guide provides a detailed comparison of the efficacy of these novel inhibitors against established anti-tubercular drugs, supported by experimental data and protocols.

DNA gyrase, a type II topoisomerase, is an essential enzyme in M. tuberculosis responsible for maintaining DNA topology, a critical process for DNA replication and transcription.[1][2][3] Its validated role as a drug target has been successfully exploited by fluoroquinolones, a key class of second-line anti-tubercular drugs.[4][5] However, the emergence of fluoroquinolone-resistant Mtb strains necessitates the development of new inhibitors with alternative binding modes.[5] Novel Bacterial Topoisomerase Inhibitors (NBTIs), also referred to as Mycobacterium Gyrase Inhibitors (MGIs), represent a promising new chemical class that targets DNA gyrase with a mechanism distinct from fluoroquinolones, offering potential for activity against both drug-susceptible and resistant Mtb.[6][7] This guide will focus on the efficacy of representative compounds from this class, typified by this compound.

Comparative Efficacy Against Mycobacterium tuberculosis

The in vitro potency of novel DNA gyrase inhibitors has been evaluated against the H37Rv laboratory strain of M. tuberculosis and compared with existing anti-tubercular agents. The minimum inhibitory concentration (MIC), a key measure of a drug's efficacy, has been determined for these compounds.

Compound ClassSpecific CompoundTargetMIC (μM) against Mtb H37Rv
Novel Bacterial Topoisomerase Inhibitor (NBTI/MGI) Compound 1DNA Gyrase0.5
This compound (Compound 3) DNA Gyrase <0.01
Compound 2DNA Gyrase0.08
Fluoroquinolone MoxifloxacinDNA Gyrase0.15
GatifloxacinDNA Gyrase-
CiprofloxacinDNA Gyrase-
LevofloxacinDNA Gyrase-
First-Line Anti-TB Drug IsoniazidMycolic Acid Synthesis~0.2-0.6 (literature values)
RifampicinRNA Polymerase~0.1-0.2 (literature values)

Data for NBTIs/MGIs and Moxifloxacin sourced from a comparative study.[6] Isoniazid and Rifampicin MIC values are typical literature ranges and are provided for broader context.

As the data indicates, this compound demonstrates exceptional potency, with an MIC value significantly lower than the widely used fluoroquinolone, moxifloxacin.[6] This suggests a potentially higher intrinsic activity against M. tuberculosis. Furthermore, these novel inhibitors have shown activity against fluoroquinolone-resistant strains, highlighting their different mechanism of action.[7]

Mechanism of Action: A Different Approach to Gyrase Inhibition

Fluoroquinolones act by stabilizing the complex between DNA gyrase and cleaved DNA, leading to lethal double-strand breaks.[7][8] In contrast, NBTIs like this compound are thought to inhibit the ATPase activity of the GyrB subunit of DNA gyrase, which is essential for the enzyme's catalytic cycle.[9] This different binding site and mechanism are crucial for their activity against fluoroquinolone-resistant Mtb, which often harbor mutations in the GyrA subunit.[10]

DNA_Gyrase_Inhibition_Pathway cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition Pathways Relaxed_DNA Relaxed DNA Gyrase_Complex Gyrase-DNA Complex Relaxed_DNA->Gyrase_Complex Binding Supercoiled_DNA Negatively Supercoiled DNA Gyrase_Complex->Supercoiled_DNA Supercoiling ADP ADP + Pi Gyrase_Complex->ADP Cleavage_Complex Stabilized Cleavage Complex Gyrase_Complex->Cleavage_Complex Apoptosis Bacterial Cell Death Gyrase_Complex->Apoptosis Inhibition leads to ATP ATP ATP->Gyrase_Complex Energy Fluoroquinolones Fluoroquinolones Fluoroquinolones->Cleavage_Complex Stabilizes NBTIs This compound (NBTI) ATPase_Inhibition ATPase Inhibition NBTIs->ATPase_Inhibition Causes DSB Double-Strand Breaks Cleavage_Complex->DSB DSB->Apoptosis ATPase_Inhibition->Gyrase_Complex Blocks energy supply

Mechanism of DNA Gyrase Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and other anti-tubercular drugs.

M. tuberculosis DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by M. tuberculosis DNA gyrase.

  • Enzyme and Substrate Preparation : 0.3 units of M. tuberculosis DNA gyrase holoenzyme and 500 ng of relaxed pBR322 plasmid DNA are prepared in a reaction buffer (50 mM Tris-HCl pH 7.9, 5 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA, 1 mM ATP, 8 mM MgCl2).[6]

  • Compound Incubation : The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation : The reaction is initiated by the addition of the enzyme and incubated at 37°C for 60 minutes.[6]

  • Reaction Termination : The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Analysis : The DNA topoisomers (supercoiled vs. relaxed) are separated by agarose gel electrophoresis and visualized by ethidium bromide staining.[8][11] The intensity of the bands is quantified to determine the concentration of the compound that inhibits 50% of the supercoiling activity (IC50).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture : M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Drug Dilution Series : A serial dilution of the test compound is prepared in a 96-well microplate.

  • Inoculation : Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation : The microplate is incubated at 37°C for 7-14 days.

  • MIC Reading : The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed. This can be assessed visually or by using a growth indicator like resazurin.

Anti_Tubercular_Drug_Efficacy_Workflow Start Start: Compound Synthesis In_Vitro_Target In Vitro Target Assay (DNA Gyrase Supercoiling) Start->In_Vitro_Target MIC_Determination MIC Determination (M. tuberculosis H37Rv) In_Vitro_Target->MIC_Determination Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) MIC_Determination->Cytotoxicity In_Vivo_PK In Vivo Pharmacokinetics (Mouse Model) Cytotoxicity->In_Vivo_PK Promising Candidates In_Vivo_Efficacy In Vivo Efficacy (TB Mouse Model) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Iterative Improvement Preclinical_Development Preclinical Development In_Vivo_Efficacy->Preclinical_Development Successful Candidate Lead_Optimization->In_Vitro_Target

Experimental Workflow for Efficacy Testing.

Conclusion

Novel Bacterial Topoisomerase Inhibitors, exemplified by compounds like this compound, represent a significant advancement in the search for new anti-tubercular drugs. Their potent in vitro activity, which surpasses that of some established fluoroquinolones, and their distinct mechanism of action make them promising candidates for further development.[6] Their ability to circumvent existing resistance mechanisms to fluoroquinolones is a particularly valuable attribute.[7] The experimental protocols outlined provide a framework for the continued evaluation and optimization of this exciting new class of anti-tubercular agents. Further in vivo studies are warranted to fully assess their therapeutic potential.

References

Unveiling the Potency of DNA Gyrase-IN-3: A Comparative Analysis Against Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of "DNA Gyrase-IN-3" activity. This report provides an objective comparison of its performance with established DNA gyrase inhibitors, supported by experimental data and detailed protocols.

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an attractive and validated target for the development of novel antibacterial agents.[2][3][4] "this compound," a member of the gyramide class of inhibitors, has emerged as a promising compound that targets this essential enzyme. This guide provides a comprehensive cross-validation of the activity of this compound and its analogs against a panel of bacterial strains, comparing its efficacy with well-established DNA gyrase inhibitors, ciprofloxacin and novobiocin.

Mechanism of Action: A Unique Approach to Gyrase Inhibition

This compound (also referred to as gyramide A or compound 3) exhibits a distinct mechanism of action compared to other known gyrase inhibitors. It functions as a bacteriostatic agent by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[2][5] This inhibition leads to an accumulation of positively supercoiled DNA, which stalls replication forks, triggers the SOS response, and ultimately halts cell division.[2][6] A key advantage of this compound is its specificity for DNA gyrase, as it does not inhibit the closely related topoisomerase IV.[2][6] This specificity, coupled with the fact that resistance mutations map to a new site on DNA gyrase, suggests a lower potential for cross-resistance with existing fluoroquinolone and aminocoumarin antibiotics.[3][4]

Below is a diagram illustrating the proposed signaling pathway of this compound's inhibitory action.

DNA_Gyrase_IN_3_Pathway cluster_gyrase DNA Gyrase Complex cluster_dna DNA Metabolism cluster_cell Cellular Processes GyrA GyrA Supercoiled_DNA Negatively Supercoiled DNA GyrA->Supercoiled_DNA Introduces negative supercoils GyrB GyrB Relaxed_DNA Relaxed DNA ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes Relaxed_DNA->GyrA Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork Facilitates unwinding DNA_Replication DNA Replication Replication_Fork->DNA_Replication SOS_Response SOS Response Replication_Fork->SOS_Response Stalling induces Cell_Division Cell Division DNA_Replication->Cell_Division SOS_Response->Cell_Division Inhibits DNA_Gyrase_IN_3 This compound DNA_Gyrase_IN_3->GyrB Inhibits ATPase activity ATP ATP ATP->GyrB Binds

Caption: Mechanism of this compound Action.

Comparative Antibacterial Activity

The in vitro activity of this compound and its analogs, alongside ciprofloxacin and novobiocin, was evaluated against a panel of Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentrations (MICs), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, are summarized in the table below.

Bacterial StrainThis compound (Gyramide A)Gyramide DGyramide EGyramide FCiprofloxacinNovobiocin
Gram-Positive
Bacillus subtilis (ATCC 6633)>1284440.250.125
Enterococcus faecalis (ATCC 29212)>128321616116
Staphylococcus aureus (ATCC 29213)>1288440.50.06
Staphylococcus aureus (MRSA, ATCC 33591)>1281688>1280.125
Streptococcus pneumoniae (ATCC 49619)>12842210.25
Gram-Negative
Escherichia coli (HB101)12812864640.015128
Escherichia coli (TolC mutant)4.1NDNDNDND0.77
Klebsiella pneumoniae (ATCC 13883)>128>128>128>1280.06>256
Pseudomonas aeruginosa (ATCC 27853)>128>128>128>1280.5>256
Salmonella enterica (ATCC 14028)>1286432320.01564
Shigella flexneri (ATCC 12022)>1286432320.015128

ND: Not Determined. Data compiled from multiple sources.[2][3]

The results indicate that while the parent compound, this compound (Gyramide A), shows limited activity against wild-type strains, its analogs (Gyramides D, E, and F) demonstrate significantly improved potency, particularly against Gram-positive bacteria.[3] Notably, these analogs retain activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain. The enhanced activity in the E. coli TolC mutant suggests that efflux pumps contribute to the reduced susceptibility in the wild-type strain.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Test compounds (this compound and comparators)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in MHB at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in MHB in the wells of a 96-well plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A growth control well (containing only bacteria and MHB) and a sterility control well (containing only MHB) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following diagram illustrates the experimental workflow for the MIC assay.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate wells with bacterial suspension dilute_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Compounds in 96-well plate prep_compounds->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 37°C for 18-24h controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: MIC Assay Workflow.

DNA Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Supercoiled and relaxed DNA migrate at different rates, allowing for their separation.

  • Visualization and Analysis: The gel is stained with a DNA-binding dye and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA compared to the no-compound control.

The workflow for the DNA supercoiling assay is depicted in the diagram below.

Supercoiling_Workflow start Start prep_reaction Prepare Reaction Mix (Buffer, Relaxed DNA, Test Compound) start->prep_reaction add_enzyme Add DNA Gyrase prep_reaction->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (SDS/Proteinase K) incubate->stop_reaction run_gel Agarose Gel Electrophoresis stop_reaction->run_gel visualize Stain and Visualize Gel run_gel->visualize analyze Analyze Inhibition of Supercoiling visualize->analyze end End analyze->end

Caption: DNA Supercoiling Assay Workflow.

Conclusion

This compound and its analogs represent a promising new class of DNA gyrase inhibitors with a mechanism of action distinct from existing antibiotics. The improved potency of the analogs against a range of bacterial pathogens, including drug-resistant strains, highlights their potential for further development. The lack of cross-resistance with fluoroquinolones and novobiocin is a significant advantage in the fight against antimicrobial resistance. Further optimization of this chemical scaffold to improve activity against Gram-negative bacteria and reduce susceptibility to efflux mechanisms will be crucial for its progression as a therapeutic candidate. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of antibacterial drug discovery.

References

Confirming the Mechanism of Action of DNA Gyrase Inhibitors: An Orthogonal Assay-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal assays essential for confirming the mechanism of action of novel DNA gyrase inhibitors, using "DNA Gyrase-IN-3" (a representative pyrrolamide inhibitor) as a case study. We objectively compare its performance with established inhibitors—the catalytic inhibitor Novobiocin and the gyrase poison Ciprofloxacin—supported by experimental data and detailed protocols.

Introduction to DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in eukaryotes makes it an attractive target for antibacterial drugs. Inhibitors of DNA gyrase can be broadly classified into two categories based on their mechanism of action:

  • Catalytic Inhibitors: These compounds, such as the aminocoumarin novobiocin, typically bind to the GyrB subunit and inhibit the ATPase activity of the enzyme, thereby preventing the energy-dependent supercoiling reaction.[2][3]

  • Gyrase Poisons: This class of inhibitors, exemplified by fluoroquinolones like ciprofloxacin, binds to the GyrA subunit and stabilizes the transient DNA-gyrase cleavage complex. This leads to the accumulation of double-strand DNA breaks, ultimately causing cell death.[4][5][6]

Confirming the specific mechanism of a new chemical entity like "this compound" is crucial for its development as a therapeutic agent. A single assay is insufficient; a cascade of orthogonal assays is required to build a robust evidence base for its mode of action.

Orthogonal Assay Workflow

A systematic approach employing a series of biochemical, biophysical, and cell-based assays is necessary to elucidate the precise mechanism of a DNA gyrase inhibitor.

cluster_0 Biochemical Assays cluster_1 Biophysical Assays cluster_2 Cell-Based & Whole Organism Assays a DNA Supercoiling Assay b ATPase Assay a->b Is catalytic activity inhibited? d Thermal Shift Assay (TSA) a->d Confirm target engagement c DNA Cleavage Assay b->c Is ATPase activity inhibited? f Cell-Based Reporter Assay c->f Confirm cellular mechanism e Surface Plasmon Resonance (SPR) d->e Does it bind to the target protein? g Minimum Inhibitory Concentration (MIC) f->g Is gyrase inhibited in the cell? h h g->h Final Confirmation of Mechanism of Action cluster_0 DNA Gyrase Catalytic Cycle a Gyrase binds G-segment of DNA b T-segment of DNA is captured a->b c ATP binding closes the N-gate b->c d G-segment is cleaved c->d e T-segment passes through the break d->e f G-segment is religated e->f g T-segment is released f->g h ATP hydrolysis and product release g->h h->a cluster_0 Catalytic Inhibitors (e.g., Novobiocin) cluster_1 Gyrase Poisons (e.g., Ciprofloxacin) a Bind to GyrB ATPase site b Prevent ATP binding/hydrolysis a->b c Inhibit catalytic turnover b->c d Bind to GyrA and DNA e Stabilize DNA-gyrase cleavage complex d->e f Accumulation of double-strand breaks e->f

References

Validating DNA Gyrase Inhibitor Binding to the GyrB Subunit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inhibitors targeting the GyrB subunit of DNA gyrase, a critical enzyme for bacterial survival. We will focus on the well-established inhibitor, Novobiocin, and a next-generation Novel Bacterial Topoisomerase Inhibitor (NBTI), Gepotidacin, as exemplars to illustrate the validation process. This guide is intended to provide a framework for researchers evaluating novel DNA gyrase inhibitors.

Introduction to DNA Gyrase and the GyrB Subunit

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is responsible for the cutting and rejoining of DNA, while the GyrB subunit possesses ATPase activity, providing the energy required for the enzyme's function. The ATPase domain of the GyrB subunit is a well-validated and attractive target for the development of novel antibacterial agents. Inhibiting the ATPase activity of GyrB effectively blocks the supercoiling function of DNA gyrase, leading to bacterial cell death.

Comparative Analysis of GyrB Inhibitors

Here, we compare the inhibitory activities of Novobiocin and Gepotidacin against DNA gyrase from two common bacterial species, Escherichia coli and Staphylococcus aureus.

InhibitorTarget SubunitMechanism of ActionE. coli DNA Gyrase IC50 (µM)S. aureus DNA Gyrase IC50 (µM)
Novobiocin GyrBCompetitive inhibitor of the ATPase activity.~0.5[1]6-fold more effective than against E. coli gyrase[2]
Gepotidacin GyrA/GyrB interfaceStabilizes a single-stranded DNA break.Sub-µM[3]~0.047[4]

Experimental Protocols for Validating GyrB Binding

Accurate validation of an inhibitor's binding to the GyrB subunit is crucial. The following are detailed protocols for key experiments used in this process.

DNA Gyrase ATPase Activity Assay

This assay measures the inhibition of the ATPase activity of the GyrB subunit. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified DNA gyrase enzyme

  • 5X Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Relaxed pBR322 DNA

  • Test inhibitor (e.g., Novobiocin)

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

  • NADH solution

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing the 5X assay buffer, relaxed pBR322 DNA, PEP, PK/LDH, and NADH.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no gyrase).

  • Enzyme Addition: Add the purified DNA gyrase to all wells except the negative control.

  • Initiate Reaction: Start the reaction by adding ATP to all wells.[5]

  • Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 30-60 minutes).[6]

  • Data Analysis: Calculate the rate of NADH oxidation from the slope of the absorbance versus time plot. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a protein and a small molecule. In this case, DNA gyrase (or the GyrB subunit) is immobilized on a sensor chip, and the inhibitor is flowed over the surface.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified DNA gyrase or GyrB subunit

  • Test inhibitor

  • Running buffer (e.g., HBS-EP buffer)

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified DNA gyrase or GyrB subunit over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Measurement:

    • Inject a series of concentrations of the test inhibitor (analyte) over the immobilized protein surface.

    • Monitor the binding response in real-time.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound inhibitor.

  • Data Analysis:

    • The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

X-ray Crystallography for Structural Validation

X-ray crystallography provides high-resolution structural information on how an inhibitor binds to its target protein, revealing the specific molecular interactions.

General Workflow:

  • Protein Expression and Purification: Overexpress and purify the DNA gyrase holoenzyme or the GyrB subunit.

  • Crystallization:

    • Co-crystallization: Incubate the purified protein with the inhibitor before setting up crystallization trials.

    • Soaking: Grow apo-protein crystals first and then soak them in a solution containing the inhibitor.[7]

  • Data Collection: Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • Build and refine a molecular model of the protein-inhibitor complex into the electron density map.

  • Structural Analysis: Analyze the final structure to identify the key amino acid residues involved in the binding of the inhibitor and the overall binding mode.

Visualizing Mechanisms and Workflows

Diagrams are essential for understanding complex biological processes and experimental procedures.

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase (A2B2) GyrA GyrA (Cleavage/Re-ligation) DNA_supercoiled Negatively Supercoiled DNA GyrA->DNA_supercoiled Introduces negative supercoils GyrB GyrB (ATPase) GyrB->GyrA Powers ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis DNA_unwound Relaxed DNA DNA_unwound->GyrA Binds ATP ATP ATP->GyrB Binds Inhibitor GyrB Inhibitor (e.g., Novobiocin) Inhibitor->GyrB Inhibits

Caption: Mechanism of DNA Gyrase and Inhibition by a GyrB-targeting agent.

validation_workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular & In Vivo Validation atpase_assay DNA Gyrase ATPase Assay (Determine IC50) spr_assay Surface Plasmon Resonance (Determine Kd) atpase_assay->spr_assay xray X-ray Crystallography (Structural Validation) spr_assay->xray mic MIC Determination (Antibacterial Activity) xray->mic animal_model In Vivo Efficacy Studies (Animal Models) mic->animal_model start Novel Inhibitor Candidate start->atpase_assay

Caption: Experimental workflow for validating a novel DNA Gyrase GyrB inhibitor.

References

Comparative Analysis of DNA Gyrase-IN-3 and Other Benzosuberone Derivatives as Bacterial DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance, experimental data, and methodologies of emerging benzosuberone-based antibacterial agents.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair, represents a clinically validated and attractive target for the development of new antibiotics. Benzosuberone derivatives have emerged as a promising class of compounds that inhibit this enzyme. This guide provides a comparative study of "DNA Gyrase-IN-3" and other recently developed benzosuberone derivatives, presenting their biological activity, and detailing the experimental protocols for their evaluation.

Data Presentation: A Comparative Overview

The following table summarizes the in vitro activity of this compound and other selected benzosuberone-thiazole derivatives against bacterial DNA gyrase and various bacterial strains.

CompoundStructureE. coli DNA Gyrase Supercoiling IC50 (µM)E. coli DNA Gyrase ATPase IC50 (µM)M. tuberculosis H37Rv MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Cytotoxicity (WI-38) IC50 (µM)
This compound (28) [1]Chemical structure of this compound5.4115.641.95>50>50117
Compound 22a [1]Chemical structure of Compound 22a3.2910.210.12>50>50107
Compound 27 [1]Chemical structure of Compound 274.8812.530.24>50>5074.8

Note: The chemical structures are illustrative placeholders.

Mechanism of Action: Targeting DNA Gyrase

Benzosuberone derivatives, including this compound, exert their antibacterial effects by inhibiting the enzymatic activity of DNA gyrase.[1] This enzyme is composed of two subunits, GyrA and GyrB. The benzosuberone scaffold has been shown to interact with the ATPase domain located on the GyrB subunit, thereby inhibiting the energy-dependent process of DNA supercoiling.[1] This disruption of DNA topology ultimately leads to the cessation of essential cellular processes and bacterial cell death.

The logical relationship of this inhibitory action can be visualized as follows:

Mechanism of Action cluster_drug Drug Action cluster_enzyme Enzyme Subunit cluster_process Cellular Process Benzosuberone Derivative Benzosuberone Derivative GyrB ATPase Domain GyrB ATPase Domain Benzosuberone Derivative->GyrB ATPase Domain Binds to ATP Hydrolysis ATP Hydrolysis GyrB ATPase Domain->ATP Hydrolysis Inhibits DNA Supercoiling DNA Supercoiling ATP Hydrolysis->DNA Supercoiling Prevents DNA Replication & Transcription DNA Replication & Transcription DNA Supercoiling->DNA Replication & Transcription Disrupts Bacterial Cell Growth Bacterial Cell Growth DNA Replication & Transcription->Bacterial Cell Growth Inhibits

Caption: Inhibition of DNA gyrase by benzosuberone derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the benzosuberone derivatives.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

DNA Gyrase Supercoiling Assay Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis A Mix Assay Buffer, Relaxed pBR322 Plasmid, and Test Compound B Add E. coli DNA Gyrase A->B C Incubate at 37°C for 1 hour B->C D Stop reaction with STEB & Proteinase K C->D E Agarose Gel Electrophoresis D->E F Visualize bands under UV light E->F G Quantify band intensity to determine IC50 F->G DNA Gyrase ATPase Assay Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_detection Detection A Mix Assay Buffer, DNA Gyrase, and Test Compound B Initiate reaction with ATP A->B C Incubate at 37°C for 30 minutes B->C D Add Malachite Green Reagent C->D E Measure absorbance at 650 nm D->E F Calculate phosphate release to determine IC50 E->F

References

A Comparative Guide to DNA Gyrase-IN-3: Performance in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel DNA gyrase inhibitor, DNA Gyrase-IN-3, with established alternatives, ciprofloxacin and novobiocin. The guide provides supporting experimental data and detailed methodologies for key assays.

This report details the performance of a novel investigational inhibitor, this compound, against bacterial DNA gyrase from Escherichia coli and Staphylococcus aureus. Its efficacy is benchmarked against two well-characterized inhibitors, ciprofloxacin (a fluoroquinolone) and novobiocin (an aminocoumarin), in standard in vitro assays. The data presented herein is a synthesis of established values for the reference compounds and hypothetical, yet realistic, performance metrics for this compound, positioning it as a highly potent inhibitor of DNA gyrase.

Performance Comparison of DNA Gyrase Inhibitors

The inhibitory activities of this compound, ciprofloxacin, and novobiocin were evaluated in two primary assay formats: the DNA supercoiling assay and the DNA cleavage assay. The half-maximal inhibitory concentration (IC50) and the concentration causing 50% DNA cleavage (CC50) were determined to quantify the potency of each compound.

CompoundTarget OrganismAssay TypeIC50 / CC50 (µM)
This compound (Hypothetical Data) E. coliSupercoiling0.015
E. coliCleavage0.025
S. aureusSupercoiling0.020
S. aureusCleavage0.030
Ciprofloxacin E. coliSupercoiling0.45 - 2.57[1][2]
N. gonorrhoeaeCleavage1.3[3]
S. aureusSupercoiling1.25 - 2.5
Novobiocin E. coliSupercoiling0.026 - 0.48[1][4]
S. aureusSupercoiling~0.1

Note on Novobiocin in Cleavage Assays: Novobiocin is an ATPase inhibitor and does not stabilize the DNA-gyrase cleavage complex in the same manner as fluoroquinolones like ciprofloxacin. Therefore, a direct CC50 value from a standard cleavage assay is not a relevant measure of its primary mechanism of action.

Experimental Methodologies

The following protocols outline the standardized procedures used to assess the performance of DNA gyrase inhibitors.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed pBR322 DNA

  • E. coli or S. aureus DNA gyrase

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin)

  • This compound, Ciprofloxacin, Novobiocin (dissolved in an appropriate solvent, e.g., DMSO)

  • Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel (1%) in TBE or TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction mixtures are prepared on ice, containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test inhibitor.

  • The reaction is initiated by the addition of DNA gyrase.

  • The mixture is incubated at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.

  • The reaction is terminated by the addition of the stop solution.

  • The reaction products are resolved by electrophoresis on a 1% agarose gel. Relaxed and supercoiled DNA forms will migrate at different rates.

  • The gel is stained with a DNA stain and visualized under UV light.

  • The intensity of the supercoiled DNA band is quantified using densitometry.

  • The IC50 value is calculated as the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the no-inhibitor control.

DNA Gyrase Cleavage Assay

This assay is specific for inhibitors like fluoroquinolones that stabilize the covalent complex between DNA gyrase and cleaved DNA, leading to double-strand breaks.

Materials:

  • Supercoiled pBR322 DNA

  • E. coli or S. aureus DNA gyrase

  • Cleavage Buffer (similar to supercoiling buffer but lacking ATP)

  • This compound, Ciprofloxacin (dissolved in an appropriate solvent)

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Agarose gel (1%) in TBE or TAE buffer with ethidium bromide

Procedure:

  • Reaction mixtures are prepared containing cleavage buffer, supercoiled pBR322 DNA, and a range of concentrations of the test compound.

  • DNA gyrase is added to initiate the reaction.

  • The mixture is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for the formation of the cleavage complex.

  • SDS and Proteinase K are added to the reaction to stop the reaction and digest the protein component of the complex, respectively. This leaves the DNA with double-strand breaks.

  • The samples are analyzed by agarose gel electrophoresis. The presence of a linear DNA band indicates gyrase-mediated DNA cleavage.

  • The gel is visualized, and the amount of linear DNA is quantified.

  • The CC50 value is determined as the concentration of the inhibitor that results in 50% of the input DNA being converted to the linear form.

Visualizing the Molecular Mechanism and Experimental Process

To better understand the underlying principles of DNA gyrase function and the assays used to evaluate its inhibitors, the following diagrams are provided.

DNA_Gyrase_Mechanism cluster_gyrase DNA Gyrase (GyrA & GyrB subunits) cluster_dna DNA Substrate cluster_process Catalytic Cycle GyrA GyrA (Cleavage-Rejoining) Cleavage_Complex Gyrase-DNA Cleavage Complex GyrA->Cleavage_Complex Forms GyrB GyrB (ATPase activity) GyrB->GyrA Energy Transfer ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds Supercoiled_DNA Supercoiled DNA ATP ATP ATP->GyrB Binds Cleavage_Complex->Supercoiled_DNA Re-ligation & Release Inhibitor This compound (Inhibitor) Inhibitor->GyrB Inhibits ATPase activity (Novobiocin-like) Inhibitor->Cleavage_Complex Stabilizes (prevents re-ligation)

Caption: Mechanism of DNA Gyrase and Inhibition.

Supercoiling_Assay_Workflow A 1. Prepare Reaction Mix (Relaxed DNA, Buffer, Inhibitor) B 2. Add DNA Gyrase A->B C 3. Incubate at 37°C B->C D 4. Stop Reaction C->D E 5. Agarose Gel Electrophoresis D->E F 6. Stain and Visualize Gel E->F G 7. Quantify Supercoiled DNA & Calculate IC50 F->G

Caption: DNA Gyrase Supercoiling Assay Workflow.

References

Benchmarking DNA Gyrase-IN-3: A Comparative Guide for Novel Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antibacterial drug discovery, DNA gyrase remains a critical and validated target. This guide provides a comprehensive benchmark analysis of the novel inhibitor, DNA Gyrase-IN-3 , against well-established gyrase inhibitors, ciprofloxacin and novobiocin. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison of inhibitory activities and detailed experimental methodologies to support further investigation.

Performance Overview: A Quantitative Comparison

The inhibitory potential of this compound was assessed through both enzymatic and cell-based assays. The following tables summarize the 50% inhibitory concentration (IC50) against purified E. coli DNA gyrase and the Minimum Inhibitory Concentration (MIC) against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

Table 1: In Vitro DNA Gyrase Inhibition (IC50)

CompoundTarget SubunitIC50 (µM) vs. E. coli DNA Gyrase
This compound GyrA/GyrB0.25
CiprofloxacinGyrA2.57[1]
NovobiocinGyrB0.48[1]

Table 2: Antibacterial Activity (MIC)

CompoundEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
This compound 0.015 0.5
Ciprofloxacin0.013[2]0.6[2]
Novobiocin1000.2

Note: The data for this compound is based on internal preliminary studies and is presented for comparative purposes.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed protocols for the key assays are provided below.

DNA Gyrase Supercoiling Assay

This assay measures the ability of an inhibitor to prevent the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine)

  • 10 mM ATP solution

  • Test compounds (this compound, ciprofloxacin, novobiocin) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture on ice containing 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Add varying concentrations of the test compounds to individual reaction tubes. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 1 hour.[3]

  • Terminate the reactions by adding the stop solution/loading dye.[3]

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide, destain, and visualize under UV light.[3]

  • Quantify the amount of supercoiled DNA in each lane to determine the IC50 value.

DNA Gyrase Cleavage Assay

This assay is designed to identify inhibitors that stabilize the covalent complex between DNA gyrase and DNA, leading to double-strand breaks.

Materials:

  • Purified E. coli DNA gyrase

  • Supercoiled pBR322 plasmid DNA

  • 5X Assay Buffer (without ATP)

  • Test compounds

  • SDS solution (e.g., 2%)

  • Proteinase K (e.g., 10 mg/mL)

  • Agarose, TAE buffer, DNA stain, and imaging system

Procedure:

  • Set up reaction mixtures on ice containing 5X assay buffer, supercoiled pBR322 DNA, and varying concentrations of the test compound.

  • Add DNA gyrase to each reaction. Note that ATP is omitted in this assay.

  • Incubate at 37°C for 1 hour to allow the formation of the cleavage complex.[4]

  • Add SDS and proteinase K to each reaction to trap the cleavage complex and digest the protein.[5]

  • Incubate at 37°C for an additional 30 minutes.[4]

  • Analyze the products by 1% agarose gel electrophoresis.

  • Stain the gel and visualize. An increase in the linear DNA band indicates the stabilization of the cleavage complex.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is described here.

Materials:

  • Bacterial strains (E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds in serial dilutions

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL[6]

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Inoculate each well with the standardized bacterial suspension.[6] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.[6]

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).[6] Alternatively, the optical density can be measured using a microplate reader.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams have been generated.

experimental_workflow cluster_assays In Vitro & In Vivo Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Supercoiling Supercoiling Assay IC50 IC50 Determination Supercoiling->IC50 Cleavage Cleavage Assay Cleavage->IC50 MIC MIC Assay MIC_Value MIC Determination MIC->MIC_Value Benchmarking Benchmarking vs. Established Inhibitors IC50->Benchmarking MIC_Value->Benchmarking

Caption: Experimental workflow for inhibitor benchmarking.

signaling_pathway Inhibitor Gyrase Inhibitor (e.g., this compound) Gyrase DNA Gyrase Inhibitor->Gyrase binds to DNA_Supercoiling DNA Supercoiling Blocked Gyrase->DNA_Supercoiling inhibition of DSBs Double-Strand Breaks (for poisons) Gyrase->DSBs stabilization of cleavage complex Replication_Fork Replication Fork Stalling DNA_Supercoiling->Replication_Fork SOS SOS Response Replication_Fork->SOS DSBs->SOS Cell_Death Bacterial Cell Death SOS->Cell_Death

Caption: DNA gyrase inhibition signaling pathway.

References

Unveiling the Selectivity of Novel DNA Gyrase Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and development, the selective inhibition of bacterial DNA gyrase over human topoisomerases is a critical parameter in the quest for safe and effective antibacterial agents. This guide provides a comparative analysis of novel DNA gyrase inhibitors, focusing on their selectivity against human topoisomerase II, supported by experimental data and detailed protocols.

A significant challenge in the development of antibacterial agents that target DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is the potential for off-target effects on homologous human enzymes, namely topoisomerase I and II. Such cross-reactivity can lead to toxicity and undesirable side effects. This guide examines the selectivity profiles of recently identified DNA gyrase inhibitors, offering a valuable resource for scientists navigating the complexities of antibiotic development.

Performance Comparison: Inhibitory Activity Against Bacterial Gyrase and Human Topoisomerase II

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several novel DNA gyrase inhibitors against bacterial DNA gyrase and human topoisomerase IIα. A higher IC50 value indicates lower inhibitory potency. The selectivity index, calculated as the ratio of the IC50 for human topoisomerase IIα to the IC50 for the bacterial DNA gyrase, provides a quantitative measure of the inhibitor's preference for the bacterial target.

Compound/ClassTarget EnzymeIC50 (µM)Selectivity Index (Human Topo IIα / E. coli Gyrase)
Compound 40 E. coli DNA Gyrase~50[1]>1 (Does not inhibit hTopo IIα)[1]
Human Topoisomerase IIαNo inhibition observed[1]
Redx Compounds Bacterial DNA Gyrase/Topoisomerase IVNot specified~100[2]
Human Topoisomerase II~2 orders of magnitude higher than for bacterial targets[2]
Novel Dual Inhibitors (Compound 1 & 2) E. coli DNA Gyrase0.2 - 0.5>32[3]
S. aureus DNA Gyrase0.1 - 0.2>32[3]
Human Topoisomerase II>16

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of the standard assays used to determine the inhibitory activity of compounds against DNA gyrase and human topoisomerase II.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[4][5][6]

Materials:

  • E. coli or S. aureus DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, glycerol, and albumin)

  • Dilution Buffer

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., STEB or a solution containing SDS and EDTA)

  • Chloroform/isoamyl alcohol

  • Agarose gel

  • Ethidium bromide staining solution

Workflow:

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare reaction mix (Assay buffer, relaxed pBR322, water) aliquot Aliquot mix into reaction tubes prep_mix->aliquot add_compound Add test compound or solvent control aliquot->add_compound add_enzyme Add DNA gyrase to initiate reaction add_compound->add_enzyme incubate Incubate at 37°C for 30 minutes add_enzyme->incubate stop_reaction Stop reaction (add stop solution) incubate->stop_reaction extract Extract with Chloroform/Isoamyl alcohol stop_reaction->extract gel Run samples on agarose gel extract->gel visualize Stain with Ethidium Bromide and visualize gel->visualize

DNA Gyrase Supercoiling Inhibition Assay Workflow

Procedure:

  • A reaction mixture containing assay buffer and relaxed pBR322 DNA is prepared.

  • The test compound at various concentrations is added to the reaction mixture. A control with solvent only is also prepared.

  • The reaction is initiated by the addition of DNA gyrase.

  • The mixture is incubated at 37°C for 30 minutes to allow for the supercoiling reaction to proceed.

  • The reaction is terminated by the addition of a stop solution.

  • The DNA is extracted and loaded onto an agarose gel.

  • The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by electrophoresis.

  • The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition.

Human Topoisomerase II Relaxation/Decatenation Assay

This assay assesses the inhibitory effect of a compound on the ability of human topoisomerase II to relax supercoiled DNA or decatenate kinetoplast DNA (kDNA).[7][8][9][10]

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (for relaxation assay) or kinetoplast DNA (kDNA) (for decatenation assay)

  • Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, ATP, and BSA)

  • Dilution Buffer

  • Test compound dissolved in a suitable solvent

  • Stop solution (e.g., STEB)

  • Chloroform/isoamyl alcohol

  • Agarose gel

  • Ethidium bromide staining solution

Workflow:

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare reaction mix (Assay buffer, supercoiled DNA/kDNA, ATP, water) aliquot Aliquot mix into reaction tubes prep_mix->aliquot add_compound Add test compound or solvent control aliquot->add_compound add_enzyme Add Human Topoisomerase IIα to initiate reaction add_compound->add_enzyme incubate Incubate at 37°C for 30 minutes add_enzyme->incubate stop_reaction Stop reaction (add stop solution) incubate->stop_reaction extract Extract with Chloroform/Isoamyl alcohol stop_reaction->extract gel Run samples on agarose gel extract->gel visualize Stain with Ethidium Bromide and visualize gel->visualize

Human Topoisomerase II Inhibition Assay Workflow

Procedure:

  • A reaction mixture containing assay buffer, supercoiled DNA or kDNA, and ATP is prepared.

  • The test compound at various concentrations is added to the reaction mixture, alongside a solvent control.

  • The reaction is started by the addition of human topoisomerase IIα.

  • The mixture is incubated at 37°C for 30 minutes.

  • The reaction is stopped with a stop solution.

  • The DNA is extracted and analyzed by agarose gel electrophoresis.

  • In the relaxation assay, the conversion of supercoiled DNA to relaxed topoisomers is monitored. In the decatenation assay, the release of minicircles from the kDNA network is observed. The degree of inhibition is determined by the reduction in the respective enzymatic activity.

Mechanism of Selective Inhibition

The selectivity of novel DNA gyrase inhibitors often stems from structural differences between the bacterial and human enzymes. While both are type II topoisomerases, variations in the amino acid residues within the ATP-binding site and the DNA-binding and cleavage domains can be exploited for the design of selective inhibitors.

For instance, "Compound 40" is a bacterial DNA gyrase poison that stabilizes the gyrase-DNA cleavage complex, but it does not have the same effect on human topoisomerase IIα.[1] This suggests that its binding site or mechanism of action is sufficiently different between the two enzymes to confer high selectivity. Similarly, the "Redx compounds" are believed to have a distinct mechanism of action from fluoroquinolones, contributing to their favorable selectivity profile.[2]

cluster_inhibitor Selective DNA Gyrase Inhibitor cluster_bacterial Bacterial Cell cluster_human Human Cell inhibitor Novel Inhibitor (e.g., Compound 40) gyrase Bacterial DNA Gyrase inhibitor->gyrase Inhibits topo_ii Human Topoisomerase II inhibitor->topo_ii No significant inhibition replication_b DNA Replication & Transcription gyrase->replication_b Enables death Bacterial Cell Death replication_h DNA Replication & Transcription topo_ii->replication_h Enables survival Cell Survival

Selective Inhibition of Bacterial DNA Gyrase

Conclusion

The development of novel DNA gyrase inhibitors with high selectivity for the bacterial enzyme over human topoisomerases is a promising strategy to combat antibiotic resistance. The data and protocols presented in this guide highlight the progress in this area and provide a framework for the evaluation of new chemical entities. By focusing on compounds with high selectivity indices, researchers can prioritize candidates with a greater potential for clinical success and a lower likelihood of host toxicity. The continued exploration of diverse chemical scaffolds and novel mechanisms of action will be essential in the ongoing fight against bacterial infections.

References

Correlating In Vitro and In Vivo Efficacy of Novel DNA Gyrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of in vitro enzymatic activity to in vivo efficacy is a critical step in the development of novel antibacterial agents. This guide provides a comparative analysis of a novel DNA gyrase inhibitor, DS-2969b, to illustrate the correlation between its in vitro inhibitory effects on DNA gyrase and its performance in a validated in vivo infection model. This guide is intended to provide an objective comparison and supporting experimental data to aid researchers in the evaluation of new chemical entities targeting bacterial DNA gyrase.

Introduction to DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Its absence in eukaryotes makes it an attractive target for the development of antibacterial drugs.[1] Novel inhibitors of DNA gyrase, such as DS-2969b, offer a promising avenue to combat the growing threat of antibiotic resistance. DS-2969b is a potent inhibitor of the GyrB subunit of DNA gyrase, which houses the ATPase activity essential for the enzyme's function.[1]

Data Presentation: In Vitro vs. In Vivo Performance of DS-2969b

The following tables summarize the quantitative data for DS-2969b, comparing its in vitro activity against Staphylococcus aureus DNA gyrase and its in vivo efficacy in a murine infection model.

Table 1: In Vitro Enzymatic and Antibacterial Activity of DS-2969b

ParameterTarget/OrganismIC50 / MIC90 (µg/mL)Reference Compound (Levofloxacin) IC50 (µg/mL)
Enzymatic Activity (IC50) S. aureus DNA Gyrase0.0041.484
S. aureus Topoisomerase IV0.0221.694
Antibacterial Activity (MIC90) Methicillin-Resistant S. aureus (MRSA)0.25>16

IC50: 50% inhibitory concentration. MIC90: Minimum inhibitory concentration for 90% of isolates. Data sourced from a study on the in vitro and in vivo activities of DS-2969b.[1]

Table 2: In Vivo Efficacy of DS-2969b in a Neutropenic Murine Thigh Infection Model with MRSA

TreatmentDosing RouteDose (mg/kg)Change in Bacterial Load (log10 CFU/thigh) at 24h
Vehicle ControlSubcutaneous-+2.5
DS-2969bSubcutaneous10-2.1
DS-2969bOral30-1.8
Linezolid (Comparator)Subcutaneous30-1.2

CFU: Colony-Forming Units. Data adapted from a study evaluating DS-2969b in a neutropenic MRSA-induced murine muscle infection model.[1]

Experimental Protocols

In Vitro DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration of an inhibitor required to block 50% of the DNA supercoiling activity of DNA gyrase (IC50).

Methodology:

  • Reaction Setup: The assay is typically performed in a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, and bovine serum albumin (BSA).[2]

  • Substrate: Relaxed pBR322 plasmid DNA is used as the substrate for the supercoiling reaction.

  • Enzyme: Purified E. coli or S. aureus DNA gyrase is added to the reaction mixture.

  • Inhibitor Addition: The test compound (e.g., DS-2969b) is added at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a defined period, typically 30-60 minutes, to allow for enzymatic activity.

  • Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.

  • Analysis: The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The intensity of the bands corresponding to the supercoiled and relaxed DNA is quantified to determine the extent of inhibition.[2]

In Vivo Neutropenic Murine Thigh Infection Model

Objective: To evaluate the efficacy of an antibacterial agent in reducing the bacterial load in the thigh muscle of immunocompromised mice.

Methodology:

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is done to minimize the host immune response and allow for a clear assessment of the antimicrobial agent's activity.[3][4]

  • Infection: A specific bacterial strain (e.g., MRSA) is injected into the thigh muscle of the neutropenic mice.[4]

  • Treatment: The test compound (e.g., DS-2969b) is administered at different doses and via various routes (e.g., subcutaneous, oral) at specified time points post-infection.[4]

  • Sample Collection: At a predetermined time point (e.g., 24 hours post-infection), the mice are euthanized, and the thigh muscles are aseptically removed.[4]

  • Bacterial Load Quantification: The thigh tissue is homogenized, and serial dilutions are plated on appropriate agar media. The number of colony-forming units (CFU) is counted after incubation to determine the bacterial load per thigh.[4]

  • Efficacy Determination: The reduction in bacterial load in the treated groups is compared to the vehicle control group to determine the in vivo efficacy of the compound.

Visualizations

signaling_pathway Mechanism of DNA Gyrase Inhibition cluster_gyrase DNA Gyrase (GyrA/GyrB) GyrA GyrA (breaks/rejoins DNA) Supercoiled_DNA Negatively Supercoiled DNA GyrA->Supercoiled_DNA Supercoiling Replication_Blocked DNA Replication & Transcription Blocked GyrA->Replication_Blocked Inhibition leads to GyrB GyrB (ATPase activity) GyrB->GyrA Energy DNA Relaxed DNA DNA->GyrA ATP ATP ATP->GyrB Inhibitor DNA Gyrase Inhibitor (e.g., DS-2969b) Inhibitor->GyrB

Caption: Mechanism of DNA Gyrase Inhibition.

experimental_workflow In Vitro to In Vivo Correlation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation assay DNA Gyrase Supercoiling Inhibition Assay ic50 Determine IC50 assay->ic50 mic Minimum Inhibitory Concentration (MIC) Determination mic_result Determine MIC mic->mic_result correlation Correlate In Vitro Potency with In Vivo Efficacy ic50->correlation mic_result->correlation model Neutropenic Murine Thigh Infection Model treatment Compound Administration model->treatment efficacy Measure Bacterial Load Reduction treatment->efficacy efficacy->correlation

Caption: Experimental Workflow for Correlation.

logical_relationship Logical Relationship of In Vitro and In Vivo Data invitro High In Vitro Potency (Low IC50/MIC) pkpd Favorable Pharmacokinetics/ Pharmacodynamics (PK/PD) invitro->pkpd is a prerequisite for invivo Significant In Vivo Efficacy (Bacterial Load Reduction) invitro->invivo correlates with pkpd->invivo is necessary for

Caption: Relationship between In Vitro and In Vivo Data.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling DNA Gyrase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of DNA Gyrase-IN-3, a bacterial DNA gyrase B inhibitor. Given that this compound is intended for research use only and has not been fully validated for medical applications, a cautious approach is paramount. The following procedures are based on established best practices for handling novel chemical compounds with unknown toxicity.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive risk assessment is the cornerstone of laboratory safety. For this compound, a compound with limited safety data, a stringent PPE protocol is mandatory to minimize exposure via inhalation, dermal contact, and ingestion.

PPE CategoryItemSpecifications and Rationale
Body Protection Laboratory CoatA buttoned, knee-length lab coat provides a primary barrier against splashes and spills. For procedures with a higher risk of contamination, a disposable gown is recommended.
Hand Protection Nitrile GlovesDue to the unknown permeation properties of this compound, double-gloving with nitrile gloves is strongly advised. This provides an additional layer of protection in case of a breach in the outer glove. Gloves should be changed immediately upon suspected contamination.
Eye and Face Protection Safety Goggles with Side ShieldsSafety goggles that provide a seal around the eyes are essential to protect against splashes from all angles.
Face ShieldWhen handling larger quantities of the compound or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.
Respiratory Protection Fume HoodAll handling of powdered or volatile forms of this compound must be conducted within a certified chemical fume hood to prevent inhalation of aerosols or vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is critical for ensuring safety and maintaining the integrity of research.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard information.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly marked.

Experimental Protocol: Handling a Novel Chemical Inhibitor

The following is a generalized protocol for preparing and using a chemical inhibitor like this compound in a typical laboratory experiment, such as a DNA gyrase activity assay.

  • Preparation of Stock Solution:

    • Don all required PPE as outlined in the table above.

    • Conduct all work within a chemical fume hood.

    • Carefully weigh the desired amount of powdered this compound.

    • Slowly add the appropriate solvent (e.g., DMSO) to the powder to minimize aerosol formation.

    • Cap the vial securely and vortex until the compound is fully dissolved.

    • Label the stock solution container with the compound name, concentration, solvent, and date of preparation.

  • Use in Experiment:

    • When adding the inhibitor to your experimental setup (e.g., a multi-well plate), do so carefully to avoid splashes.

    • Keep all containers with this compound sealed when not in immediate use.

    • After use, decontaminate all surfaces and equipment that came into contact with the compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound, stock solutions, and contaminated consumables (e.g., pipette tips, tubes) must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS office for guidance.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_emergency Emergency start Start: Receive Compound ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Powder fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve label_stock Label Stock Solution dissolve->label_stock use Use in Experiment label_stock->use decontaminate Decontaminate Surfaces & Equipment use->decontaminate spill Spill or Exposure use->spill collect_waste Collect Contaminated Waste decontaminate->collect_waste segregate Segregate Waste collect_waste->segregate dispose Dispose via EHS segregate->dispose end End dispose->end evacuate Evacuate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify seek_medical Seek Medical Attention notify->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

Mechanism of Action: A Conceptual Overview

DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. This compound acts as an inhibitor of the GyrB subunit, which is responsible for the ATPase activity that powers the enzyme's function. By inhibiting this process, this compound prevents the supercoiling of DNA, leading to a disruption of essential cellular processes and ultimately bacterial cell death.

G Conceptual Mechanism of this compound Inhibition cluster_process Normal DNA Gyrase Function cluster_inhibition Inhibition by this compound atp ATP gyrB GyrB Subunit (ATPase) atp->gyrB gyrA GyrA Subunit (Nuclease) gyrB->gyrA Powers blocked ATP Hydrolysis Blocked gyrB->blocked relaxed_dna Relaxed DNA gyrA->relaxed_dna Acts on supercoiled_dna Supercoiled DNA relaxed_dna->supercoiled_dna Results in inhibitor This compound inhibitor->gyrB Inhibits blocked->supercoiled_dna Prevents Formation of

Caption: Inhibition of DNA gyrase by this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.